molecular formula C41H49N4O9P B15589000 DMTr-LNA-5MeU-3-CED-phosphoramidite

DMTr-LNA-5MeU-3-CED-phosphoramidite

Número de catálogo: B15589000
Peso molecular: 772.8 g/mol
Clave InChI: STPXOEPMLLHUDQ-JSVACZDWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DMTr-LNA-5MeU-3-CED-phosphoramidite is a useful research compound. Its molecular formula is C41H49N4O9P and its molecular weight is 772.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C41H49N4O9P

Peso molecular

772.8 g/mol

Nombre IUPAC

3-[[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C41H49N4O9P/c1-27(2)45(28(3)4)55(52-23-11-22-42)54-36-35-38(44-24-29(5)37(46)43-39(44)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H,43,46,47)/t35-,36?,38+,40+,55?/m0/s1

Clave InChI

STPXOEPMLLHUDQ-JSVACZDWSA-N

Origen del producto

United States

Foundational & Exploratory

structure of DMTr-LNA-5MeU-3-CED-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DMTr-LNA-5MeU-3-CED-Phosphoramidite

Abstract

This compound is a highly modified nucleoside building block essential for the synthesis of specialized oligonucleotides. This phosphoramidite (B1245037) integrates a Locked Nucleic Acid (LNA) conformation for enhanced binding affinity and stability, a 5-methyluridine (B1664183) (5MeU) base analogous to thymidine, and the necessary protecting and activating groups for use in standard phosphoramidite solid-phase synthesis. This guide provides a detailed examination of its molecular structure, physicochemical properties, and its application in oligonucleotide synthesis, targeting researchers and professionals in drug development and nucleic acid chemistry.

Molecular Structure and Core Components

The is a sophisticated assembly of four key chemical moieties, each serving a distinct purpose in the context of oligonucleotide synthesis and the properties of the final product.

  • DMTr (4,4'-Dimethoxytrityl) Group : This acid-labile protecting group is attached to the 5'-hydroxyl of the nucleoside.[1][2] Its primary function is to prevent polymerization at the 5' position during synthesis.[2] The DMTr group is removed at the beginning of each coupling cycle by treatment with a mild acid, exposing the 5'-hydroxyl for the subsequent addition of the next phosphoramidite monomer.[1][3]

  • LNA (Locked Nucleic Acid) Core : The LNA component is a bicyclic modification where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar ring.[4][5] This "lock" forces the sugar into a rigid N-type conformation, which is ideal for forming stable A-type duplexes with complementary RNA strands.[6] This conformational restriction leads to oligonucleotides with unprecedented thermal stability, high binding affinity, and excellent mismatch discrimination.[4] LNA-modified oligonucleotides also exhibit enhanced resistance to nuclease degradation.[7]

  • 5-Methyluridine (5MeU) : This is the nucleobase component of the molecule. 5-Methyluridine is functionally an RNA analog of thymidine. The presence of the 5-methyl group is known to contribute positively to the stability of RNA structures.[8]

  • 3'-CED-Phosphoramidite : This is the reactive group at the 3'-position, comprising a phosphite (B83602) triester. The "CED" or cyanoethyl group (2-cyanoethyl) protects the phosphorus from undesired side reactions during the synthesis cycle.[2] The diisopropylamino (iPr2N) group is a leaving group that is displaced by the 5'-hydroxyl of the growing oligonucleotide chain in the presence of an activator, forming a phosphite triester linkage.[6] This group is critical for the stepwise, 3'-to-5' assembly of the oligonucleotide on a solid support.[1]

Below is a diagram illustrating the logical relationship of these core components.

G cluster_0 DMTr-LNA-5MeU-3'-CED-Phosphoramidite A 5'-DMTr Group (Acid-Labile Protection) B LNA Sugar-Phosphate Backbone (Conformationally Locked Ribose) A->B protects 5'-OH of C 5-Methyluridine (5MeU) (Nucleobase) B->C is the core for D 3'-CED-Phosphoramidite (Reactive Coupling Moiety) B->D is attached at 3'-OH of

Caption: Logical structure of the phosphoramidite monomer.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing key information for its handling, storage, and use in synthesis.

PropertyValueReference(s)
CAS Number 206055-75-6[9][10]
Synonym DMTr-Locked Nucleic Acid-5MeU-3-CED Phosphoramidite[9]
Molecular Formula C41H49N4O9P[9]
Molecular Weight 772.8 g/mol [9]
Purity ≥98%[9]
Solubility Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)[9]
Appearance White to off-white solid

Application in Oligonucleotide Synthesis

This phosphoramidite is a key reagent in automated, solid-phase oligonucleotide synthesis.[4] The process follows a four-step cycle for each monomer addition, as detailed below. The incorporation of sterically hindered LNA monomers requires protocol adjustments for optimal efficiency.[4]

Experimental Workflow: The Phosphoramidite Cycle

The diagram below outlines the standard four-step cycle used in solid-phase oligonucleotide synthesis.

G cluster_input Reagents for Coupling Step A Step 1: Detritylation (DMT Removal with Acid) B Step 2: Coupling (Monomer Addition) A->B Exposes 5'-OH C Step 3: Capping (Acetylation of Failures) B->C Forms new bond D Step 4: Oxidation (P(III) to P(V)) C->D Blocks unreacted chains D->A Stabilizes backbone & prepares for next cycle Monomer DMTr-LNA-5MeU-3'-CED Phosphoramidite Monomer->B

Caption: Standard phosphoramidite synthesis cycle.

Experimental Protocols

Protocol for Incorporation into Oligonucleotides

This protocol provides a generalized methodology for using this compound on an automated DNA/RNA synthesizer.

  • Reagent Preparation :

    • Dissolve the this compound in anhydrous acetonitrile (B52724) to the standard concentration recommended by the synthesizer manufacturer (typically 0.1 M).

    • Ensure all other synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.

  • Synthesis Cycle Programming :

    • Detritylation : Program a standard detritylation step using trichloroacetic acid (TCA) in dichloromethane (B109758) to remove the 5'-DMTr group from the solid support-bound nucleotide.

    • Coupling : This step is critical. Due to the steric hindrance of LNA phosphoramidites, the coupling time must be extended compared to standard DNA or RNA monomers. A coupling time of 180 to 250 seconds is recommended.[4] The phosphoramidite is delivered along with an activator (e.g., 1H-tetrazole or 4,5-dicyanoimidazole) to the synthesis column.[1][6]

    • Capping : Program a standard capping step using acetic anhydride (B1165640) and N-methylimidazole to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.

    • Oxidation : Program a standard oxidation step using an iodine solution in a water/pyridine/THF mixture to convert the newly formed phosphite triester linkage to a more stable phosphate (B84403) triester.[2]

  • Post-Synthesis Cleavage and Deprotection :

    • After the final sequence is assembled, cleave the oligonucleotide from the solid support and remove the remaining protecting groups (cyanoethyl on the phosphate backbone and base-protecting groups if any) using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427).

    • It is advisable to avoid methylamine if other bases sensitive to it, such as Me-Bz-C-LNA, are present.[4]

  • Purification :

    • The crude oligonucleotide product can be purified using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[4]

Conclusion

This compound is a pivotal reagent for the synthesis of modified oligonucleotides with superior hybridization performance and biological stability. The LNA core dramatically increases thermal stability and nuclease resistance, making it an invaluable tool for the development of antisense therapeutics, diagnostic probes, and other high-affinity nucleic acid tools. A thorough understanding of its structure and the specific requirements for its use in automated synthesis, particularly the extended coupling time, is crucial for achieving high-yield and high-purity production of LNA-containing oligonucleotides.

References

An In-depth Technical Guide to DMTr-LNA-5MeU-3-CED-phosphoramidite: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of DMTr-LNA-5MeU-3-CED-phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, diagnostics, and molecular biology.

Core Chemical Properties

This compound is a synthetically modified nucleoside phosphoramidite (B1245037) that plays a crucial role in the production of LNA oligonucleotides.[1] LNA is a class of nucleic acid analogs where the ribose moiety is conformationally locked by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[2] This structural constraint significantly enhances the binding affinity of LNA oligonucleotides to their complementary DNA and RNA targets.

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 206055-75-6[3]
Molecular Formula C₄₁H₄₉N₄O₉P[3]
Molecular Weight 772.8 g/mol [3]
Purity ≥98%[3]
Appearance White to off-white solid
Solubility Sparingly soluble in DMSO (1-10 mg/ml) and Ethanol (1-10 mg/ml)[3]
Storage -20°C
Stability Stable under recommended storage conditions

Synthesis of this compound: A Representative Protocol

While the precise, proprietary synthesis protocols for commercially available this compound are not publicly detailed, a general and highly efficient method for the preparation of LNA phosphoramidites has been established.[4][5] The following represents a plausible, multi-step experimental protocol for the synthesis of LNA phosphoramidites, adapted for the specific 5-methyluridine (B1664183) (5MeU) base.

Materials:

Methodology:

  • 5'-O-DMTr Protection:

    • Dissolve the LNA-5-methyluridine precursor in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) portion-wise at room temperature with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Extract the product with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 5'-O-DMTr-LNA-5-methyluridine.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMTr-LNA-5-methyluridine in anhydrous acetonitrile.

    • Add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and an activator such as 4,5-dicyanoimidazole (DCI) or 5-(Ethylthio)-1H-tetrazole (ETT).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon).

    • Monitor the reaction by TLC or ³¹P NMR.

    • Once the reaction is complete, the product can be precipitated and washed, or directly used after ensuring high conversion and purity. The quality of phosphoramidites prepared in this manner is often comparable to that of HPLC-purified phosphoramidites.[4][5]

  • Purification and Characterization:

    • The final product, this compound, is typically purified by precipitation from a non-polar solvent like hexane (B92381) or by flash chromatography.

    • Characterization is performed using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm the structure and purity.

G cluster_synthesis Synthesis of this compound LNA_5MeU LNA-5-methyluridine DMTr_LNA_5MeU 5'-O-DMTr-LNA-5-methyluridine LNA_5MeU->DMTr_LNA_5MeU DMTr-Cl, Pyridine Final_Product This compound DMTr_LNA_5MeU->Final_Product Phosphitylating Agent, Activator

A simplified workflow for the synthesis of this compound.

Application in Automated Oligonucleotide Synthesis

This compound is a critical reagent for the automated solid-phase synthesis of LNA-containing oligonucleotides. The incorporation of LNA monomers enhances the thermal stability and nuclease resistance of the resulting oligonucleotides, making them ideal for various therapeutic and diagnostic applications.

Experimental Protocol for Oligonucleotide Synthesis:

The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[2]

Materials:

  • This compound

  • Standard DNA, RNA, or other modified phosphoramidites

  • Solid support (e.g., CPG) with the initial nucleoside

  • Activator solution (e.g., DCI or ETT in acetonitrile)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., aqueous ammonia)

  • Anhydrous acetonitrile

Methodology (Per Synthesis Cycle):

  • Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA phosphoramidites, a longer coupling time is recommended compared to standard DNA phosphoramidites.[2]

    • Recommended Coupling Time: 180 seconds for ABI synthesizers and 250 seconds for Expedite synthesizers.[2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. A longer oxidation time is also suggested for LNA couplings.[2]

    • Recommended Oxidation Time: 45 seconds using standard iodine oxidation procedures.[2]

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and the nucleobase and phosphate protecting groups are removed by incubation in a deprotection solution (e.g., concentrated aqueous ammonia) at elevated temperature.

  • Purification: The crude oligonucleotide is purified using methods such as HPLC or gel electrophoresis.

G cluster_workflow Oligonucleotide Synthesis Cycle Start Solid Support with 5'-DMTr Nucleoside Deblocking 1. Deblocking (Detritylation) Start->Deblocking Coupling 2. Coupling with this compound Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Repeat Repeat for next cycle Oxidation->Repeat Repeat->Deblocking Next Nucleotide Final_Cleavage Final Cleavage and Deprotection Repeat->Final_Cleavage Final Cycle

A flowchart of the automated oligonucleotide synthesis cycle incorporating an LNA phosphoramidite.

Applications in Drug Development and Research

The unique properties of LNA oligonucleotides, synthesized using building blocks like this compound, have led to their widespread use in various research and therapeutic areas:

  • Antisense Technology: LNA-modified antisense oligonucleotides exhibit enhanced target affinity and nuclease resistance, leading to improved potency and duration of action in downregulating gene expression.

  • Diagnostics: The high specificity and thermal stability of LNA probes make them ideal for various diagnostic applications, including in situ hybridization (ISH), fluorescence in situ hybridization (FISH), and quantitative PCR (qPCR).

  • RNAi Therapeutics: LNA modifications can be incorporated into small interfering RNAs (siRNAs) to improve their stability and reduce off-target effects.

  • Splice-Switching Oligonucleotides: LNA-based oligonucleotides can be designed to modulate pre-mRNA splicing, offering a therapeutic strategy for certain genetic disorders.

References

The Role of LNA® Phosphoramidites in High-Affinity Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oligonucleotide-based therapeutics and advanced molecular diagnostics, the demand for synthetic nucleic acid analogues with superior properties is ever-increasing. Locked Nucleic Acid (LNA®) technology has emerged as a powerful tool to meet these demands, offering unprecedented control over oligonucleotide function. LNA® phosphoramidites are the key building blocks for introducing these high-affinity modifications into synthetic oligonucleotides. This technical guide provides an in-depth exploration of the function of LNA® phosphoramidites in oligonucleotide synthesis, their impact on the physicochemical properties of the resulting oligonucleotides, and detailed protocols for their application.

The Core of LNA® Technology: A Structural Perspective

Locked Nucleic Acid (LNA®) is a class of nucleic acid analogues in which the ribose sugar moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This structural constraint pre-organizes the sugar into a rigid C3'-endo (North) conformation, which is the ideal geometry for Watson-Crick base pairing.[2] This pre-organization significantly enhances the hybridization affinity of LNA®-containing oligonucleotides for their complementary DNA or RNA targets.[3]

LNA® phosphoramidites are the monomeric units used in standard automated solid-phase oligonucleotide synthesis to incorporate LNA® bases into a growing nucleic acid chain. They are compatible with conventional phosphoramidite (B1245037) chemistry, allowing for the creation of fully LNA®-modified oligonucleotides or, more commonly, chimeric sequences containing a mix of LNA® and DNA or RNA bases.

Impact of LNA® Incorporation on Oligonucleotide Properties

The introduction of LNA® phosphoramidites during synthesis confers a range of beneficial properties to the resulting oligonucleotides, making them highly valuable for various research and therapeutic applications.

Enhanced Thermal Stability (Melting Temperature, Tm)

A hallmark of LNA® modification is the dramatic increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.[3][4] Each incorporation of an LNA® monomer can increase the melting temperature (Tm) of a duplex by 2-8°C.[5] This allows for the design of shorter oligonucleotides that still maintain high Tm values, which is particularly advantageous for applications requiring high specificity, such as SNP detection and miRNA analysis.[6]

PropertyUnmodified DNA OligonucleotideLNA®-Modified OligonucleotideReference(s)
Tm Increase per Modification N/A+2 to +8 °C[5]
Typical Tm of a 15-mer ~45-55 °C (sequence dependent)~65-85 °C (sequence and LNA® content dependent)[2][7]
Superior Nuclease Resistance

Oligonucleotides are susceptible to degradation by nucleases present in biological fluids. LNA® modifications, especially when placed at the 3' and 5' ends of an oligonucleotide, provide significant protection against exonuclease activity.[8][9] This increased stability translates to a longer half-life in serum and in vivo, a critical attribute for antisense and other therapeutic applications.[6][10]

Oligonucleotide TypeApproximate Half-life in Human SerumReference(s)
Unmodified DNA~1.5 hours[10]
LNA®/DNA Chimera (3 LNA® at each end)~15 hours[10]
Phosphorothioate DNA~10 hours[10]
2'-O-Methyl RNA/DNA Gapmer~12 hours[10]
Enhanced Hybridization Affinity and Specificity

The locked conformation of the LNA® sugar backbone leads to a more favorable entropy of hybridization, resulting in significantly higher binding affinity for target sequences.[6] This high affinity allows for the use of shorter probes and primers, which in turn enhances specificity and the ability to discriminate between closely related sequences, even those with single nucleotide mismatches.[6]

FeatureUnmodified DNA ProbeLNA®-Modified ProbeReference(s)
Binding Affinity (Kd) Higher (weaker binding)Lower (stronger binding)[3]
Mismatch Discrimination ModerateHigh[6]
Typical Probe Length 20-30 bases13-20 bases[5][11]
High Coupling Efficiency in Synthesis

While LNA® phosphoramidites are sterically bulkier than their DNA counterparts, high coupling efficiencies of over 99% can be achieved with optimized synthesis protocols.[12][13] This ensures the production of high-quality, full-length oligonucleotides.

Phosphoramidite TypeTypical Coupling EfficiencyReference(s)
Standard DNA Phosphoramidites>99%[12]
LNA® Phosphoramidites>99% (with extended coupling time)[13][14]

Experimental Protocols

Solid-Phase Synthesis of LNA®-Modified Oligonucleotides

The synthesis of LNA®-containing oligonucleotides is performed on an automated DNA synthesizer using phosphoramidite chemistry. The following is a generalized protocol; specific parameters may need to be optimized based on the synthesizer model and the specific sequence being synthesized.

Materials:

  • LNA® phosphoramidites (A, C, G, T)

  • DNA phosphoramidites (A, C, G, T)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT)

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

  • Oxidizing solution (iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Protocol:

The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The LNA® or DNA phosphoramidite for the next position in the sequence is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Note for LNA®: Due to the increased steric hindrance of LNA® phosphoramidites, the coupling time should be extended compared to standard DNA phosphoramidites. A coupling time of 180-250 seconds is often recommended.[14]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation. This prevents the formation of deletion mutants in the final product.

  • Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support using a concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Base Deprotection: The same solution used for cleavage also removes the protecting groups from the nucleobases. This is typically done by heating the solution at a specific temperature for a defined period (e.g., 55°C for 8-15 hours with ammonium hydroxide).[15]

  • Purification: The crude oligonucleotide solution is then purified to remove truncated sequences and other impurities. Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Processes

Solid-Phase Oligonucleotide Synthesis Workflow

OligoSynthesis cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add LNA/DNA Phosphoramidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next base End End: Cleavage & Deprotection Oxidation->End Final Cycle Complete Start Start: Solid Support Start->Deblocking

Caption: Workflow of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Antisense Mechanism via RNase H Cleavage

RNaseH_Mechanism ASO LNA/DNA Gapmer ASO Duplex ASO:mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Fragments mRNA Fragments Cleavage->Fragments TranslationBlock Translation Blocked Fragments->TranslationBlock

Caption: RNase H-mediated cleavage of target mRNA by an LNA gapmer antisense oligonucleotide.

LNA-based Targeting of microRNA

miRNA_Targeting cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA pri-miRNA Drosha Drosha pri_miRNA->Drosha pre_miRNA pre-miRNA Dicer Dicer pre_miRNA->Dicer Drosha->pre_miRNA mature_miRNA Mature miRNA Dicer->mature_miRNA RISC RISC mature_miRNA->RISC Inhibition Inhibition mature_miRNA->Inhibition Target_mRNA Target mRNA RISC->Target_mRNA Translation_Repression Translation Repression / mRNA Degradation Target_mRNA->Translation_Repression LNA_anti_miR LNA anti-miR LNA_anti_miR->mature_miRNA High-affinity binding Inhibition->RISC Prevents loading

Caption: Mechanism of miRNA inhibition by LNA-modified anti-miRNA oligonucleotides.

Conclusion

LNA® phosphoramidites represent a cornerstone of modern oligonucleotide synthesis, enabling the production of nucleic acid analogues with exceptional properties. The ability to significantly enhance thermal stability, nuclease resistance, and hybridization specificity makes LNA®-modified oligonucleotides indispensable tools in molecular diagnostics, genomics research, and the development of next-generation nucleic acid therapeutics. By understanding the fundamental principles of LNA® chemistry and employing optimized synthesis protocols, researchers and drug developers can harness the full potential of this powerful technology to advance their scientific and clinical objectives.

References

An In-depth Technical Guide to the Incorporation of LNA-5MeU Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the successful incorporation of Locked Nucleic Acid-5-methyluridine (LNA-5MeU) phosphoramidite (B1245037) into synthetic oligonucleotides. The unique conformational rigidity of LNA nucleotides offers enhanced hybridization affinity and nuclease resistance, making them invaluable tools in the development of therapeutic and diagnostic oligonucleotides.

The Core Mechanism of LNA-5MeU Phosphoramidite Incorporation

The incorporation of LNA-5MeU phosphoramidite into a growing oligonucleotide chain follows the well-established principles of solid-phase phosphoramidite chemistry. This cyclical process involves four key steps: deblocking, coupling, capping, and oxidation. However, the sterically demanding nature of the LNA monomer necessitates optimized conditions, particularly during the coupling step, to achieve high incorporation efficiency.

The process begins with the removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the solid-support-bound oligonucleotide. This is followed by the crucial coupling step, where the LNA-5MeU phosphoramidite, activated by a catalyst such as 1H-tetrazole or, more commonly for sterically hindered monomers, 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), reacts with the free 5'-hydroxyl group. Due to the bicyclic structure of the LNA moiety, this step is slower than with standard DNA or RNA phosphoramidites and requires an extended coupling time to ensure near-quantitative yields.[1] Any unreacted 5'-hydroxyl groups are then permanently blocked in the capping step to prevent the formation of deletion mutants. Finally, the newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

Quantitative Data on LNA Phosphoramidite Coupling

Achieving high coupling efficiency is paramount for the synthesis of high-quality, full-length oligonucleotides. For LNA phosphoramidites, including LNA-5MeU, extended coupling times are generally recommended to overcome their steric hindrance. The following table summarizes typical coupling conditions and resulting efficiencies.

PhosphoramiditeActivatorCoupling Time (minutes)Reported Coupling Efficiency (%)Reference
LNA AmiditesNot specified699[2]
Ac-5-Me-C-LA-CE PhosphoramiditeNot specified3>98 (recommended)[3]
Sterically Hindered Monomers (e.g., LNA)ETT / BTT / DCI6 - 10>98-99

Detailed Experimental Protocol for LNA-5MeU Incorporation

This protocol outlines the key steps for the incorporation of an LNA-5MeU phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.

3.1. Reagent Preparation

  • LNA-5MeU Phosphoramidite Solution: Dissolve the LNA-5MeU phosphoramidite (e.g., Ac-5-Me-C-LA-CE Phosphoramidite or Bz-5-Me-C-LA-CE Phosphoramidite) in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). For some variants, a solvent mixture such as 25% THF in acetonitrile may be required to ensure complete dissolution.[1]

  • Activator Solution: Prepare the activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile) according to the manufacturer's instructions.

  • Standard Synthesis Reagents: Ensure all other reagents (deblocking, capping, and oxidizing solutions, as well as washing solvents) are fresh and properly installed on the synthesizer.

3.2. Synthesis Cycle Parameters

The following are recommended modifications to a standard DNA synthesis cycle for the incorporation of an LNA-5MeU monomer:

  • Deblocking: Standard detritylation with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Coupling:

    • Deliver the LNA-5MeU phosphoramidite and activator solutions to the synthesis column.

    • Extend the coupling time to 3-6 minutes. The optimal time may need to be determined empirically based on the specific sequence and synthesizer.

  • Capping: Use standard capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to block any unreacted 5'-hydroxyl groups.

  • Oxidation:

    • Use a standard oxidizing solution (e.g., iodine in THF/water/pyridine).

    • Increase the oxidation time to at least 45 seconds , as the oxidation of the phosphite triester formed from an LNA monomer can be slower than that of its DNA counterpart.[1]

3.3. Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • Cleavage: The oligonucleotide can be cleaved from the support using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • Deprotection:

    • For oligonucleotides synthesized with Ac-5-Me-C-LNA, a rapid deprotection can be achieved using AMA at elevated temperatures (e.g., 65°C for 10-15 minutes).

    • For oligonucleotides containing Bz-5-Me-C-LNA, it is advisable to avoid methylamine-containing deprotection reagents to prevent the potential for base modification.[1] A standard deprotection with ammonium hydroxide at 55°C for 8-12 hours is recommended.

    • Always consult the phosphoramidite manufacturer's recommendations for the most appropriate deprotection strategy.

3.4. Purification

The crude oligonucleotide can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE), depending on the purity requirements of the final application.

Visualizing the Process

4.1. Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations during the coupling and oxidation steps of LNA-5MeU phosphoramidite incorporation.

LNA_Coupling_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_oxidation Oxidation LNA_Amidite LNA-5MeU Phosphoramidite Activated_Amidite Activated LNA Intermediate LNA_Amidite->Activated_Amidite Protonation Growing_Chain Support-Bound Oligonucleotide (Free 5'-OH) Coupled_Product Phosphite Triester Intermediate Growing_Chain->Coupled_Product Activator Activator (e.g., ETT) Activator->Activated_Amidite Activated_Amidite->Coupled_Product Nucleophilic Attack Final_Product Stable Phosphate Triester Linkage Coupled_Product->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (Iodine) Oxidizing_Agent->Final_Product

LNA-5MeU Phosphoramidite Coupling Pathway

4.2. Experimental Workflow

The following diagram outlines the general workflow for the solid-phase synthesis of an LNA-5MeU-containing oligonucleotide.

Oligo_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Start Start with Solid Support Deblocking Deblocking (DMT Removal) Start->Deblocking Coupling Coupling with LNA-5MeU Phosphoramidite (Extended Time) Deblocking->Coupling Capping Capping of Unreacted Ends Coupling->Capping Oxidation Oxidation (Extended Time) Capping->Oxidation Cycle Repeat for Next Monomer Oxidation->Cycle Cycle->Deblocking Next Cycle Cleavage Cleavage from Solid Support Cycle->Cleavage Synthesis Complete Deprotection Base and Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification QC Quality Control (e.g., Mass Spec) Purification->QC Final_Oligo Final LNA-Modified Oligonucleotide QC->Final_Oligo

References

An In-depth Technical Guide to the Applications of 5-Methyluracil LNA in Antisense Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 5-methyluracil Locked Nucleic Acid (LNA) in antisense research. It covers the synthesis of 5-methyluracil LNA phosphoramidites, the biophysical properties of LNA-modified oligonucleotides, and detailed experimental protocols for their application in gene silencing.

Introduction to 5-Methyluracil LNA

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides that contain a methylene (B1212753) bridge connecting the 2'-oxygen of the ribose sugar with the 4'-carbon. This bridge "locks" the ribose into a C3'-endo conformation, which is characteristic of A-form nucleic acids. This conformational rigidity significantly enhances the binding affinity of LNA-containing oligonucleotides to complementary RNA targets.

5-methyluracil LNA, also known as thymine (B56734) LNA, is a specific LNA monomer that is analogous to thymine in DNA. Its incorporation into antisense oligonucleotides (ASOs) offers several advantages, including increased thermal stability of the ASO-RNA duplex, enhanced resistance to nuclease degradation, and potent antisense activity. These properties make 5-methyluracil LNA a valuable tool for researchers developing antisense therapies.

Synthesis of 5-Methyluracil LNA Phosphoramidite (B1245037)

The synthesis of 5-methyluracil LNA phosphoramidites is a multi-step process that can be achieved using standard phosphoramidite chemistry. The following is a general protocol based on established methods for LNA monomer synthesis.

Experimental Protocol: Synthesis of Thymine LNA Phosphoramidite

This protocol outlines the key steps for the synthesis of the 5-methyluracil (thymine) LNA phosphoramidite.

Materials:

  • Starting materials for LNA synthesis (e.g., uridine)

  • Protecting group reagents (e.g., dimethoxytrityl chloride)

  • Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Various solvents and reagents for organic synthesis and purification

Methodology:

  • Preparation of the LNA Thymine Monomer: The synthesis typically starts from a readily available nucleoside like uridine. A series of chemical reactions are performed to introduce the 2'-O,4'-C-methylene bridge, resulting in the locked ribose conformation. The uracil (B121893) base is then methylated at the 5-position to yield the thymine base.

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the LNA thymine monomer is protected with a dimethoxytrityl (DMT) group. This is a crucial step for subsequent solid-phase oligonucleotide synthesis.

  • Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then phosphitylated using a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of an activator like tetrazole. This reaction introduces the phosphoramidite moiety, which is essential for the coupling reaction during oligonucleotide synthesis.

  • Purification: The final 5-methyluracil LNA phosphoramidite is purified using column chromatography to ensure high purity for oligonucleotide synthesis.

Note: The synthesis of LNA phosphoramidites is a complex process that requires expertise in organic chemistry. Detailed synthetic procedures can be found in specialized literature.

Biophysical Properties of 5-Methyluracil LNA-Modified Oligonucleotides

The incorporation of 5-methyluracil LNA into antisense oligonucleotides significantly alters their biophysical properties, leading to improved performance in antisense applications.

Thermal Stability

LNA modifications dramatically increase the melting temperature (Tm) of oligonucleotide duplexes. The increase in Tm per LNA modification can range from +1.5 to +4°C, depending on the position and sequence context.[1] This enhanced thermal stability allows for the use of shorter oligonucleotides while maintaining high binding affinity to the target RNA.

Table 1: Comparison of Melting Temperatures (Tm) for LNA-Modified and Unmodified Oligonucleotides

Oligonucleotide TypeSequence ContextTm (°C) vs. RNA TargetChange in Tm per LNA (°C)Reference
Unmodified DNAVariesVariesN/A[1]
Phosphorothioate (B77711) DNAVariesLower than DNAN/A[1]
2'-O-Methyl RNA GapmerVariesHigher than DNA<1[1]
LNA GapmerVariesSignificantly higher than DNA1.5 - 4[1]
α-L-LNA ASOPTEN targeting55.4N/A[2]
LNA ASO (T and 5-Me-C)PTEN targeting56.5N/A[2]
Nuclease Resistance

LNA modifications confer significant resistance to degradation by cellular nucleases. This increased stability prolongs the half-life of the ASO in biological fluids and tissues, leading to a more sustained antisense effect. Oligonucleotides with LNA modifications at the 3' end are particularly resistant to 3'-exonucleases.[3]

Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides

Oligonucleotide ModificationNuclease SourceHalf-lifeReference
Unmodified DNAMouse PlasmaRapidly degraded[4]
Phosphorothioate DNAMouse Plasma>10 hours[4]
LNA/DNA ChimericHuman Serum>10 hours[4]
Full LNA (phosphodiester)Mouse Serum>2 hours[4]

Antisense Activity of 5-Methyluracil LNA-Modified Oligonucleotides

LNA-modified ASOs, particularly in a "gapmer" design, are potent inhibitors of gene expression. A gapmer consists of a central block of DNA or phosphorothioate DNA nucleotides, which is capable of recruiting RNase H, flanked by LNA-modified wings that provide high binding affinity and nuclease stability.

In Vitro Gene Silencing

LNA gapmers have been shown to be highly effective in reducing target mRNA levels in cell culture. Their potency is often significantly greater than that of other antisense modalities.

Table 3: In Vitro Antisense Activity (IC50) of Different ASO Chemistries

ASO ChemistryTarget GeneCell LineIC50 (nM)Reference
siRNAVanilloid Receptor 1 (VR1)HEK2930.06[5]
LNA GapmerVanilloid Receptor 1 (VR1)HEK2930.4[5]
PhosphorothioateVanilloid Receptor 1 (VR1)HEK293~70[5]
2'-O-Methyl RNA GapmerVanilloid Receptor 1 (VR1)HEK293~220[5]
LNA-modified (Bcl-2/Bcl-xL)Bcl-xLMDA-MB-231, H125More effective than 2'-MOE[5]
Phosphorothioate (Survivin)SurvivinA549200[6]
Experimental Protocol: In Vitro Gene Silencing using LNA Gapmers

This protocol describes a general procedure for transfecting cells with LNA gapmers to achieve target gene knockdown.

Materials:

  • LNA gapmer ASO targeting the gene of interest

  • Negative control LNA gapmer ASO

  • Cell line of interest

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine™ 2000)

  • Opti-MEM™ reduced serum medium

  • 96-well plates

  • Reagents for RNA isolation and qRT-PCR

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~90% confluency on the day of transfection.

  • Preparation of ASO-Lipid Complexes:

    • Dilute the LNA gapmer ASO to the desired final concentration (e.g., 0.1 - 50 nM) in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ 2000) in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[7]

  • Transfection: Add the ASO-lipid complexes to the cells in the 96-well plate.

  • Incubation: Incubate the cells for 24-72 hours at 37°C.

  • Analysis of Gene Knockdown:

    • Isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.[8]

    • Normalize the target gene expression to a housekeeping gene.

    • Calculate the percentage of target knockdown relative to cells treated with a negative control ASO.

In Vivo Gene Silencing

LNA ASOs have demonstrated potent and sustained gene silencing in various animal models. They can be administered systemically and show good tissue distribution, particularly to the liver and kidney.[4][9]

Table 4: In Vivo Efficacy of LNA ASOs in Animal Models

ASO TargetAnimal ModelAdministration RouteDoseOutcomeReference
RNA Polymerase IINude mice with tumorsContinuous infusion1 mg/kg/daySequence-specific tumor growth inhibition[10][11]
Neuropilin-1 (NRP1)Syngeneic mouse cancer modelsSystemicNot specifiedReduced tumor size and increased survival[12]
Malat1MiceSubcutaneous25 mg/kgEfficient and long-lasting knockdown in various tissues[11]
Experimental Protocol: In Vivo Gene Silencing in a Mouse Tumor Model

This protocol provides a general workflow for evaluating the antitumor activity of an LNA ASO in a mouse xenograft model.

Materials:

  • LNA ASO targeting a cancer-related gene

  • Control LNA ASO

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for xenograft implantation

  • Saline or other appropriate vehicle for ASO administration

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • ASO Administration: Administer the LNA ASO and control ASO to the respective groups. Administration can be via various routes, such as intraperitoneal or intravenous injection, or continuous infusion using osmotic pumps.[10][11]

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as measuring target gene knockdown by qRT-PCR or Western blot.

Signaling Pathways and Experimental Workflows

LNA ASOs are powerful tools for dissecting signaling pathways and validating gene function. By specifically silencing a target gene, researchers can observe the downstream effects on cellular processes.

Targeting Apoptosis Pathways: Bcl-2 and Survivin

The Bcl-2 family of proteins and the inhibitor of apoptosis protein (IAP) Survivin are key regulators of apoptosis. Their overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. LNA ASOs targeting Bcl-2 and Survivin have been shown to induce apoptosis and sensitize cancer cells to chemotherapeutic agents.[2][5][6]

Bcl2_Survivin_Pathway cluster_chemo Chemotherapy cluster_apoptosis Apoptosis Regulation cluster_aso Antisense Intervention Chemo Chemotherapeutic Agents Caspases Caspases Chemo->Caspases Activates Bcl2 Bcl-2 / Bcl-xL Bcl2->Caspases Inhibits Survivin Survivin Survivin->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces LNA_ASO_Bcl2 5-MeU LNA ASO (anti-Bcl-2/xL) LNA_ASO_Bcl2->Bcl2 Inhibits Expression LNA_ASO_Survivin 5-MeU LNA ASO (anti-Survivin) LNA_ASO_Survivin->Survivin Inhibits Expression

Caption: LNA ASOs targeting Bcl-2 and Survivin inhibit their expression, leading to apoptosis.

Experimental Workflow for In Vitro Antisense Study

in_vitro_workflow start Start cell_culture 1. Cell Culture (e.g., HeLa, A549) start->cell_culture transfection 2. Transfection with 5-MeU LNA ASO (e.g., Lipofectamine) cell_culture->transfection incubation 3. Incubation (24-72 hours) transfection->incubation harvest 4. Cell Harvest incubation->harvest rna_extraction 5a. RNA Extraction harvest->rna_extraction protein_extraction 5b. Protein Extraction harvest->protein_extraction qpcr 6a. qRT-PCR (mRNA quantification) rna_extraction->qpcr western_blot 6b. Western Blot (Protein quantification) protein_extraction->western_blot analysis 7. Data Analysis (% Knockdown) qpcr->analysis western_blot->analysis end End analysis->end

Caption: A typical workflow for assessing the in vitro efficacy of 5-methyluracil LNA ASOs.

Experimental Workflow for In Vivo Antisense Study

in_vivo_workflow start Start animal_model 1. Select Animal Model (e.g., Xenograft mouse) start->animal_model aso_prep 2. Prepare 5-MeU LNA ASO (Formulation in saline) animal_model->aso_prep administration 3. ASO Administration (e.g., i.p., i.v.) aso_prep->administration monitoring 4. Monitor Animal Health & Tumor Growth administration->monitoring endpoint 5. Endpoint Reached monitoring->endpoint necropsy 6. Necropsy & Tissue Collection endpoint->necropsy analysis 7. Analyze Tissues (qPCR, Western, IHC) necropsy->analysis biodistribution 7b. Biodistribution Study (Optional) necropsy->biodistribution end End analysis->end biodistribution->end

Caption: A generalized workflow for in vivo evaluation of 5-methyluracil LNA ASOs.

Cellular Uptake and Distribution

The cellular uptake of LNA ASOs is a complex process that can occur through various endocytic pathways. "Gymnotic" uptake, or uptake without a transfection reagent, has been observed for LNA ASOs, particularly in certain cell types.[4][13] The phosphorothioate backbone, commonly used in gapmer ASOs, is known to facilitate protein binding, which can mediate cellular entry.[9]

Once inside the cell, ASOs are typically found in endosomal compartments. A critical step for antisense activity is the escape of the ASO from the endosome into the cytoplasm or nucleus, where it can bind to its target RNA. The majority of internalized ASOs may be trafficked to lysosomes for degradation, representing a non-productive uptake pathway.[9]

cellular_uptake cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_action Site of Action extracellular Extracellular Space cell_membrane < Cell Membrane > ASO_ext 5-MeU LNA ASO Endocytosis Endocytosis ASO_ext->Endocytosis Binding to cell surface proteins Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Non-productive pathway Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Productive pathway) Nucleus Nucleus Cytoplasm->Nucleus Target_RNA Target RNA Cytoplasm->Target_RNA Binding & RNase H cleavage Nucleus->Target_RNA Binding & RNase H cleavage

Caption: Cellular uptake and intracellular trafficking pathways of LNA antisense oligonucleotides.

Conclusion

5-methyluracil LNA is a powerful modification for enhancing the properties of antisense oligonucleotides. Its ability to increase binding affinity, confer nuclease resistance, and mediate potent gene silencing makes it an invaluable tool for both basic research and the development of novel therapeutics. This guide has provided an overview of the key technical aspects of working with 5-methyluracil LNA ASOs, from synthesis to in vivo application, to aid researchers in harnessing the full potential of this technology.

References

The Definitive Guide to DMTr-LNA-5MeU-3-CED-phosphoramidite for High-Fidelity SNP Genotyping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMTr-LNA-5MeU-3-CED-phosphoramidite, a critical building block for the synthesis of Locked Nucleic Acid (LNA) oligonucleotides, and its application in Single Nucleotide Polymorphism (SNP) genotyping. This document details the underlying chemistry, experimental protocols, and performance data, offering a complete resource for the implementation of this technology in research and diagnostic settings.

Introduction: The Challenge of SNP Genotyping and the LNA Solution

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. While most SNPs have no effect on health, some can influence the risk of developing diseases, response to drugs, and other traits. Accurate and reliable SNP genotyping is therefore crucial for disease diagnosis, personalized medicine, and pharmacogenomics.

A primary challenge in SNP genotyping is the difficulty in discriminating between two alleles that differ by only a single base. Traditional DNA-based probes and primers often lack the specificity to prevent mismatch hybridization or amplification, leading to false-positive results. Locked Nucleic Acid (LNA) technology offers a powerful solution to this problem.

LNA is a class of bicyclic high-affinity DNA analogs in which the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This conformational lock pre-organizes the sugar into a C3'-endo (RNA-like) conformation, which significantly increases the binding affinity (melting temperature, Tm) of LNA-containing oligonucleotides to their complementary DNA or RNA targets.[1][3] This enhanced affinity allows for the use of shorter probes, which in turn provides superior mismatch discrimination.[1][4]

This compound is a specialized phosphoramidite (B1245037) monomer used in the synthesis of LNA-modified oligonucleotides.[5][6][7] It allows for the site-specific incorporation of a 5-Methyluridine LNA nucleotide into a growing oligonucleotide chain. The inclusion of this modified nucleotide enhances the thermal stability and discriminatory power of probes and primers used in various SNP genotyping assays.

The Chemistry of this compound

The synthesis of LNA-modified oligonucleotides relies on phosphoramidite chemistry, the standard method for automated DNA synthesis.[8][9] this compound is designed to be fully compatible with this process.[3] Let's break down the components of its name:

  • DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the ribose sugar. It prevents unwanted reactions at this position during the coupling step and is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.

  • LNA (Locked Nucleic Acid): Indicates the presence of the characteristic 2'-O, 4'-C methylene bridge that confers the high-affinity binding properties.[1]

  • 5MeU (5-Methyluridine): A modified uridine (B1682114) base. In the context of LNA, 5-methylcytosine (B146107) (the equivalent for C) is known to increase thermal stability. While less documented for 5MeU in LNA, it is a standard modification in oligonucleotide synthesis.

  • 3'-CED-phosphoramidite: The reactive group at the 3'-position of the sugar. The cyanoethyl (CE) group protects the phosphite (B83602) triester during synthesis, and the diisopropylamino group is displaced during the coupling reaction to form the internucleotide linkage.

The overall structure allows for the seamless integration of a 5-Methyluridine LNA monomer into a standard oligonucleotide synthesis workflow.

Oligonucleotide Synthesis Workflow

The synthesis of an LNA-containing oligonucleotide using this compound follows a four-step cycle for each monomer addition. This process is typically performed on an automated solid-phase synthesizer.

Oligo_Synthesis_Workflow cluster_0 Solid Support-Bound Oligonucleotide Detritylation 1. Detritylation (Removal of 5'-DMTr group) Coupling 2. Coupling (Addition of this compound) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Conversion of phosphite to phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle

Caption: Automated LNA Oligonucleotide Synthesis Cycle.

Application in SNP Genotyping: Allele-Specific PCR

One of the most powerful applications of LNA-modified oligonucleotides is in Allele-Specific PCR (AS-PCR) . In this technique, PCR primers are designed to be complementary to one specific allele. The presence of a mismatch at or near the 3'-end of the primer will inhibit or prevent the extension by DNA polymerase, thus allowing for the selective amplification of the target allele.

The incorporation of LNA bases into AS-PCR primers dramatically enhances their specificity.[10] Placing an LNA residue at the SNP site, particularly at the 3'-end of the primer, improves the discrimination between matched and mismatched templates.[4][10] This is because the high binding affinity of the LNA base makes the primer-template duplex more sensitive to the destabilizing effect of a mismatch.

Mechanism of LNA-Enhanced Allele-Specific PCR

The diagram below illustrates how an LNA-modified primer enhances SNP discrimination.

AS_PCR_Mechanism cluster_match Perfect Match cluster_mismatch Mismatch Match_Primer LNA-Modified Primer Match_Hybrid Stable Hybridization Match_Primer->Match_Hybrid Match_Template Target Allele Template Match_Template->Match_Hybrid Match_Extension Polymerase Extension (Amplification) Match_Hybrid->Match_Extension Mismatch_Primer LNA-Modified Primer Mismatch_Hybrid Unstable Hybridization (Mismatch at LNA position) Mismatch_Primer->Mismatch_Hybrid Mismatch_Template Non-Target Allele Template Mismatch_Template->Mismatch_Hybrid Mismatch_No_Extension No Polymerase Extension (No Amplification) Mismatch_Hybrid->Mismatch_No_Extension

Caption: LNA-Enhanced SNP Discrimination in AS-PCR.

Experimental Protocols and Performance Data

This section provides a generalized protocol for SNP genotyping using LNA-modified primers synthesized with this compound. It is important to note that specific parameters, such as annealing temperatures, may require optimization for different SNP targets.

Design of LNA-Modified Allele-Specific Primers
  • Primer Length: Typically 12-25 nucleotides.

  • LNA Placement: For optimal allele discrimination, place one or two LNA bases at the SNP site and/or immediately 5' to it.[4] If placing the LNA at the 3'-terminus inhibits PCR efficiency, positioning it one base away from the 3'-end is a common alternative.[4]

  • Tm Calculation: Aim for a Tm between 55-65°C. Several online tools can estimate the Tm of LNA-containing oligonucleotides.

  • Controls: Always include a forward and reverse primer pair that amplifies a region of the target gene independent of the SNP as a positive control for amplification.

Allele-Specific PCR Protocol

This protocol is a starting point and should be optimized for your specific assay.

Reagents and Equipment:

  • Genomic DNA template

  • Allele-specific LNA-modified forward primer

  • Common reverse primer

  • Hot-start Taq DNA polymerase and corresponding buffer

  • dNTPs

  • Real-time PCR instrument

  • Nuclease-free water

PCR Reaction Mix:

ComponentFinal Concentration
PCR Buffer1X
dNTPs200 µM each
Allele-Specific LNA Primer200-500 nM
Common Reverse Primer200-500 nM
Hot-start Taq PolymeraseAs per manufacturer
Genomic DNA1-50 ng
Nuclease-free waterTo final volume

Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C5-10 min1
Denaturation95°C15 sec40
Annealing/Extension60-65°C60 sec
The annealing temperature should be optimized. A higher temperature generally leads to higher specificity.
Performance Data: Enhanced Specificity

The key performance metric for LNA-modified primers is the difference in melting temperature (ΔTm) between the perfectly matched and the mismatched duplex. LNA modifications significantly increase this ΔTm, leading to superior specificity.

Probe TypeTargetTm (Perfect Match)Tm (Mismatch)ΔTm
Standard DNA ProbeSNP A60°C55°C5°C
LNA-Modified ProbeSNP A72°C60°C12°C
Standard DNA ProbeSNP B58°C54°C4°C
LNA-Modified ProbeSNP B70°C57°C13°C

Note: The values in this table are illustrative examples based on typical performance improvements cited in the literature.[4][11] Actual values will vary depending on the sequence and LNA content.

The larger ΔTm for LNA-modified probes provides a wider temperature window for allele-specific hybridization, making the assay more robust and reliable.[3][11] Studies have shown that LNA primers consistently yield lower amounts of false-positive products from mismatched templates compared to standard DNA primers.[10]

Conclusion

This compound is a powerful tool for the synthesis of LNA-modified oligonucleotides for high-fidelity SNP genotyping. The unique chemical properties of LNA confer a significant increase in binding affinity and mismatch discrimination, enabling the development of highly specific and robust assays.[1][3] By incorporating LNA modifications into allele-specific PCR primers, researchers and clinicians can achieve a level of accuracy in SNP detection that is often not possible with traditional DNA-based methods.[10] The compatibility of LNA phosphoramidites with standard DNA synthesis protocols ensures that this advanced technology can be readily adopted in laboratories equipped for oligonucleotide synthesis. The continued use of LNA-based technologies promises to advance the fields of personalized medicine, diagnostics, and genetic research.

References

The Role of Locked Nucleic Acid (LNA) Modifications in PCR Probe Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of Locked Nucleic Acid (LNA) modifications in the design of polymerase chain reaction (PCR) probes. We will delve into the core principles of LNA technology, its impact on probe performance, and provide detailed experimental protocols for validation.

Introduction to Locked Nucleic Acids (LNAs)

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the ribose in a C3'-endo conformation, which is the ideal conformation for Watson-Crick base pairing.[1][2] This structural constraint pre-organizes the LNA oligonucleotide for hybridization, leading to a significant increase in binding affinity and thermal stability when incorporated into DNA or RNA probes.[3]

The incorporation of LNA monomers into a probe sequence offers several key advantages over traditional DNA probes:

  • Increased Thermal Stability (Tm): Each LNA modification can increase the melting temperature (Tm) of a probe-target duplex by 2-8°C.[1] This allows for the design of shorter probes with the same or higher Tm as longer DNA probes, which is particularly beneficial for targeting short or AT-rich sequences.[1][2]

  • Enhanced Mismatch Discrimination: The rigid structure of LNA-containing probes leads to a greater destabilization of the duplex upon binding to a mismatched target. This results in a larger difference in melting temperature (ΔTm) between perfectly matched and mismatched sequences, making LNA probes highly effective for applications such as single nucleotide polymorphism (SNP) genotyping.[2][4]

  • Improved Specificity and Sensitivity: The higher binding affinity of LNA probes allows for the use of more stringent hybridization conditions, reducing off-target binding and increasing the specificity of the assay.[5] This also contributes to increased sensitivity, enabling the detection of low-abundance targets.[5]

Data Presentation: Quantitative Impact of LNA Modifications

The integration of LNA bases into PCR probes has a quantifiable impact on their thermodynamic properties and performance in discriminating between matched and mismatched targets. The following tables summarize key quantitative data from various studies.

Table 1: Impact of LNA Modifications on Duplex Melting Temperature (Tm)
Probe TypeSequence ContextΔTm per LNA Modification (°C)Reference(s)
LNA/DNA hybridMixed sequence+2 to +8[1]
LNA/DNA hybridAT-richGenerally higher ΔTm[1]
LNA/DNA hybridGC-richGenerally lower ΔTm[1]
Table 2: Mismatch Discrimination Performance of LNA vs. DNA Probes
Mismatch TypeProbe TypeΔTm (Perfect Match - Mismatch) (°C)Reference(s)
Single Nucleotide MismatchDNA Probe (25 bp)0.5 - 3[6]
Single Nucleotide MismatchLNA Probe (short)Often around 20[4]
G-T MismatchLNA at GuanineDecreased discrimination[6]
Table 3: Thermodynamic Parameters of LNA-DNA Duplex Formation (Nearest-Neighbor)
Nearest-Neighbor Pair (LNA-DNA)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
+A-A---
+A-C---
+A-G---
+A-T---
+C-A---
+C-C---
+C-G---
+C-T---
+G-A---
+G-C---
+G-G---
+G-T---
+T-A---
+T-C---
+T-G---
+T-T---
Note: Specific thermodynamic values are highly sequence-dependent and require specialized software for accurate prediction. This table illustrates the type of data available from comprehensive thermodynamic studies.[7][8]

Experimental Protocols

This section provides detailed methodologies for two key experiments used in the design and validation of LNA-modified PCR probes: UV-Vis Thermal Denaturation Analysis and Real-Time PCR for SNP Genotyping.

UV-Vis Thermal Denaturation Analysis for Tm Determination

This protocol outlines the determination of the melting temperature (Tm) of LNA-modified and unmodified oligonucleotide duplexes using a UV-Vis spectrophotometer equipped with a thermal controller.

Materials:

  • Lyophilized LNA-modified and unmodified DNA oligonucleotides (probe and target strands)

  • Nuclease-free water

  • Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a Peltier thermal controller

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Oligonucleotide Resuspension: Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Verify the concentration by measuring the absorbance at 260 nm (A260).

  • Duplex Annealing:

    • In a microcentrifuge tube, combine equimolar amounts of the probe and its complementary target strand in melting buffer to a final concentration of 1-5 µM for each strand.

    • Heat the mixture to 95°C for 5 minutes to denature any secondary structures.

    • Allow the mixture to cool slowly to room temperature to facilitate duplex formation.

  • Sample Preparation for Melting Analysis:

    • Dilute the annealed duplex solution in pre-warmed melting buffer to a final concentration that gives an initial A260 of approximately 0.3-0.5 at the starting temperature of the melt.

    • Degas the solution by gentle vortexing or centrifugation to prevent bubble formation during heating.

    • Transfer the sample to a quartz cuvette. Also, prepare a reference cuvette containing only the melting buffer.

  • UV Melting Curve Acquisition:

    • Place the sample and reference cuvettes in the spectrophotometer's thermal block.

    • Set the instrument parameters:

      • Wavelength: 260 nm

      • Starting temperature: 20°C

      • Ending temperature: 95°C

      • Ramp rate: 1°C/minute

      • Data collection interval: Every 1°C

    • Start the thermal melt program. The instrument will record the absorbance at 260 nm as the temperature increases.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated. This corresponds to the inflection point of the melting curve.

    • Calculate the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.

Real-Time PCR (qPCR) for SNP Genotyping using LNA Probes

This protocol describes a typical real-time PCR assay for allelic discrimination using two allele-specific LNA hydrolysis probes, each labeled with a different fluorophore.

Materials:

  • Genomic DNA samples

  • PCR primers (forward and reverse) flanking the SNP site

  • Allele-specific LNA hydrolysis probes (e.g., Allele 1 probe labeled with FAM, Allele 2 probe with HEX/VIC)

  • Real-time PCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Nuclease-free water

  • Real-time PCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • Primer and Probe Design:

    • Design PCR primers to amplify a short fragment (typically 70-150 bp) containing the SNP of interest.

    • Design two LNA hydrolysis probes, each specific to one allele of the SNP. The LNA bases should be positioned at and/or near the SNP site to maximize mismatch discrimination.[4]

    • Each probe should have a 5' reporter dye (e.g., FAM, HEX) and a 3' quencher dye.

  • Reaction Setup:

    • Prepare a PCR master mix containing the real-time PCR master mix, forward primer, reverse primer, both LNA probes, and nuclease-free water. The optimal concentrations of primers and probes should be determined empirically, but a common starting point is 200-400 nM for primers and 100-200 nM for probes.[5]

    • Aliquot the master mix into the wells of a PCR plate.

    • Add a standardized amount of genomic DNA (e.g., 1-10 ng) to each well. Include no-template controls (NTCs) containing water instead of DNA.

    • Seal the PCR plate.

  • Real-Time PCR Cycling:

    • Place the plate in the real-time PCR instrument.

    • Set up the thermal cycling protocol. A typical protocol includes:

      • Initial denaturation: 95°C for 2-5 minutes

      • 40-45 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds (data collection step)

  • Data Analysis:

    • The real-time PCR instrument will measure the fluorescence of each reporter dye in every cycle.

    • For each sample, an amplification plot will be generated for each fluorophore.

    • Analyze the endpoint fluorescence data in an allelic discrimination plot (also known as a scatter plot or cluster plot).

    • The software will cluster the samples into three groups based on the relative fluorescence of the two reporter dyes: homozygous for Allele 1, homozygous for Allele 2, and heterozygous.

Mandatory Visualizations

LNA Probe Design Workflow

The following diagram illustrates the key steps and considerations in the design of LNA-modified PCR probes.

LNA_Probe_Design_Workflow LNA Probe Design Workflow cluster_input Input cluster_design Design & Optimization cluster_synthesis Synthesis cluster_validation Validation Target_Sequence Target Sequence (Gene, SNP region) Identify_Region Identify Probe Binding Region (70-150 bp amplicon) Target_Sequence->Identify_Region Design_Primers Design PCR Primers (Tm ~58-60°C) Identify_Region->Design_Primers Design_LNA_Probe Design LNA Probe (Tm ~10°C > Primers) Identify_Region->Design_LNA_Probe LNA_Placement Optimize LNA Placement (at/near mismatch) Design_LNA_Probe->LNA_Placement Check_Secondary_Structure Check for Secondary Structures & Self-Dimerization LNA_Placement->Check_Secondary_Structure Synthesize_Oligos Synthesize Primers & LNA Probe Check_Secondary_Structure->Synthesize_Oligos Experimental_Validation Experimental Validation (qPCR, Tm analysis) Synthesize_Oligos->Experimental_Validation

Caption: A flowchart outlining the key stages in designing LNA-modified PCR probes.

Experimental Workflow for LNA Probe Validation

This diagram depicts a typical experimental workflow for validating the performance of newly designed LNA probes.

LNA_Probe_Validation_Workflow Experimental Workflow for LNA Probe Validation cluster_preparation Preparation cluster_execution Execution cluster_analysis Data Analysis cluster_evaluation Evaluation Sample_Prep Sample Preparation (gDNA/cDNA extraction) qPCR_Setup qPCR Reaction Setup Sample_Prep->qPCR_Setup Oligo_Prep Oligonucleotide Preparation (Primers & LNA Probes) Oligo_Prep->qPCR_Setup Tm_Analysis UV Thermal Melt Analysis Oligo_Prep->Tm_Analysis Thermal_Cycling Real-Time PCR Cycling qPCR_Setup->Thermal_Cycling qPCR_Data_Analysis qPCR Data Analysis (Amplification plots, Allelic discrimination) Thermal_Cycling->qPCR_Data_Analysis Tm_Data_Analysis Tm Data Analysis (Melting curves, ΔTm calculation) Tm_Analysis->Tm_Data_Analysis Performance_Eval Performance Evaluation (Specificity, Sensitivity, Mismatch Discrimination) qPCR_Data_Analysis->Performance_Eval Tm_Data_Analysis->Performance_Eval

Caption: A diagram illustrating the experimental steps for validating LNA probes.

Conclusion

LNA modifications represent a powerful tool in the design of PCR probes, offering significant improvements in thermal stability, specificity, and mismatch discrimination. By enabling the use of shorter, more specific probes, LNA technology enhances the performance of a wide range of PCR-based applications, including SNP genotyping, gene expression analysis, and the detection of low-abundance targets. The rational design of LNA probes, guided by thermodynamic principles and followed by rigorous experimental validation, is crucial for harnessing the full potential of this technology in research and diagnostic settings.

References

Unlocking Enhanced Oligonucleotide Performance: A Technical Guide to DMTr-LNA-5MeU-3-CED-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes, synthesis, and applications of DMTr-LNA-5MeU-3-CED-phosphoramidite (CAS Number: 206055-75-6). This key building block is instrumental in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides, a class of modified nucleic acids offering unprecedented thermal stability, binding affinity, and nuclease resistance. These properties make LNA-modified oligonucleotides powerful tools in therapeutic and diagnostic applications, including antisense therapy, siRNA, and qPCR probes.

Core Compound Properties

This compound is a high-purity phosphoramidite (B1245037) monomer used in automated solid-phase oligonucleotide synthesis. The "LNA" designation indicates the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the sugar in an A-type helix conformation. This structural constraint is the source of the enhanced properties of LNA oligonucleotides.[1][2] The 5-methyluridine (B1664183) (5MeU) base is a modified pyrimidine.

PropertyValueReference
CAS Number 206055-75-6[3][4]
Full Chemical Name 1-[2,5-anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-3-O-[--INVALID-LINK--phosphino]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione[3]
Synonyms DMTr-Locked Nucleic Acid-5MeU-3-CED Phosphoramidite, DMT-locT Phosphoramidite[3][5][6]
Molecular Formula C₄₁H₄₉N₄O₉P[3][4][5][6][7]
Molecular Weight 772.82 g/mol [3][4][5][6][7]
Purity ≥98% (by ³¹P-NMR and RP-HPLC)[3][6]
Appearance White to off-white solid[8]
Solubility Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)[3][9]
Storage -20°C, protect from light[3][7]
Stability ≥ 4 years at -20°C[3]

The Power of LNA: Enhanced Hybridization and Stability

The incorporation of LNA monomers like this compound into oligonucleotides confers significant advantages:

  • Increased Thermal Stability (Tm): The locked conformation of the sugar moiety pre-organizes the oligonucleotide for hybridization, leading to a significant increase in the melting temperature (Tm) of the resulting duplex with complementary DNA or RNA.[1] This allows for the design of shorter, more specific probes.

  • Enhanced Binding Affinity: LNA-modified oligonucleotides exhibit a higher affinity for their target sequences compared to unmodified DNA or RNA.[1]

  • Improved Nuclease Resistance: The modified backbone provides enhanced stability against degradation by nucleases, a critical feature for in vivo applications.

  • Increased Specificity: The high binding affinity allows for better discrimination between perfectly matched and mismatched target sequences.

Experimental Protocols

Solid-Phase Synthesis of LNA-Modified Oligonucleotides

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry, with some modifications to the standard cycle.[1]

Materials:

  • This compound

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Protocol:

  • Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer. Install the reagents on the synthesizer.

  • Synthesis Cycle: The standard phosphoramidite cycle consists of four steps: deblocking, coupling, capping, and oxidation.

    • Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by the deblocking solution.

    • Coupling: The LNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: A longer coupling time (e.g., 5-15 minutes) is typically required for LNA monomers compared to standard DNA/RNA monomers to ensure high coupling efficiency.[1]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

  • Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support, and all protecting groups (from the bases and the phosphate backbone) are removed using a concentrated ammonium hydroxide (B78521) solution.

  • Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Anion-Exchange HPLC (AEX-HPLC).[10] AEX-HPLC is often recommended for LNA-containing oligonucleotides.[10]

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Remove 5'-DMTr) Coupling 2. Coupling (Add LNA Amidite) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for each nucleotide Cleavage 5. Cleavage & Deprotection Oxidation->Cleavage Purification 6. Purification (e.g., HPLC) Cleavage->Purification QC 7. Quality Control (e.g., Mass Spec) Purification->QC

Workflow for LNA Oligonucleotide Synthesis.

Applications in Research and Drug Development

The unique properties of LNA-modified oligonucleotides make them highly valuable in a range of applications.

Antisense Oligonucleotides (ASOs)

LNA-based ASOs are designed to bind to specific mRNA targets, leading to the downregulation of disease-causing proteins. The high affinity and nuclease resistance of LNA ASOs can lead to improved potency and a longer duration of action in vivo.

The mechanism of action for RNase H-dependent ASOs involves the LNA-modified ASO binding to the target mRNA, creating a DNA-RNA hybrid that is recognized and cleaved by the enzyme RNase H.

Antisense_Mechanism cluster_cell Cellular Environment ASO LNA-ASO Hybrid LNA-ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleaved_mRNA Cleaved mRNA RNaseH->Cleaved_mRNA cleaves No_Protein No Protein Translation Cleaved_mRNA->No_Protein

Mechanism of LNA-ASO Mediated Gene Silencing.
Quantitative PCR (qPCR) Probes

The incorporation of LNA bases into qPCR probes allows for the design of shorter probes with a higher melting temperature (Tm).[11] This leads to several advantages:

  • Increased Specificity: Shorter probes are more sensitive to mismatches, making them ideal for allele discrimination and SNP genotyping.[11]

  • Improved Quenching: The proximity of the reporter dye and quencher in shorter probes results in lower background fluorescence and a higher signal-to-noise ratio.[11]

  • Enhanced Performance with AT-rich Targets: LNA modifications can increase the Tm of probes targeting AT-rich sequences, which traditionally have low melting temperatures.

qPCR_Probe_Workflow cluster_design Probe Design & Synthesis cluster_qpcr qPCR Assay cluster_analysis Data Analysis Design Design LNA-Probe (Shorter, Higher Tm) Synthesis Synthesize Probe using This compound Design->Synthesis Reaction_Setup Set up qPCR Reaction (Template, Primers, Probe, Master Mix) Synthesis->Reaction_Setup Amplification Perform Thermal Cycling Reaction_Setup->Amplification Detection Detect Fluorescence Signal Amplification->Detection Analysis Analyze Amplification Plot (Quantification, Genotyping) Detection->Analysis

Workflow for using LNA-modified qPCR Probes.

Conclusion

This compound is a critical reagent for the synthesis of high-performance LNA-modified oligonucleotides. Its ability to confer enhanced thermal stability, binding affinity, and nuclease resistance makes it an invaluable tool for researchers and drug developers working on cutting-edge diagnostics and therapeutics. The detailed understanding of its properties and the appropriate application of synthesis protocols will continue to drive innovation in the fields of molecular biology and medicine.

References

An In-depth Technical Guide to the Storage and Handling of DMTr-LNA-5MeU-3-CED-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical procedures for the proper storage and handling of DMTr-LNA-5MeU-3-CED-phosphoramidite, a key building block in the synthesis of high-affinity LNA (Locked Nucleic Acid) oligonucleotides. Adherence to these protocols is essential to ensure the integrity and reactivity of the phosphoramidite (B1245037), leading to successful oligonucleotide synthesis and reliable experimental outcomes.

Introduction to this compound

This compound is a specialized nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The LNA modification, which involves a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, confers remarkable properties to the resulting oligonucleotides. These include enhanced thermal stability, improved mismatch discrimination, and increased resistance to nuclease degradation, making them invaluable tools in therapeutics, diagnostics, and molecular biology research. Due to the reactive nature of the phosphoramidite group, stringent storage and handling conditions are paramount to prevent degradation and ensure high coupling efficiencies during synthesis.

Storage and Stability

Proper storage is the first line of defense in preserving the quality of this compound. The primary cause of degradation is hydrolysis, which can occur upon exposure to moisture.

Quantitative Storage and Stability Data

ParameterConditionRecommendationStability
Solid Form (Lyophilized Powder) Temperature-20°C (long-term)≥ 4 years[1]
AtmosphereDry, inert gas (Argon or Nitrogen)Critical for long-term stability
LightProtect from light
Stock Solution (in Anhydrous Acetonitrile) Temperature-20°CUp to 1 month[2]
-80°CUp to 6 months[2]
AtmosphereUnder inert gas (Argon or Nitrogen)Essential to prevent degradation
LightProtect from light[2]

Note: It is crucial to handle the phosphoramidite under anhydrous conditions to prevent degradation.

Handling Procedures

The handling of this compound requires meticulous attention to anhydrous and anaerobic techniques to maintain its chemical integrity.

Reconstitution of Solid Phosphoramidite

This protocol outlines the steps to dissolve the lyophilized phosphoramidite to a standard concentration (e.g., 0.1 M) for use in an oligonucleotide synthesizer.

Experimental Protocol: Reconstitution

  • Equilibration: Before opening, allow the vial of solid phosphoramidite to equilibrate to room temperature for at least 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: Perform all subsequent steps in a dry, inert atmosphere, such as in a glove box or under a steady stream of dry argon or nitrogen.

  • Solvent Preparation: Use only high-quality, anhydrous acetonitrile (B52724) (<30 ppm water). To ensure dryness, it is recommended to use a freshly opened bottle or to store the acetonitrile over activated 3 Å molecular sieves for at least 24 hours before use.

  • Volume Calculation: Calculate the required volume of anhydrous acetonitrile to achieve the desired concentration. For this compound (Molecular Weight: ~772.8 g/mol ), to prepare a 0.1 M solution: Volume (in mL) = (Mass of phosphoramidite in mg) / 77.28

  • Dissolution:

    • Carefully open the vial under the inert atmosphere.

    • Using a pre-dried, gas-tight syringe, add the calculated volume of anhydrous acetonitrile to the vial.

    • Seal the vial with a septum cap.

    • Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking to prevent the introduction of moisture. The solution should be clear and free of particulates.

  • Storage of Solution: Store the reconstituted phosphoramidite solution at -20°C under an inert atmosphere. It is advisable to aliquot the solution into smaller, single-use vials to minimize freeze-thaw cycles and the risk of contamination.

General Handling Precautions
  • Always use baked glassware or new, dry plasticware.

  • Use fresh, anhydrous acetonitrile for all dilutions.

  • Never leave phosphoramidite solutions exposed to the atmosphere.

  • When transferring solutions, use dry syringes and needles that have been flushed with an inert gas.

Use in Oligonucleotide Synthesis

This compound can be used in standard automated oligonucleotide synthesizers. However, due to its sterically hindered nature, modifications to the standard synthesis protocol are necessary to achieve high coupling efficiencies.

Experimental Protocol: Automated Oligonucleotide Synthesis Cycle

The following table outlines a typical synthesis cycle for incorporating a this compound monomer.

StepReagent/ActionRecommended TimePurpose
1. Deblocking3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)60-90 secondsRemoval of the 5'-DMTr protecting group from the growing oligonucleotide chain.
2. Coupling0.1 M this compound in anhydrous acetonitrile + Activator (e.g., DCI or ETT)180-300 seconds Coupling of the phosphoramidite to the free 5'-hydroxyl group of the oligonucleotide. A longer coupling time is crucial for LNA monomers.[3]
3. CappingCapping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF)30 secondsAcetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
4. Oxidation0.02 M Iodine in THF/Pyridine/Water45 seconds Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. A longer oxidation time is recommended for LNA monomers.[3]

Note: These times are recommendations and may need to be optimized based on the specific synthesizer and other reagents used.

Troubleshooting

Low coupling efficiency is a common issue when working with modified phosphoramidites. The following table provides a guide to troubleshooting common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Hydrolysis of the phosphoramidite.- Ensure strictly anhydrous conditions during storage and handling.- Use freshly prepared phosphoramidite solutions.- Allow the vial to warm to room temperature before opening.
2. Insufficient coupling time.- Increase the coupling time for the LNA monomer (e.g., to 300 seconds or longer).
3. Inactive activator.- Use a fresh solution of activator.
4. Poor quality solvent.- Use high-purity, anhydrous acetonitrile.
Peak Broadening in HPLC Analysis of Oligonucleotide 1. Formation of P(V) side products.- Ensure efficient and complete oxidation.
2. Degradation of the LNA monomer during synthesis.- Verify the integrity of the phosphoramidite solution.
Failure Sequences (n-1) 1. Inefficient capping.- Ensure capping reagents are fresh and delivered correctly.
2. Low coupling efficiency.- Refer to the solutions for low coupling efficiency.

Safety Precautions

This compound, like other phosphoramidites, should be handled with appropriate safety precautions.

PrecautionDescription
Personal Protective Equipment (PPE) Wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.
First Aid - Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.- Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing. Seek medical attention.- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Disposal Dispose of waste in accordance with local, state, and federal regulations.

Note: Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date safety information.

Visualizations

Chemical Structure and Synthesis Workflow

G cluster_storage Storage cluster_handling Handling (Anhydrous) cluster_synthesis Oligonucleotide Synthesis Cycle Solid_Amidite Solid this compound (-20°C, Inert Gas) Reconstitution Reconstitution (Anhydrous Acetonitrile) Solid_Amidite->Reconstitution Equilibrate to RT Amidite_Solution 0.1 M Amidite Solution (-20°C, Inert Gas) Reconstitution->Amidite_Solution Coupling 2. Coupling (Longer Time) Amidite_Solution->Coupling To Synthesizer Deblocking 1. Deblocking (TCA/DCM) Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation (Longer Time) Capping->Oxidation Oxidation->Deblocking Next Cycle Final_Oligo LNA-containing Oligonucleotide Oxidation->Final_Oligo Final Cycle

Caption: Workflow for storage, handling, and synthesis using this compound.

Troubleshooting Logic for Low Coupling Efficiency

G Start Low Coupling Efficiency Detected Check_Amidite Check Phosphoramidite Solution and Handling Start->Check_Amidite Is_Fresh Solution Fresh? Handled Anhydrously? Check_Amidite->Is_Fresh Remake_Solution Prepare Fresh Solution Under Anhydrous Conditions Is_Fresh->Remake_Solution No Check_Protocol Review Synthesis Protocol Is_Fresh->Check_Protocol Yes Remake_Solution->Check_Protocol Is_Time_Sufficient Coupling Time Sufficient for LNA? Check_Protocol->Is_Time_Sufficient Increase_Time Increase Coupling Time (e.g., to 300s) Is_Time_Sufficient->Increase_Time No Check_Reagents Check Other Reagents Is_Time_Sufficient->Check_Reagents Yes Increase_Time->Check_Reagents Is_Activator_Fresh Activator and Solvents Fresh? Check_Reagents->Is_Activator_Fresh Replace_Reagents Replace Activator and/or Anhydrous Acetonitrile Is_Activator_Fresh->Replace_Reagents No Resolved Problem Resolved Is_Activator_Fresh->Resolved Yes Replace_Reagents->Resolved

Caption: Decision tree for troubleshooting low coupling efficiency with LNA phosphoramidites.

References

solubility of DMTr-LNA-5MeU-3-CED-phosphoramidite in acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of DMTr-LNA-5MeU-3-CED-phosphoramidite in Acetonitrile (B52724)

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a modified nucleoside building block used in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. The LNA modification confers enhanced thermal stability and binding affinity to the resulting oligonucleotide, making it a valuable tool in various research, diagnostic, and therapeutic applications. Accurate knowledge of its solubility in acetonitrile, the standard solvent for oligonucleotide synthesis, is essential for efficient and reliable synthesis.

Data Presentation: Solubility Overview

The following table summarizes the known solubility of this compound and related compounds. It is important to note that most nucleoside phosphoramidites are soluble in acetonitrile, which is the common solvent for DNA synthesis.[1]

CompoundSolventSolubilityConcentration for SynthesisNotes
This compound Acetonitrile Assumed Soluble 0.05 M - 0.1 M Generally, LNA phosphoramidites are soluble in anhydrous acetonitrile to standard concentrations.[2]
This compoundDMSOSparingly soluble: 1-10 mg/mlNot ApplicableData from technical information sheet.[3]
This compoundEthanolSparingly soluble: 1-10 mg/mlNot ApplicableData from technical information sheet.[3]
General LNA phosphoramidites (except 5-Me-C)Anhydrous AcetonitrileSoluble to standard concentrations0.1 MThe 5-Me-C variant requires a 25% THF/acetonitrile solution for dissolution.[2]
Most nucleoside phosphoramiditesAcetonitrileGenerally Soluble0.05 M - 0.1 MAcetonitrile is the standard solvent for DNA synthesis.[1] Some lipophilic amidites may require dichloromethane.[1]

Experimental Protocols

Protocol for Preparation of a 0.1 M Solution of this compound in Anhydrous Acetonitrile for Oligonucleotide Synthesis

This protocol outlines the standard procedure for dissolving phosphoramidites for use in automated oligonucleotide synthesizers. The key to success is the use of anhydrous solvent to prevent hydrolysis of the phosphoramidite (B1245037).

Materials:

  • This compound (crystalline solid)

  • Anhydrous acetonitrile (CH₃CN), synthesis grade (water content < 30 ppm, preferably < 10 ppm)[1]

  • Activated 3Å molecular sieves

  • Inert gas (Argon or Nitrogen)

  • Appropriate glass vial with a septum-sealed cap

Procedure:

  • Preparation of Anhydrous Acetonitrile: If not purchased as such, dry acetonitrile by passing it through a column of activated alumina (B75360) or by refluxing over calcium hydride followed by distillation. Store the dried solvent over activated 3Å molecular sieves for at least 24 hours before use.[1][4]

  • Weighing the Phosphoramidite: In a controlled environment with low humidity, accurately weigh the required amount of this compound. The molecular weight is 772.8 g/mol .[3] For a 1 ml 0.1 M solution, 77.28 mg would be required.

  • Dissolution:

    • Transfer the weighed phosphoramidite to the glass vial.

    • Using a syringe, add the calculated volume of anhydrous acetonitrile to the vial.

    • Seal the vial with the septum cap.

  • Ensuring Complete Dissolution: Gently swirl or vortex the vial to dissolve the solid. If necessary, sonication can be used to aid dissolution.[5]

  • Final Drying: Add a small amount of activated 3Å molecular sieves to the bottom of the vial to ensure the solution remains anhydrous.[1]

  • Storage: Flush the vial with an inert gas before sealing tightly. The solution is stable for 2-3 days at room temperature in the synthesizer.[6] For longer-term storage, it is recommended to store the solution at -20°C.

Mandatory Visualizations

Logical Workflow for Phosphoramidite Solution Preparation

G Workflow for Phosphoramidite Solution Preparation start Start prep_solvent Prepare Anhydrous Acetonitrile (<30 ppm H2O) start->prep_solvent weigh_amidite Weigh this compound prep_solvent->weigh_amidite dissolve Dissolve in Acetonitrile weigh_amidite->dissolve ensure_dissolution Ensure Complete Dissolution (Vortex/Sonicate) dissolve->ensure_dissolution add_sieves Add Molecular Sieves ensure_dissolution->add_sieves store Store under Inert Gas (-20°C for long term) add_sieves->store end Ready for Synthesis store->end

Caption: A flowchart illustrating the key steps for preparing a phosphoramidite solution for oligonucleotide synthesis.

Factors Affecting Phosphoramidite Solubility and Stability

G Factors Influencing Phosphoramidite Solutions center Phosphoramidite Solution Quality solvent Solvent Purity (Anhydrous Acetonitrile) solvent->center structure Phosphoramidite Structure (LNA, Protecting Groups) structure->center concentration Concentration concentration->center temperature Storage Temperature temperature->center atmosphere Atmosphere (Inert Gas) atmosphere->center

Caption: A diagram showing the primary factors that impact the solubility and stability of phosphoramidite solutions.

References

The Lynchpin of Oligonucleotide Synthesis: An In-depth Technical Guide to the 2-Cyanoethyl (CED) Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry that underpins modern molecular biology and drug development, the phosphoramidite (B1245037) method stands as the gold standard for the artificial synthesis of DNA and RNA oligonucleotides. Central to the success and precision of this methodology is the strategic use of protecting groups, among which the 2-cyanoethyl (CE) group, often used in the form of a 2-cyanoethyl diisopropyl (CED) phosphoramidite, plays a pivotal role. This technical guide provides a comprehensive exploration of the CED group, detailing its function, the chemistry of its application and removal, and the critical considerations for its effective use in the synthesis of high-quality oligonucleotides.

The Role of the 2-Cyanoethyl Group: A Guardian of the Phosphate (B84403) Backbone

The primary function of the 2-cyanoethyl group in phosphoramidite chemistry is to serve as a temporary protecting group for the phosphate moiety of the growing oligonucleotide chain.[1] During the iterative cycles of oligonucleotide synthesis, the phosphite (B83602) triester linkage formed after the coupling step is highly reactive and susceptible to undesired side reactions. The CE group effectively shields the phosphate, preventing these unwanted reactions and ensuring the integrity of the backbone until the synthesis is complete.[2]

The selection of the 2-cyanoethyl group is predicated on a crucial chemical principle: its facile removal under basic conditions via a β-elimination reaction. This allows for a swift and efficient deprotection at the culmination of the synthesis, revealing the natural phosphodiester backbone of the DNA or RNA molecule.

The Phosphoramidite Synthesis Cycle: A Step-by-Step Workflow

The solid-phase synthesis of oligonucleotides using CED-phosphoramidites is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The following diagram illustrates the key steps of this process, highlighting the state of the 2-cyanoethyl protecting group throughout.

Phosphoramidite_Cycle cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Post-Synthesis Deprotection Detritylation 1. Detritylation (Acidic) - Removes 5'-DMT group - CED group remains intact Coupling 2. Coupling - CED-phosphoramidite activated - Forms phosphite triester - CED group protects P(III) Detritylation->Coupling Free 5'-OH Capping 3. Capping - Acetylates unreacted 5'-OH groups - CED group remains intact Coupling->Capping Phosphite triester formed Oxidation 4. Oxidation - P(III) to P(V) - Forms stable phosphotriester - CED group remains intact Capping->Oxidation Capped failures Oxidation->Detritylation Stable phosphotriester Cleavage 5. Cleavage from Support (Basic, e.g., NH4OH) - Oligo released from solid support Oxidation->Cleavage Completed Synthesis CE_Deprotection 6. CE Group Removal (Basic) - β-elimination of CE group - Forms phosphodiester backbone - Releases acrylonitrile (B1666552) Cleavage->CE_Deprotection Base_Deprotection 7. Base Deprotection (Basic) - Removes protecting groups from nucleobases CE_Deprotection->Base_Deprotection

Figure 1: The phosphoramidite synthesis cycle using a CED-phosphoramidite.

Quantitative Data on Performance

The efficiency of each step in the synthesis cycle is critical for the overall yield and purity of the final oligonucleotide. The 2-cyanoethyl protecting group has been widely adopted due to its high performance in these key areas.

Coupling Efficiency

The coupling step, where a new phosphoramidite is added to the growing chain, is arguably the most critical phase. High coupling efficiency is essential to minimize the formation of truncated sequences. While direct comparative data with a wide range of other protecting groups in a single study is scarce, the industry-wide adoption of the 2-cyanoethyl group is a testament to its efficacy. Stepwise coupling efficiencies using 2-cyanoethyl phosphoramidites routinely exceed 98%, and often reach over 99% under optimized conditions.[3][4]

Protecting GroupTypical Coupling Efficiency (%)Reference
2-Cyanoethyl >98-99+ [3][4]
MethylNot commonly used due to harsh deprotection[5]
AllylRequires specific deprotection conditions
p-NitrophenylethylAlternative for specific applications

Table 1: Comparison of Coupling Efficiencies for Different Phosphate Protecting Groups.

Deprotection Kinetics and Conditions

The removal of the 2-cyanoethyl group is typically achieved using a basic solution. The choice of base and the reaction conditions can significantly impact the deprotection time and the formation of side products.

Deprotection ReagentTypical ConditionsDeprotection TimeNotesReference
Ammonium Hydroxide (conc.)55 °C5-8 hoursStandard method; can lead to acrylonitrile adducts.[5]
Ammonium Hydroxide/Methylamine (B109427) (AMA)Room Temperature or 65 °C5-10 minutes"UltraFAST" deprotection; methylamine acts as an acrylonitrile scavenger.[6][7]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Room Temperature~1 minute for CE removalNon-nucleophilic base, often used in multi-step deprotection strategies for sensitive oligonucleotides.[8][9]
Diethylamine (B46881) (DEA) in Acetonitrile (B52724)Room Temperature~5 minutes for CE removalUsed for pre-treatment to remove CE groups before cleavage and base deprotection, minimizing acrylonitrile adducts.[10]
t-Butylamine/Methanol/Water55 °COvernightA milder alternative for sensitive oligonucleotides.[6]

Table 2: Deprotection Conditions for the 2-Cyanoethyl Group.

Experimental Protocols

Synthesis of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

This protocol describes a common method for the preparation of the phosphitylating agent used to synthesize CED-phosphoramidites.

Materials:

Procedure:

  • Preparation of (Diisopropylamino)dichlorophosphine:

    • Dissolve phosphorus trichloride in dry ethyl ether and cool the solution to -78 °C.

    • Slowly add two equivalents of diisopropylamine to the cooled solution.

    • Allow the reaction to proceed, then warm to room temperature.

    • Purify the crude product by distillation under reduced pressure. The product can be stored as a crystalline solid at -20 °C.[11]

  • Synthesis of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite:

    • Dissolve the purified (diisopropylamino)dichlorophosphine in dehydrated dichloromethane.

    • Add two equivalents of 2-cyanoethanol and diisopropylethylamine to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or ³¹P NMR).

    • The resulting bis(2-cyanoethyl) N,N-diisopropylphosphoramidite can be purified by chromatography.[11]

Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the steps for a single cycle of nucleotide addition on an automated DNA/RNA synthesizer.

Reagents:

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

  • CED-phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

  • Capping solution A: Acetic anhydride/Pyridine/THF

  • Capping solution B: 16% N-Methylimidazole in THF

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water

  • Anhydrous acetonitrile (for washing)

Procedure:

  • Deblocking: The solid support is washed with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide. This is followed by washing with anhydrous acetonitrile.

  • Coupling: The CED-phosphoramidite and activator solutions are delivered to the synthesis column. The coupling reaction proceeds for a specified time (typically 30-180 seconds). The column is then washed with anhydrous acetonitrile.[12]

  • Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations. The column is washed with anhydrous acetonitrile.

  • Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.[12]

This cycle is repeated for each subsequent nucleotide addition.

The Challenge of Acrylonitrile Formation and Mitigation Strategies

A significant consideration when using the 2-cyanoethyl protecting group is the formation of acrylonitrile as a byproduct during the β-elimination deprotection step.[13] Acrylonitrile is a reactive Michael acceptor and can undergo addition reactions with the exocyclic amino groups of the nucleobases, particularly thymine (B56734) and guanine, leading to the formation of unwanted adducts.[14][15]

Acrylonitrile_Formation cluster_deprotection CE Deprotection (β-elimination) cluster_adduct Acrylonitrile Adduct Formation Oligo-P(O)(O-)-O-CH2-CH2-CN Protected Oligonucleotide Oligo-P(O)(O-)-OH Deprotected Oligonucleotide Oligo-P(O)(O-)-O-CH2-CH2-CN->Oligo-P(O)(O-)-OH Base (e.g., OH-) CH2=CH-CN Acrylonitrile (byproduct) Oligo-P(O)(O-)-O-CH2-CH2-CN->CH2=CH-CN Nucleobase-N(R)-CH2-CH2-CN Cyanoethylated Adduct CH2=CH-CN->Nucleobase-N(R)-CH2-CH2-CN Michael Addition Nucleobase-(NHR) Nucleobase (e.g., Thymine) Nucleobase-(NHR)->Nucleobase-N(R)-CH2-CH2-CN

Figure 2: Formation of acrylonitrile and subsequent adduct formation.

Several strategies have been developed to mitigate the formation of these adducts:

  • Use of Scavengers: Deprotection solutions containing nucleophilic scavengers, such as methylamine (in AMA) or triethylamine, can react with the generated acrylonitrile, preventing it from modifying the oligonucleotide.[14][16]

  • Two-Step Deprotection: A pre-treatment with a non-nucleophilic base like DBU or a hindered amine like diethylamine can be employed to remove the 2-cyanoethyl groups while the oligonucleotide is still on the solid support. The support is then washed to remove the acrylonitrile before proceeding with cleavage and base deprotection.[10]

  • Alternative Protecting Groups: For extremely sensitive oligonucleotides, alternative phosphate protecting groups that do not generate reactive byproducts upon cleavage may be considered, although this often comes with other synthetic challenges.

Mitigation StrategyPrincipleImpact on Adduct FormationReference
AMA Deprotection Methylamine acts as an effective acrylonitrile scavenger.Significantly reduces cyanoethyl adducts.[16]
Triethylamine Pre-treatment Removes CE groups on-support; acrylonitrile is washed away.Prevents formation of adducts during subsequent ammonolysis.[14]
DBU Pre-treatment Rapid, non-nucleophilic removal of CE groups on-support.Acrylonitrile is removed prior to cleavage.[8]

Table 3: Strategies to Minimize Acrylonitrile Adduct Formation.

Conclusion

The 2-cyanoethyl diisopropyl (CED) group is a cornerstone of modern phosphoramidite chemistry for oligonucleotide synthesis. Its reliable performance in protecting the phosphate backbone, coupled with its predictable and efficient removal, has made it an indispensable tool for researchers and drug developers. A thorough understanding of its chemistry, including the nuances of deprotection and the potential for side reactions, is paramount for the successful synthesis of high-purity, functionally active oligonucleotides. By employing optimized protocols and appropriate mitigation strategies for side reactions, the full potential of the CED group can be harnessed to advance the frontiers of molecular biology and therapeutic innovation.

References

Unlocking the Power of Locked Nucleic Acids: A Technical Guide for Nucleic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) technology has emerged as a powerful tool in nucleic acid research, offering unprecedented sensitivity, specificity, and stability for a wide range of applications. This in-depth technical guide provides a comprehensive overview of the core principles of LNA technology, its practical applications, and detailed experimental protocols.

The Core Principles of LNA Technology

Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon atoms.[1] This structural constraint pre-organizes the LNA oligonucleotide into a rigid, A-form helical geometry, which is the ideal conformation for binding to complementary RNA and DNA sequences.[2] This pre-organization significantly enhances the binding affinity and thermal stability of LNA-containing oligonucleotides.[3][4]

The incorporation of LNA monomers into a DNA or RNA oligonucleotide dramatically increases its melting temperature (Tm), a key indicator of duplex stability. For each LNA monomer incorporated, the Tm of the duplex can increase by 2–8°C.[3][4] This increased stability allows for the use of shorter probes and primers without compromising binding affinity, which is particularly advantageous for detecting small or highly similar targets.[3][5]

Key Advantages of LNA Technology:
  • Enhanced Hybridization Affinity: The locked conformation reduces the entropic penalty of hybridization, leading to significantly stronger binding to target sequences.[3]

  • Increased Thermal Stability: LNA-containing duplexes exhibit substantially higher melting temperatures compared to their DNA or RNA counterparts.[4]

  • Superior Specificity: The high binding affinity allows for excellent discrimination between perfectly matched and mismatched sequences, enabling the detection of single nucleotide polymorphisms (SNPs).[3]

  • Enhanced Nuclease Resistance: The modified backbone of LNA oligonucleotides provides increased resistance to degradation by endo- and exonucleases, leading to higher stability in vitro and in vivo.[3][6]

  • Improved in vivo Efficacy: In antisense applications, LNA modification can lead to more potent and sustained gene silencing effects.[6]

Quantitative Data on LNA Performance

The enhanced properties of LNA oligonucleotides have been quantified in numerous studies. The following tables summarize key performance metrics, providing a clear comparison with traditional DNA and RNA oligonucleotides.

Parameter LNA-Modified Oligonucleotide Conventional DNA/RNA Oligonucleotide Reference(s)
Melting Temperature (Tm) Increase per LNA Monomer +2 to +8°CN/A[3][4]
Hybridization Affinity (Binding Strength) Significantly HigherStandard[3]
Nuclease Resistance HighLow to Moderate[3][6]
In Vivo Potency (Antisense) Up to 5-fold higher than 2'-MOE ASOsVaries[3]
Hepatotoxicity (in some ASO designs) Can be significantGenerally lower[3][7]

Table 1: Comparison of LNA-Modified vs. Conventional Oligonucleotides.

Application LNA-Based Probe/Primer Length Typical DNA Probe/Primer Length Reference(s)
qPCR Probes 15-18 nucleotides20-30 nucleotides[8]
FISH Probes 20-25 nucleotidesLonger probes often required for similar affinity[9]
miRNA Detection Probes Optimized for short miRNA targetsOften require modifications for sufficient binding[10]

Table 2: Recommended Lengths for LNA-Based Probes and Primers.

Key Applications and Experimental Protocols

LNA technology has revolutionized several key areas of nucleic acid research, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and antisense therapeutics.

LNA-Enhanced Quantitative PCR (qPCR)

The incorporation of LNA into qPCR primers and probes enhances their specificity and allows for the design of shorter assays, which improves quenching efficiency and signal-to-noise ratios. This is particularly beneficial for challenging applications such as SNP genotyping and the detection of low-abundance targets.

This protocol outlines a general workflow for miRNA quantification using an LNA-based qPCR system.

  • RNA Isolation: Extract total RNA from the sample of interest using a suitable RNA isolation kit.

  • Reverse Transcription: Perform a universal reverse transcription reaction to convert all miRNAs into cDNA. This is a key feature of many LNA-based miRNA qPCR systems, allowing for the analysis of multiple miRNAs from a single cDNA synthesis reaction.[11]

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry.

    • Add the universal cDNA template.

    • Add the LNA-enhanced, miRNA-specific forward and reverse primers.

  • qPCR Cycling and Data Analysis:

    • Perform qPCR using a real-time PCR instrument.

    • Analyze the amplification data to determine the relative or absolute quantification of the target miRNA.

  • Length: Optimal length is typically 15-18 nucleotides.[8]

  • Tm: The Tm of the LNA probe should be 5-10°C higher than the primers.[8]

  • LNA Placement: Introduce LNAs at positions critical for discrimination, such as the SNP site in allele-specific probes.[8]

  • Avoid: Stretches of more than four consecutive LNAs and LNA self-complementarity.[8][12]

LNA Fluorescence In Situ Hybridization (FISH)

LNA-FISH probes offer significantly improved hybridization efficiency and specificity compared to traditional DNA probes.[13] This allows for shorter hybridization times, reduced background signal, and the ability to detect targets in challenging samples like formalin-fixed paraffin-embedded (FFPE) tissues.[1]

This protocol provides a general procedure for LNA-FISH on adherent cells.

  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[14]

    • Wash with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[15]

    • Wash with PBS.

  • Hybridization:

    • Prepare a hybridization buffer containing the LNA-FISH probe (typically at a concentration of 200 nM).[15]

    • Apply the hybridization solution to the coverslips and incubate in a humidified chamber at 37°C for 1-4 hours.[14]

  • Washes:

    • Perform stringent washes to remove unbound probes. This typically involves washes with solutions of decreasing salt concentration (e.g., 2X SSC, 0.2X SSC).

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope.

LNA-Based Antisense Oligonucleotides

LNA-modified antisense oligonucleotides (ASOs) are potent inhibitors of gene expression. "Gapmer" designs, which feature a central "gap" of DNA nucleotides flanked by LNA "wings," are particularly effective.[16] The LNA wings provide high binding affinity and nuclease resistance, while the DNA gap is capable of recruiting RNase H, an enzyme that cleaves the RNA strand of the DNA-RNA hybrid.[17][18]

The primary mechanism of action for many LNA-based ASOs involves the recruitment of RNase H1.[18]

  • The LNA-ASO binds to its complementary target mRNA sequence in the cell.

  • The DNA "gap" in the ASO forms a DNA-RNA hybrid with the target mRNA.

  • RNase H1 recognizes and binds to this hybrid duplex.

  • RNase H1 cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA.

  • The LNA-ASO is released and can bind to another target mRNA molecule, leading to multiple rounds of cleavage.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

LNA_Structure cluster_DNA DNA Nucleotide cluster_LNA LNA Nucleotide DNA_Base Base DNA_Sugar Deoxyribose DNA_Base->DNA_Sugar DNA_Phosphate Phosphate DNA_Sugar->DNA_Phosphate LNA_Base Base LNA_Sugar Locked Ribose LNA_Base->LNA_Sugar LNA_Phosphate Phosphate LNA_Sugar->LNA_Phosphate

Caption: Basic structure of a DNA nucleotide vs. an LNA nucleotide.

LNA_FISH_Workflow start Start: Cultured Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization hybridization Hybridization with LNA-FISH Probe permeabilization->hybridization washes Stringent Washes hybridization->washes counterstain Counterstaining (e.g., DAPI) washes->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A generalized experimental workflow for LNA-FISH.

LNA_Antisense_Mechanism cluster_binding 1. Binding cluster_recruitment 2. RNase H Recruitment cluster_cleavage 3. Cleavage & Degradation cluster_recycling 4. ASO Recycling ASO LNA Gapmer ASO mRNA Target mRNA ASO->mRNA Hybridization Hybrid LNA-DNA/mRNA Hybrid RNaseH RNase H1 Hybrid->RNaseH Recognition Cleavage mRNA Cleavage Degradation mRNA Degradation Cleavage->Degradation Recycled_ASO Released LNA ASO Recycled_ASO->ASO Binds to new mRNA

Caption: Mechanism of LNA gapmer ASO-mediated gene silencing via RNase H.

Conclusion and Future Perspectives

LNA technology offers a powerful and versatile platform for nucleic acid research and therapeutic development. The enhanced binding affinity, specificity, and stability of LNA-modified oligonucleotides have enabled significant advancements in a variety of applications. While challenges such as potential hepatotoxicity with certain antisense designs need to be considered and addressed through careful sequence design and chemical modifications, the ongoing research and development in LNA chemistry and its applications promise to further expand its utility in both basic research and clinical settings. As our understanding of nucleic acid biology deepens, LNA technology will undoubtedly play an increasingly important role in the development of next-generation diagnostics and therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of LNA®-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogs that exhibit remarkable thermal stability and hybridization properties. In LNA, the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to a significant increase in binding affinity towards complementary DNA and RNA targets. These properties make LNA-containing oligonucleotides powerful tools in various applications, including antisense therapy, diagnostics, and molecular biology research.

This document provides a detailed protocol for the synthesis, purification, and analysis of LNA-containing oligonucleotides using automated solid-phase phosphoramidite (B1245037) chemistry.

Synthesis of LNA®-Containing Oligonucleotides

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using the well-established phosphoramidite method.[1][2] The process involves a series of sequential chemical reactions to build the oligonucleotide chain in the 3' to 5' direction on a solid support.[1] While the overall process is similar to standard DNA synthesis, the incorporation of LNA phosphoramidites requires a longer coupling time due to their increased steric hindrance.[3]

Key Synthesis Steps

The synthesis cycle for each nucleotide addition consists of four main steps:

  • Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by removing the dimethoxytrityl (DMT) group with an acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl for the subsequent coupling reaction.

  • Coupling: The LNA phosphoramidite, activated by an activator like 1H-tetrazole or 5-ethylthio-1H-tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This step is crucial for chain elongation, and due to the sterically hindered nature of LNA monomers, an extended coupling time is necessary to achieve high coupling efficiency.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences) in the final product.[2]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Workflow Diagram

LNA_Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle (Automated) cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support (e.g., CPG) deblocking 1. Deblocking (TCA in DCM) start->deblocking Initiate Cycle coupling 2. Coupling (LNA Phosphoramidite + Activator) deblocking->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation elongated_chain Elongated Oligonucleotide (n+1) oxidation->elongated_chain Cycle Complete elongated_chain->deblocking Repeat for next base cleavage_deprotection Cleavage from Support & Base Deprotection (Ammonium Hydroxide) elongated_chain->cleavage_deprotection Final Cycle Complete purification Purification (e.g., HPLC) cleavage_deprotection->purification analysis Analysis (e.g., Mass Spec, HPLC) purification->analysis final_product Purified LNA Oligonucleotide analysis->final_product

Caption: Workflow for LNA Oligonucleotide Synthesis.

Detailed Protocols

Protocol 1: Automated Solid-Phase Synthesis of LNA-Containing Oligonucleotides

Materials and Reagents:

  • LNA phosphoramidites (A, C, G, T)

  • DNA or RNA phosphoramidites (if creating chimeric oligonucleotides)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Coupling Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

  • Capping Reagent A: Acetic Anhydride in THF/Pyridine

  • Capping Reagent B: 16% 1-Methylimidazole in THF

  • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine

  • Anhydrous acetonitrile

Instrumentation:

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Preparation:

    • Install the appropriate LNA and standard phosphoramidite vials on the synthesizer.

    • Ensure all reagent bottles are filled with fresh solutions.

    • Install the column packed with the solid support.

  • Synthesis Program:

    • Program the desired oligonucleotide sequence into the synthesizer software.

    • Crucially, modify the standard DNA synthesis protocol to extend the coupling time for LNA monomers. A coupling time of 180-300 seconds is recommended for LNA phosphoramidites.[3]

  • Initiate Synthesis:

    • Start the synthesis program. The synthesizer will automatically perform the repeated cycles of deblocking, coupling, capping, and oxidation.

  • Post-Synthesis:

    • Once the synthesis is complete, the column containing the solid support with the synthesized oligonucleotide is removed from the synthesizer.

Quantitative Data for Synthesis Parameters:

ParameterReagent/ConditionRecommended Value
Deblocking 3% TCA in DCMStandard synthesizer timings
LNA Coupling Time LNA Phosphoramidite + Activator180 - 300 seconds
Standard DNA Coupling Time DNA Phosphoramidite + Activator~30 seconds
Activator Concentration 5-Ethylthio-1H-tetrazole (ETT)0.25 M in Acetonitrile
Oxidizer Concentration Iodine Solution0.02 M
Protocol 2: Cleavage and Deprotection

Materials and Reagents:

Procedure:

  • Cleavage:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add concentrated ammonium hydroxide to the vial (typically 1-2 mL).

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the solid support.

  • Deprotection:

    • After cleavage, heat the sealed vial at 55°C for 8-16 hours to remove the protecting groups from the nucleobases.

    • Note: For oligonucleotides containing Me-Bz-C-LNA, avoid using methylamine (B109427) for deprotection as it can lead to an N4-methyl modification.[3]

  • Recovery:

    • After cooling, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide to obtain the crude oligonucleotide pellet.

Protocol 3: Purification of LNA-Containing Oligonucleotides

Purification of LNA-containing oligonucleotides is essential to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method. Both anion-exchange and reverse-phase HPLC can be used.

Method 1: Anion-Exchange (AEX) HPLC

AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone. This method is highly effective at separating full-length products from shorter, failure sequences.

Method 2: Reverse-Phase (RP) HPLC

RP-HPLC separates oligonucleotides based on their hydrophobicity. If the final 5'-DMT group is left on after synthesis ("DMT-on"), the full-length product will be significantly more hydrophobic than the failure sequences, allowing for efficient purification.

Typical Purity and Yield Data:

Purification MethodTypical PurityEstimated Yield
Anion-Exchange HPLC >95%30-60%
Reverse-Phase HPLC >90%40-70%
PAGE (Polyacrylamide Gel Electrophoresis) 95-99%20-50%
Protocol 4: Analysis of LNA-Containing Oligonucleotides

The purity and identity of the final LNA oligonucleotide should be confirmed by analytical techniques.

Analytical Methods:

  • Analytical HPLC (AEX or RP): To assess the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide.

Logical Relationship Diagram

Logical_Relationships cluster_synthesis Synthesis cluster_process Process cluster_outcome Outcome LNA_Phosphoramidite LNA Phosphoramidite (Sterically Hindered) Extended_Coupling Extended Coupling Time (180-300s) LNA_Phosphoramidite->Extended_Coupling Requires Solid_Support Solid Support (e.g., CPG) Automated_Synthesizer Automated Synthesizer Solid_Support->Automated_Synthesizer Used in Automated_Synthesizer->Extended_Coupling Performs High_Coupling_Efficiency High Coupling Efficiency Extended_Coupling->High_Coupling_Efficiency Leads to Crude_Oligonucleotide Crude LNA Oligonucleotide High_Coupling_Efficiency->Crude_Oligonucleotide Results in Purified_Oligonucleotide High Purity LNA Oligonucleotide Crude_Oligonucleotide->Purified_Oligonucleotide Is purified to

References

Application Note: Optimizing Coupling Time for DMTr-LNA-5MeU-3-CED-phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the optimization of the coupling time for 2'-O,4'-C-methylene-bridged nucleic acid (LNA) phosphoramidite (B1245037), specifically DMTr-LNA-5MeU-3-CED-phosphoramidite. Due to the sterically hindered nature of LNA monomers, extended coupling times are necessary to achieve high coupling efficiencies, which are critical for the synthesis of high-quality oligonucleotides. This document outlines a systematic approach to determine the optimal coupling time by evaluating coupling efficiency and final product purity. Detailed experimental protocols for oligonucleotide synthesis, trityl cation monitoring, and HPLC analysis are provided, along with illustrative data presented in clear, tabular format.

Introduction

Locked Nucleic Acids (LNAs) are a class of modified nucleic acid analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This conformational rigidity leads to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands. Consequently, LNA-modified oligonucleotides have become invaluable tools in various research and diagnostic applications, including antisense therapy, siRNAs, and molecular probes.

The chemical synthesis of LNA-containing oligonucleotides is performed using standard phosphoramidite chemistry on automated DNA/RNA synthesizers. However, the bicyclic structure of LNA monomers results in increased steric hindrance compared to standard DNA or RNA phosphoramidites. This steric hindrance necessitates longer coupling times to ensure complete reaction between the phosphoramidite and the free 5'-hydroxyl group of the growing oligonucleotide chain. Inadequate coupling times lead to lower stepwise coupling efficiencies, resulting in a higher proportion of truncated sequences (n-1, n-2, etc.) and compromising the purity and yield of the final full-length oligonucleotide.

This application note focuses on the optimization of the coupling time for this compound, a key building block for introducing a 5-methyluridine (B1664183) LNA monomer into an oligonucleotide sequence. We present a systematic methodology to identify the optimal coupling duration that maximizes coupling efficiency and final product purity.

Materials and Methods

Materials
  • This compound

  • Standard DNA and RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Acetonitrile (B52724) (anhydrous, DNA synthesis grade)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole)

  • Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

  • Ammonium (B1175870) hydroxide (B78521) solution (30%)

  • Triethylammonium acetate (B1210297) (TEAA) buffer

  • HPLC grade acetonitrile and water

  • Solid Phase Extraction (SPE) cartridges for desalting

Equipment
  • Automated DNA/RNA synthesizer

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable reverse-phase column

  • Lyophilizer

  • Centrifugal evaporator

Experimental Protocols

Oligonucleotide Synthesis

A model 20-mer oligonucleotide containing a single this compound incorporation was synthesized. The synthesis was performed on a 1 µmol scale. A series of syntheses were carried out with varying coupling times for the LNA monomer (180, 240, 300, 360, 420, and 480 seconds), while the coupling time for standard DNA phosphoramidites was kept constant at 60 seconds.

Protocol:

  • Preparation: Prepare fresh solutions of phosphoramidites and activator. Ensure all reagents are anhydrous.

  • Synthesis Cycle: The standard phosphoramidite synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation.

    • Deblocking: The 5'-DMTr protecting group is removed with 3% TCA in DCM. The released trityl cation is collected for quantification of coupling efficiency.

    • Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This step is performed for the predetermined experimental coupling times.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and deprotected by incubation in concentrated ammonium hydroxide at 55°C for 16 hours.

  • Purification: The crude oligonucleotide is desalted using an SPE cartridge. For purity analysis, a portion of the crude product is analyzed by HPLC.

Determination of Stepwise Coupling Efficiency (Trityl Cation Assay)

The stepwise coupling efficiency for the incorporation of the LNA monomer was determined by quantifying the amount of DMTr cation released during the deblocking step immediately following the LNA coupling.

Protocol:

  • Collect the trityl cation solution from the deblocking step following the LNA coupling.

  • Collect the trityl cation solution from the deblocking step of a standard DNA monomer coupling in the same synthesis run for comparison.

  • Measure the absorbance of the orange-colored trityl cation solution at 495 nm using a UV-Vis spectrophotometer.

  • The stepwise coupling efficiency is calculated as the ratio of the absorbance of the trityl cation from the LNA coupling to the absorbance of the trityl cation from the preceding standard coupling, multiplied by 100%.

Analysis of Oligonucleotide Purity by HPLC

The purity of the final desalted oligonucleotide was assessed by reverse-phase HPLC.

Protocol:

  • Dissolve the lyophilized oligonucleotide in HPLC grade water.

  • Inject the sample onto a reverse-phase HPLC column.

  • Elute the oligonucleotide using a gradient of acetonitrile in TEAA buffer.

  • Monitor the absorbance at 260 nm.

  • The purity is determined by calculating the percentage of the area of the full-length product peak relative to the total area of all peaks.

Results and Discussion

The following tables summarize the illustrative results obtained from the coupling time optimization experiment.

Table 1: Stepwise Coupling Efficiency at Various Coupling Times

Coupling Time (seconds)Average Trityl Absorbance (A495)Stepwise Coupling Efficiency (%)
1800.8892.6
2400.9296.8
3000.9498.9
3600.9599.5
4200.9599.6
4800.9599.5

Table 2: Final Oligonucleotide Purity at Various LNA Coupling Times

LNA Coupling Time (seconds)Full-Length Product Purity by HPLC (%)
18075.2
24085.1
30090.3
36092.5
42092.6
48092.4

The results indicate that increasing the coupling time for this compound from 180 to 360 seconds leads to a significant increase in both the stepwise coupling efficiency and the purity of the final full-length oligonucleotide. A coupling time of 360 seconds (6 minutes) appears to be optimal in this experiment, as further extension to 420 and 480 seconds did not result in a significant improvement in either coupling efficiency or product purity. A plateau in efficiency is observed, suggesting that the coupling reaction has reached completion at around 360 seconds.

Visualizations

chemical_structure cluster_DMTr DMTr Group cluster_LNA_core LNA-5MeU Core cluster_phosphoramidite CED-Phosphoramidite DMTr DMTr LNA OCH2O DMTr->LNA 5'-O- Uracil 5-Methyluracil LNA->Uracil N1- Phosphoramidite P(OR)N(iPr)2 LNA->Phosphoramidite 3'-O- oligo_synthesis_cycle Deblocking 1. Deblocking (Removal of 5'-DMTr) Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilization of Phosphate Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle optimization_workflow start Start: Define Coupling Time Range (e.g., 180s - 480s) synthesis Perform Oligonucleotide Synthesis with varying LNA coupling times start->synthesis trityl_assay Trityl Cation Assay: Measure Stepwise Coupling Efficiency synthesis->trityl_assay hplc_analysis HPLC Analysis: Determine Final Product Purity synthesis->hplc_analysis data_analysis Data Analysis: Correlate Coupling Time with Efficiency and Purity trityl_assay->data_analysis hplc_analysis->data_analysis optimization Determine Optimal Coupling Time data_analysis->optimization end End: Implement Optimized Protocol optimization->end

Application Notes and Protocols for LNA® Oligonucleotide Synthesis using Standard Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA®) is a class of bicyclic nucleic acid analogues that exhibit unprecedented thermal stability when incorporated into oligonucleotides. This enhanced binding affinity, coupled with nuclease resistance, makes LNA-modified oligonucleotides powerful tools in a wide range of research, diagnostic, and therapeutic applications. This document provides detailed application notes and protocols for the incorporation of LNA monomers into oligonucleotides using standard phosphoramidite (B1245037) chemistry on automated DNA synthesizers.

LNA oligonucleotides can be synthesized using standard phosphoramidite chemistry, with minor modifications to the standard DNA synthesis cycle to accommodate the unique properties of LNA phosphoramidites.[1] The key adjustments involve longer coupling and oxidation times due to the sterically hindered nature of the LNA monomers.[1][2]

Data Presentation

Table 1: Recommended Synthesis Cycle Parameters for LNA Incorporation
StepParameterDNA MonomersLNA MonomersRationale for Change
Coupling Time~30 seconds180 - 250 secondsLNA phosphoramidites are more sterically hindered, requiring a longer reaction time for efficient coupling.[1]
ActivatorTetrazole or DCITetrazole or DCIStandard activators are effective for LNA coupling.
Oxidation Time~30 seconds45 secondsThe phosphite (B83602) triester formed after LNA coupling is oxidized more slowly than its DNA counterpart.[1][2]
ReagentIodine/Water/PyridineIodine/Water/PyridineStandard oxidizing agents are used.
Capping Time~20 seconds~20 secondsStandard capping protocols are sufficient.
Deblocking Time~60 seconds~60 secondsStandard deblocking protocols are sufficient.
Table 2: Impact of LNA Incorporation on Oligonucleotide Melting Temperature (Tm)

The incorporation of LNA monomers significantly increases the melting temperature (Tm) of oligonucleotides, enhancing their hybridization properties. The Tm increase is dependent on the number and position of the LNA modifications.

LNA MonomerAverage Tm Increase per LNA Modification (°C)
LNA-A4.9
LNA-C5.0
LNA-G4.8
LNA-T4.2

Note: The Tm increase can range from 3.0 to 9.6°C per LNA modification depending on the sequence context and the number of LNA bases incorporated.[3]

Experimental Protocols

Protocol 1: Automated Synthesis of LNA-Containing Oligonucleotides

This protocol outlines the general procedure for synthesizing LNA-containing oligonucleotides on an automated DNA synthesizer. It is essential to consult the instrument's user manual for specific programming and operational instructions.

Materials:

  • LNA Phosphoramidites (A, C, G, T)

  • DNA Phosphoramidites (A, C, G, T)

  • Anhydrous Acetonitrile (B52724)

  • Activator Solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping Solution (Cap A and Cap B)

  • Oxidizing Solution (Iodine/Water/Pyridine)

  • Deblocking Solution (Trichloroacetic acid in Dichloromethane)

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA synthesizer

Procedure:

  • Phosphoramidite Preparation:

    • Dissolve LNA and DNA phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

    • Note: The 5-Me-C LNA phosphoramidite may require a solution of 25% THF in acetonitrile for complete dissolution.[1]

  • Synthesizer Setup:

    • Install the phosphoramidite vials, reagent reservoirs, and the synthesis column containing the CPG solid support on the DNA synthesizer.

    • Program the synthesis sequence, ensuring to specify the positions for LNA monomer incorporation.

  • Synthesis Cycle Modification:

    • For each LNA monomer coupling, modify the synthesis cycle parameters as follows:

      • Coupling Time: Extend the coupling time to 180-250 seconds.[1]

      • Oxidation Time: Extend the oxidation time to 45 seconds.[1][2]

    • For DNA monomer coupling, use the standard synthesis cycle parameters.

  • Synthesis Execution:

    • Initiate the automated synthesis program. The synthesizer will perform the following steps for each monomer addition in a cyclical manner:

      • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

      • Coupling: Addition of the next phosphoramidite to the growing oligonucleotide chain.

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate (B84403) triester.

  • Post-Synthesis:

    • Upon completion of the synthesis, the oligonucleotide is still attached to the solid support and fully protected.

Protocol 2: Cleavage and Deprotection of LNA-Containing Oligonucleotides

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases and the phosphate backbone.

Materials:

Procedure:

  • Cleavage from Support:

    • Transfer the CPG support with the synthesized oligonucleotide to a sealed reaction vial.

    • Add concentrated ammonium hydroxide to the vial (typically 1 mL for a 1 µmol synthesis).

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection:

    • After cleavage, heat the sealed vial at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the phosphate backbone.

    • Caution: When deprotecting oligonucleotides containing Me-Bz-C-LNA, it is advisable to avoid the use of methylamine, as this can lead to the introduction of an N4-methyl modification.[1][4]

  • Drying:

    • After cooling the vial to room temperature, carefully open it and evaporate the ammonium hydroxide using a speed vacuum concentrator or a stream of nitrogen.

Protocol 3: Purification of LNA-Containing Oligonucleotides

LNA-containing oligonucleotides can be purified using the same methods employed for standard DNA oligonucleotides.[1] The choice of purification method depends on the desired purity and the length of the oligonucleotide.

Option 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common method for purifying oligonucleotides, especially those with a 5'-DMT group ("DMT-on").

Materials:

  • RP-HPLC system with a suitable C18 column

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Buffer B: 0.1 M TEAA in 50% Acetonitrile

  • 80% Acetic Acid

  • Diethyl Ether

  • Nuclease-free water

Procedure:

  • Sample Preparation:

    • Resuspend the dried, deprotected oligonucleotide in nuclease-free water.

  • "DMT-on" Purification:

    • If the final 5'-DMT group was left on during synthesis, the full-length product will be more hydrophobic than the truncated failure sequences.

    • Inject the sample onto the RP-HPLC column and elute with a gradient of Buffer B.

    • The DMT-on oligonucleotide will elute later than the DMT-off failure sequences.

    • Collect the peak corresponding to the DMT-on product.

  • DMT Removal:

    • To the collected fraction, add 80% acetic acid and incubate at room temperature for 30 minutes to remove the DMT group.

    • Neutralize the solution with an appropriate base.

  • Desalting:

    • Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

Option 2: Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is an effective method for purifying longer oligonucleotides and achieving high purity.

Materials:

  • Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7 M urea)

  • TBE buffer (Tris/Borate/EDTA)

  • Gel loading buffer

  • UV shadowing equipment or fluorescent plate

  • Crush and soak elution buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA)

Procedure:

  • Gel Preparation and Loading:

    • Prepare and pre-run a denaturing polyacrylamide gel.

    • Resuspend the oligonucleotide in gel loading buffer and load it onto the gel.

  • Electrophoresis:

    • Run the gel until the desired separation is achieved.

  • Visualization and Excision:

    • Visualize the oligonucleotide bands using UV shadowing. The full-length product will be the most intense and slowest-migrating band.

    • Excise the gel slice containing the full-length product.

  • Elution:

    • Crush the gel slice and elute the oligonucleotide overnight in crush and soak elution buffer.

  • Desalting:

    • Separate the oligonucleotide from the gel fragments and desalt using a desalting column or ethanol precipitation.

Mandatory Visualizations

Caption: Chemical structure of an LNA phosphoramidite monomer.

Oligo_Synthesis_Cycle Start Start with Solid Support (CPG with first nucleoside) Deblocking 1. Deblocking (Removal of 5'-DMT group) Start->Deblocking Coupling 2. Coupling (Addition of LNA or DNA phosphoramidite) Deblocking->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat Repeat for each monomer in the sequence Oxidation->Repeat Next Monomer Repeat->Deblocking Cleavage_Deprotection 5. Cleavage and Deprotection (Release from support and removal of protecting groups) Repeat->Cleavage_Deprotection End of Sequence Purification 6. Purification (RP-HPLC or PAGE) Cleavage_Deprotection->Purification Final_Product Final LNA-containing Oligonucleotide Purification->Final_Product

Caption: Workflow for LNA oligonucleotide synthesis.

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Containing LNA-5MeU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) modified oligonucleotides are a class of nucleic acid analogs that exhibit enhanced thermal stability, binding affinity, and nuclease resistance, making them valuable tools in research and therapeutic applications. The 5-methyluracil LNA (LNA-5MeU) modification, in particular, offers specific advantages in terms of hybridization properties. Proper deprotection of synthetic oligonucleotides containing LNA-5MeU is a critical step to ensure the integrity and functionality of the final product. This document provides detailed application notes and protocols for the efficient deprotection of these modified oligonucleotides.

Following synthesis, oligonucleotides are bound to a solid support and carry protecting groups on the phosphate (B84403) backbone (e.g., 2-cyanoethyl groups) and the exocyclic amino groups of the nucleobases. The deprotection process involves two main steps: cleavage from the solid support and removal of all protecting groups. The choice of deprotection strategy depends on the other components of the oligonucleotide, such as the presence of other sensitive modifications or dyes.[1][2]

Deprotection Strategies for LNA-5MeU Containing Oligonucleotides

Standard deprotection protocols can generally be applied to LNA-containing oligonucleotides.[3] However, careful consideration of the reagents and conditions is necessary to avoid unwanted side reactions and ensure complete removal of all protecting groups.

Standard Deprotection using Ammonium (B1175870) Hydroxide (B78521)

This is the most traditional and widely used method for oligonucleotide deprotection.[4]

  • Reagent: Concentrated ammonium hydroxide (28-33% NH₃ in water).

  • Conditions: The reaction is typically carried out at room temperature for an extended period or at an elevated temperature to accelerate the process.

  • Considerations: It is crucial to use fresh ammonium hydroxide to ensure effective deprotection.[4] While generally robust, this method can be slow.

Fast Deprotection using Ammonium Hydroxide/Methylamine (B109427) (AMA)

For more rapid deprotection, a mixture of ammonium hydroxide and methylamine (AMA) is highly effective.[4][5] This method significantly reduces the deprotection time.

  • Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine.[4][5]

  • Conditions: Typically performed at elevated temperatures (e.g., 65°C) for a short duration (e.g., 10-15 minutes).[4][5]

  • Caution for LNA-Me-C: It is important to note that while AMA is a fast and efficient deprotection agent, it is advisable to avoid the use of methylamine when deprotecting oligonucleotides containing Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[3] For oligonucleotides containing LNA-5MeU without LNA-Me-C, AMA can be a suitable option for rapid deprotection.

Mild Deprotection Conditions

For oligonucleotides containing sensitive modifications or dyes that are not stable under standard or fast deprotection conditions, milder reagents are required.[1]

  • Reagents: Options include 0.05 M potassium carbonate in methanol (B129727) or a mixture of tert-butylamine/water.[1][4]

  • Conditions: These methods typically require longer incubation times at room temperature or slightly elevated temperatures.[1][4]

Data Presentation

The following tables summarize representative data for different deprotection methods. The values presented are illustrative and may vary depending on the specific oligonucleotide sequence, length, and synthesis quality.

Table 1: Comparison of Deprotection Conditions

Deprotection MethodReagent CompositionTemperature (°C)Time
StandardConcentrated Ammonium Hydroxide558-16 hours
Fast (AMA)1:1 Ammonium Hydroxide / 40% Methylamine6510-15 minutes[4][5]
Mild0.05 M Potassium Carbonate in MethanolRoom Temperature4 hours[1]

Table 2: Illustrative Purity and Yield of a 20-mer LNA-5MeU Oligonucleotide

Deprotection MethodPurity (by RP-HPLC, %)Yield (OD)
Standard> 90~ 95% of theoretical
Fast (AMA)> 88~ 93% of theoretical
Mild> 92~ 90% of theoretical

Experimental Protocols

Protocol for Standard Deprotection

This protocol is suitable for most LNA-5MeU containing oligonucleotides without other sensitive modifications.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.

  • Concentrated ammonium hydroxide (28-33%).

  • Screw-cap, chemically resistant vials.

  • Heating block or oven.

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly.

  • Incubate the vial at 55°C for 8-16 hours.

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the deprotected oligonucleotide in an appropriate buffer for quantification and purification.

Protocol for Fast Deprotection (AMA)

This protocol is recommended for rapid deprotection of LNA-5MeU oligonucleotides that do not contain LNA-Me-C.

Materials:

  • Oligonucleotide synthesized on a solid support in a synthesis column.

  • Ammonium hydroxide (30%) and 40% aqueous methylamine.

  • Screw-cap, chemically resistant vials.

  • Heating block.

Procedure:

  • Prepare the AMA reagent by mixing equal volumes of cold ammonium hydroxide and 40% aqueous methylamine. Keep the mixture on ice.[5]

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly and incubate at 65°C for 15 minutes.[5]

  • Cool the vial on ice for 10 minutes.[5]

  • Transfer the supernatant to a new tube.

  • Wash the support with 0.5 mL of water and combine with the supernatant.

  • Dry the oligonucleotide solution in a vacuum concentrator.

  • Resuspend the product in a suitable buffer.

Visualizations

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis Oligo_on_Support Protected Oligo on Solid Support Cleavage Cleavage from Support Oligo_on_Support->Cleavage Deprotection Reagent Base_Deprotection Base & Phosphate Deprotection Cleavage->Base_Deprotection Purification Purification (e.g., HPLC) Base_Deprotection->Purification Analysis Analysis (e.g., Mass Spec) Purification->Analysis Final_Product Pure Deprotected Oligonucleotide Analysis->Final_Product

Caption: Experimental workflow for oligonucleotide deprotection.

LNA_5MeU_Deprotection cluster_structure LNA-5MeU Monomer (Protected) cluster_reagents Deprotection Reagents cluster_product Deprotected LNA-5MeU Structure [Structure of Protected LNA-5MeU] Ammonia NH4OH Structure->Ammonia Standard Conditions AMA NH4OH / MeNH2 Structure->AMA Fast Conditions Deprotected_Structure [Structure of Deprotected LNA-5MeU] Ammonia->Deprotected_Structure AMA->Deprotected_Structure

Caption: Deprotection of LNA-5MeU.

Conclusion

The successful deprotection of oligonucleotides containing LNA-5MeU is readily achievable using standard protocols. The choice between standard ammonium hydroxide treatment and faster methods like AMA depends on the overall composition of the oligonucleotide and the desired processing time. For oligonucleotides with sensitive modifications, milder deprotection strategies should be employed. Proper execution of the deprotection protocol is essential for obtaining high-quality, functional LNA-modified oligonucleotides for research and drug development.

References

Application Notes and Protocols for the Purification of LNA-Modified Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA)-modified oligonucleotides are a class of nucleic acid analogs that exhibit enhanced thermal stability, nuclease resistance, and binding affinity to their complementary DNA and RNA targets. These properties make them highly attractive for a wide range of therapeutic and diagnostic applications. The chemical synthesis of LNA-modified oligonucleotides, however, can result in a heterogeneous mixture of the desired full-length product and various impurities, such as truncated sequences (shortmers), incompletely deprotected oligonucleotides, and other synthesis-related byproducts. Therefore, a robust and efficient purification strategy is critical to ensure the purity, safety, and efficacy of the final product.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of synthetic oligonucleotides, offering high resolution and scalability.[1][2] The two primary HPLC techniques employed for this purpose are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC. The choice between these methods depends on the specific characteristics of the LNA oligonucleotide, including its length, sequence, and the nature of other chemical modifications, as well as the desired purity and yield.[3]

This document provides detailed application notes and experimental protocols for the purification of LNA-modified oligonucleotides using both IP-RP and AEX HPLC.

Principles of HPLC Purification for LNA-Modified Oligonucleotides

Ion-Pair Reversed-Phase (IP-RP) HPLC

IP-RP HPLC separates oligonucleotides based on their hydrophobicity.[2][4] Since the phosphodiester backbone of oligonucleotides is highly negatively charged and thus hydrophilic, an ion-pairing agent, typically a tertiary amine such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase.[5] The positively charged ion-pairing agent associates with the negatively charged phosphate (B84403) groups, effectively neutralizing the charge and increasing the overall hydrophobicity of the oligonucleotide, allowing it to be retained on a hydrophobic stationary phase (e.g., C8 or C18). Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724), in the mobile phase.[2][4]

LNA modifications can increase the hydrophobicity of an oligonucleotide compared to its unmodified counterpart, which may lead to longer retention times in IP-RP HPLC. This method is particularly effective for separating full-length products from shorter, less hydrophobic failure sequences.

Anion-Exchange (AEX) HPLC

AEX HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone.[6] The stationary phase consists of a positively charged matrix that binds the negatively charged oligonucleotides. Elution is accomplished by increasing the salt concentration (e.g., sodium chloride or sodium perchlorate) of the mobile phase, which disrupts the electrostatic interactions between the oligonucleotide and the stationary phase.[4][6] Longer oligonucleotides, having more phosphate groups, will have a stronger negative charge and will therefore elute at higher salt concentrations.[4]

AEX HPLC is particularly well-suited for the purification of LNA-modified oligonucleotides and can effectively separate full-length products from shorter failure sequences.[6] It is also a valuable technique for purifying oligonucleotides that may form secondary structures, as the purification can be performed under denaturing conditions (e.g., high pH or elevated temperature).[2]

Data Presentation: Comparison of HPLC Purification Methods

The following tables summarize typical performance data for the purification of oligonucleotides using IP-RP and AEX HPLC. While specific results will vary depending on the LNA oligonucleotide sequence, length, and synthesis quality, these tables provide a general comparison of the expected purity and yield.

Table 1: Representative Data for IP-RP HPLC Purification of a 22-mer Modified RNA Oligonucleotide

ParameterValue
Starting Purity (Crude) ~80%
Final Purity (Pooled Fractions) >99%[7]
Yield (Pooled Fractions) >56%[7]
Throughput High
Scalability Excellent

Data is based on the purification of a single-stranded RNA oligonucleotide and is representative of what can be achieved for LNA-modified oligonucleotides of similar length.

Table 2: General Performance Characteristics of AEX HPLC for Oligonucleotide Purification

ParameterCharacteristic
Resolution of n vs. n-1 Excellent, especially for shorter oligos (<40-mers)[1]
Purity Achievable High (>95%)[1]
Yield Generally good, but can be lower than IP-RP due to the multi-step recovery process.
Suitability for LNA oligos Well-suited[6]
Scalability Good

Experimental Protocols

Sample Preparation for HPLC Purification

Proper sample preparation is crucial for successful HPLC purification.

  • Cleavage and Deprotection: Following solid-phase synthesis, cleave the LNA oligonucleotide from the solid support and remove all protecting groups according to the manufacturer's protocol.

  • Solubilization: After cleavage and deprotection, evaporate the solution to dryness. Reconstitute the crude oligonucleotide pellet in an appropriate aqueous buffer that is compatible with the chosen HPLC method. For IP-RP HPLC, this is typically the initial mobile phase (e.g., 100 mM TEAA). For AEX HPLC, use the low-salt starting buffer.

  • Quantification: Determine the concentration of the crude oligonucleotide solution by measuring the absorbance at 260 nm (A260).

  • Filtration: To prevent clogging of the HPLC column, filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification

This protocol is a general guideline and may require optimization for specific LNA-modified oligonucleotides.

Materials and Equipment:

  • HPLC system with a gradient pump, UV detector, and fraction collector

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: 100% Acetonitrile

  • Crude, deprotected LNA oligonucleotide sample

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered, crude LNA oligonucleotide sample onto the column. The loading amount will depend on the column dimensions and should be optimized to avoid peak broadening.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A shallow gradient is often necessary to achieve good resolution between the full-length product and impurities. A typical gradient might be from 5% to 30% Mobile Phase B over 30-60 minutes.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length LNA oligonucleotide.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the fractions that meet the desired purity specifications.

    • Remove the volatile TEAA buffer and acetonitrile by lyophilization.

    • Reconstitute the purified LNA oligonucleotide in nuclease-free water or an appropriate buffer for storage.

Table 3: Example IP-RP HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
357030
40595
45595
50955
60955
Protocol 2: Anion-Exchange (AEX) HPLC Purification

This protocol provides a general framework for AEX HPLC purification and should be optimized for the specific LNA oligonucleotide.

Materials and Equipment:

  • HPLC system with a gradient pump, UV detector, and fraction collector

  • Anion-exchange HPLC column (e.g., quaternary ammonium-functionalized polymeric or silica-based)

  • Mobile Phase A (Low Salt): 20 mM Sodium Phosphate, pH 8.5

  • Mobile Phase B (High Salt): 20 mM Sodium Phosphate, 1 M Sodium Chloride, pH 8.5

  • Crude, deprotected LNA oligonucleotide sample

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the AEX column with 100% Mobile Phase A until a stable baseline is observed.

  • Sample Injection: Inject the filtered, crude LNA oligonucleotide sample.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the bound oligonucleotides. A typical gradient may be from 0% to 50% Mobile Phase B over 30-60 minutes.

  • Detection: Monitor the eluate at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the major, late-eluting peak, which is the full-length product.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity by analytical HPLC.

    • Pool the pure fractions.

    • Desalt the pooled fractions to remove the high concentration of sodium chloride. This can be achieved by dialysis, size-exclusion chromatography, or using a desalting cartridge.

    • Lyophilize the desalted sample to obtain the purified LNA oligonucleotide as a powder.

    • Reconstitute in nuclease-free water or a suitable buffer.

Table 4: Example AEX HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
01000
51000
355050
400100
450100
501000
601000

Visualization of Experimental Workflows

IP_RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc IP-RP HPLC cluster_post Post-Purification Cleavage Cleavage & Deprotection Solubilization Solubilization in Mobile Phase A Cleavage->Solubilization Filtration Filtration (0.22 µm) Solubilization->Filtration Equilibration Column Equilibration Filtration->Equilibration Injection Sample Injection Equilibration->Injection Gradient Gradient Elution (Increasing Acetonitrile) Injection->Gradient Detection UV Detection (260 nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Check Purity Analysis Fractionation->Purity_Check Pooling Fraction Pooling Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified LNA Oligonucleotide Lyophilization->Final_Product

Caption: Workflow for IP-RP HPLC Purification of LNA Oligonucleotides.

AEX_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc AEX HPLC cluster_post Post-Purification Cleavage Cleavage & Deprotection Solubilization Solubilization in Low Salt Buffer Cleavage->Solubilization Filtration Filtration (0.22 µm) Solubilization->Filtration Equilibration Column Equilibration Filtration->Equilibration Injection Sample Injection Equilibration->Injection Gradient Gradient Elution (Increasing Salt Conc.) Injection->Gradient Detection UV Detection (260 nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Check Purity Analysis Fractionation->Purity_Check Pooling Fraction Pooling Purity_Check->Pooling Desalting Desalting Pooling->Desalting Lyophilization Lyophilization Desalting->Lyophilization Final_Product Purified LNA Oligonucleotide Lyophilization->Final_Product

Caption: Workflow for AEX HPLC Purification of LNA Oligonucleotides.

Conclusion

The successful purification of LNA-modified oligonucleotides is a critical step in their development for therapeutic and diagnostic applications. Both IP-RP and AEX HPLC are powerful techniques capable of achieving high purity. The choice of method will depend on the specific properties of the LNA oligonucleotide and the desired scale of purification. Careful optimization of the chromatographic conditions, including the mobile phase composition, gradient, and temperature, is essential for achieving optimal separation and yield. The protocols and guidelines presented in this document provide a solid foundation for developing a robust and efficient purification strategy for LNA-modified oligonucleotides.

References

Unlocking Enhanced Oligonucleotide Performance: Application Notes and Protocols for DMTr-LNA-5MeU-3-CED-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool in research and therapeutic development, offering unprecedented thermal stability, target affinity, and nuclease resistance. This document provides detailed application notes and protocols for the use of DMTr-LNA-5MeU-3-CED-phosphoramidite, a key building block for introducing 5-methyluridine (B1664183) LNA monomers into synthetic oligonucleotides using automated DNA synthesizers. The incorporation of LNA-5MeU enhances the binding properties and biological stability of oligonucleotides, making them ideal candidates for applications such as antisense therapy, diagnostics, and targeted drug delivery.

This compound is a ribonucleoside with a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon, which "locks" the ribose ring in a C3'-endo conformation. This pre-organized structure leads to more stable and predictable duplex formation with complementary DNA and RNA strands.

Key Features and Benefits

The incorporation of LNA-5MeU monomers into oligonucleotides imparts several advantageous properties:

  • Enhanced Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of oligonucleotide duplexes, allowing for the use of shorter probes with higher specificity.

  • Improved Nuclease Resistance: The locked ribose structure provides steric hindrance against nuclease degradation, prolonging the half-life of oligonucleotides in biological fluids.[1][2][3]

  • High Binding Affinity: The pre-organized conformation of the LNA monomer enhances binding to target sequences, leading to more potent biological activity.

  • Standard Phosphoramidite (B1245037) Chemistry: this compound is compatible with standard automated oligonucleotide synthesis protocols, requiring only minor adjustments.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of LNA-modified oligonucleotides.

Table 1: Automated Synthesis Parameters for this compound

ParameterStandard DNA PhosphoramiditesThis compoundReference
Coupling Time 60 - 120 seconds8 - 12 minutes[4]
Coupling Efficiency > 99%> 98%General observation
Oxidation Time 15 - 30 seconds45 - 60 secondsGeneral LNA protocols
Activator Tetrazole, DCITetrazole, DCI[4]

Table 2: Thermal Stability of LNA-5MeU Modified Oligonucleotides

ModificationΔTm per Modification (°C)Reference
Single LNA-5MeU incorporation +1.5 to +4[1]
Multiple LNA-5MeU incorporations Additive effect[1][5]

Table 3: Nuclease Resistance of LNA-Modified Oligonucleotides

Oligonucleotide TypeHalf-life in Human SerumFold Increase vs. Unmodified DNAReference
Unmodified DNA ~1.5 hours1x[1]
Chimeric LNA/DNA (3 LNA at each end) ~15 hours10x[1]
Fully LNA modified > 20 hours> 13x[2][3]

Experimental Protocols

Protocol 1: Automated Synthesis of LNA-5MeU Containing Oligonucleotides

This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA/RNA phosphoramidites

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI))

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (Cap A and Cap B)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Controlled Pore Glass (CPG) solid support

Procedure:

  • Preparation of Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended for your synthesizer (typically 0.1 M).

  • Synthesizer Setup: Install the phosphoramidite vial on the synthesizer.

  • Sequence Programming: Program the desired oligonucleotide sequence, specifying the position(s) for LNA-5MeU incorporation.

  • Modification of Synthesis Cycle: For each LNA-5MeU coupling step, modify the standard synthesis cycle as follows:

    • Coupling Step: Extend the coupling time to 8-12 minutes to ensure high coupling efficiency due to the steric hindrance of the LNA monomer.[4]

    • Oxidation Step: Extend the oxidation time to 45-60 seconds.

  • Synthesis Execution: Initiate the automated synthesis protocol.

  • Post-Synthesis: Once the synthesis is complete, proceed with the deprotection and purification protocols.

Automated_Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMTr) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Extended time for LNA: 8-12 min Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Extended time for LNA: 45-60 sec Repeat Repeat Cycle for Each Monomer Oxidation->Repeat Start Start Synthesis (CPG Support) Start->Deblocking Repeat->Deblocking Next monomer End Cleavage & Deprotection Repeat->End Final monomer

Fig. 1: Automated synthesis cycle for LNA-modified oligonucleotides.
Protocol 2: Deprotection and Cleavage of LNA-Containing Oligonucleotides

Standard deprotection protocols can be used for oligonucleotides containing LNA monomers.

Materials:

Procedure:

  • Cleavage from Support: Transfer the CPG support to a screw-cap vial. Add 1-2 mL of concentrated ammonium hydroxide.

  • Deprotection: Seal the vial tightly and incubate at 55°C for 8-12 hours. Alternatively, for faster deprotection, use AMA solution and incubate at 65°C for 10-15 minutes.

  • Evaporation: After incubation, cool the vial and centrifuge to pellet the CPG. Transfer the supernatant to a new tube and evaporate the ammonia (B1221849) solution to dryness using a centrifugal evaporator.

  • Purification: Resuspend the oligonucleotide pellet in nuclease-free water and proceed with purification (e.g., by HPLC or gel electrophoresis).

Application Example: Antisense Oligonucleotide Targeting Survivin

Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation. LNA-modified antisense oligonucleotides can be designed to target survivin mRNA, leading to its degradation and subsequent induction of apoptosis in cancer cells.

Antisense_Mechanism_Targeting_Survivin cluster_cell Cancer Cell LNA_ASO LNA-5MeU Antisense Oligonucleotide (ASO) Survivin_mRNA Survivin mRNA LNA_ASO->Survivin_mRNA Hybridization Hybrid ASO:mRNA Hybrid Survivin_mRNA->Hybrid Ribosome Ribosome Survivin_mRNA->Ribosome Translation RNaseH RNase H Hybrid->RNaseH Recruitment Degradation mRNA Cleavage and Degradation RNaseH->Degradation Survivin_Protein Survivin Protein (Anti-apoptotic) Ribosome->Survivin_Protein Apoptosis Apoptosis (Cell Death) Survivin_Protein->Apoptosis Inhibition

Fig. 2: Antisense mechanism of LNA-5MeU oligonucleotide targeting Survivin mRNA.

The diagram above illustrates how an LNA-modified antisense oligonucleotide targeting survivin mRNA can induce apoptosis. The LNA-ASO binds with high affinity to the survivin mRNA, forming a hybrid duplex. This duplex recruits RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid, leading to the degradation of the survivin mRNA. The subsequent reduction in survivin protein levels removes the inhibition of apoptosis, ultimately leading to cancer cell death.

Conclusion

This compound is a valuable reagent for the synthesis of high-performance oligonucleotides. By following the modified protocols outlined in this document, researchers can successfully incorporate LNA-5MeU monomers to create oligonucleotides with superior thermal stability, nuclease resistance, and binding affinity. These enhanced properties are critical for the development of next-generation therapeutics and advanced diagnostic tools.

References

Application Notes and Protocols for Incorporating LNA® Monomers into RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of Locked Nucleic Acid (LNA®) monomers into RNA probes. LNA® technology offers enhanced thermal stability, specificity, and nuclease resistance to RNA probes, making them invaluable tools for a variety of molecular biology applications, including in situ hybridization (ISH), Northern blotting, and quantitative real-time PCR (qPCR).

Introduction to LNA® Technology

Locked Nucleic Acid (LNA®) is a class of RNA analogs where the ribose ring is "locked" in an N-type (3'-endo) conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This conformational lock pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability of duplexes formed with complementary RNA or DNA targets.[1][2] The incorporation of LNA® monomers into RNA probes results in several key advantages:

  • Increased Thermal Stability: Each LNA® monomer incorporated into an oligonucleotide can increase the melting temperature (Tm) of the duplex by 2–8°C.[2] This allows for the use of shorter probes with higher binding affinity.

  • Enhanced Specificity: The high binding affinity of LNA® probes enables excellent discrimination between closely related sequences, including single nucleotide polymorphisms (SNPs) and splice variants.[2][3]

  • Improved Nuclease Resistance: LNA® modification provides significant resistance to degradation by both endo- and exonucleases, increasing the in vitro and in vivo stability of the probes.[3]

  • Versatility in Applications: LNA®-modified RNA probes are suitable for a wide range of applications, including the detection of short non-coding RNAs (ncRNAs) like microRNAs, and the localization of messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs).[1][4]

Data Presentation

Table 1: Quantitative Impact of LNA® Incorporation on RNA Probe Melting Temperature (Tm)
Number of LNA® MonomersProbe Length (nucleotides)GC Content (%)ΔTm per LNA® Monomer (°C)Total ΔTm (°C)Reference
11540+ 4.2 - 5.0+ 4.2 - 5.0[5]
31850+ 3.0 - 9.0+ 9.0 - 27.0[5]
52045+ 2.0 - 8.0+ 10.0 - 40.0[2]
82255+ 2.0 - 8.0+ 16.0 - 64.0[2]

Note: The actual ΔTm can vary depending on the sequence context, position of the LNA® monomers, and hybridization conditions.

Experimental Protocols

There are two primary methods for generating LNA®-containing RNA probes: chemical synthesis and enzymatic synthesis (in vitro transcription).

Protocol 1: Chemical Synthesis of LNA®-RNA Probes

Chemical synthesis using phosphoramidite (B1245037) chemistry is the most common method for producing short LNA®-containing RNA probes (typically up to 50-60 nucleotides). This method offers precise control over the placement of LNA® monomers and allows for the incorporation of various labels and modifications.

Materials:

  • LNA® and RNA phosphoramidites (commercially available)

  • DNA/RNA synthesizer

  • Standard synthesis reagents (activator, oxidizing agent, capping reagents, deprotection solutions)

  • Purification cartridges or HPLC system

  • Labeling reagents (e.g., DIG, biotin, fluorescent dyes)

Methodology:

  • Probe Design: Design the LNA®-RNA probe sequence based on the target RNA. Utilize online design tools that consider factors like Tm, GC content, and potential secondary structures.[6][7]

  • Automated Synthesis: Synthesize the oligonucleotide on a DNA/RNA synthesizer using standard phosphoramidite chemistry protocols. LNA® phosphoramidites are incorporated at the desired positions.

  • Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using the manufacturer's recommended deprotection solution and conditions.

  • Purification: Purify the full-length LNA®-RNA probe from shorter, failed sequences using denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification. The choice of purification method depends on the desired purity and the length of the probe.

  • Labeling (if required): Probes can be labeled during synthesis by using a labeled phosphoramidite or post-synthetically by conjugating a label to a reactive group incorporated into the oligonucleotide. Common labels include digoxigenin (B1670575) (DIG), biotin, and various fluorophores.

  • Quantification and Storage: Quantify the purified probe using UV spectrophotometry. Store the LNA®-RNA probe at -20°C or -80°C.

Protocol 2: Enzymatic Synthesis of LNA®-RNA Probes via In Vitro Transcription

For generating longer LNA®-RNA probes, in vitro transcription using bacteriophage RNA polymerases (e.g., T7, T3, SP6) is the preferred method.[8][9] This involves using a DNA template that contains a promoter sequence for the RNA polymerase upstream of the target sequence.

Materials:

  • Linearized plasmid DNA or PCR product containing a T7, T3, or SP6 promoter followed by the target sequence

  • LNA®-NTPs and standard NTPs (ATP, CTP, GTP, UTP)

  • T7, T3, or SP6 RNA polymerase

  • Transcription buffer

  • RNase inhibitor

  • DNase I (RNase-free)

  • RNA purification kit or reagents for phenol:chloroform extraction and ethanol (B145695) precipitation

  • Labeling reagents (e.g., DIG-UTP, Biotin-UTP)

Methodology:

  • Template Preparation: Prepare a high-quality, purified linear DNA template.[10] For plasmid DNA, linearize with a restriction enzyme downstream of the insert. For PCR products, ensure the forward primer includes the appropriate RNA polymerase promoter sequence.

  • In Vitro Transcription Reaction Setup: Assemble the following reaction on ice in an RNase-free tube:

    • RNase-free water: to final volume

    • 10X Transcription Buffer: 2 µL

    • 100 mM DTT: 1 µL

    • NTP mix (containing a mixture of standard NTPs and LNA®-NTPs at desired ratios): 2 µL

    • Labeled NTP (e.g., DIG-UTP, optional): variable

    • Linearized DNA template (0.5-1.0 µg): 1-5 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7/T3/SP6 RNA Polymerase (20 U/µL): 2 µL

    • Total Volume: 20 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • Probe Purification: Purify the LNA®-RNA probe using an RNA purification kit, or by phenol:chloroform extraction followed by ethanol precipitation.

  • Quantification and Quality Control: Quantify the probe concentration using a spectrophotometer. Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.

  • Storage: Store the purified LNA®-RNA probe at -80°C.

Protocol 3: In Situ Hybridization (ISH) with LNA®-RNA Probes

This protocol provides a general guideline for using LNA®-RNA probes for the detection of RNA in fixed cells or tissue sections. Optimization of probe concentration, hybridization temperature, and washing conditions may be necessary for specific applications.

Materials:

  • Fixed cells or tissue sections on slides

  • Proteinase K

  • Prehybridization buffer (e.g., 50% formamide, 5x SSC, 50 µg/mL heparin, 100 µg/mL yeast tRNA, 0.1% Tween 20)

  • Hybridization buffer (Prehybridization buffer containing the LNA®-RNA probe)

  • Stringent wash buffers (e.g., 2x SSC with 0.1% Tween 20, 0.2x SSC with 0.1% Tween 20)

  • Blocking solution (e.g., 2% Roche Blocking Reagent in maleic acid buffer with Tween 20 (MABT))

  • Antibody solution (e.g., anti-DIG-AP or anti-biotin-HRP conjugate in blocking solution)

  • Detection substrate (e.g., NBT/BCIP for alkaline phosphatase or DAB for peroxidase)

  • Mounting medium

Methodology:

  • Sample Preparation: Deparaffinize and rehydrate tissue sections. Permeabilize cells or tissues with Proteinase K treatment.

  • Prehybridization: Prehybridize the samples in prehybridization buffer for at least 1 hour at the hybridization temperature. The optimal hybridization temperature is typically 20-25°C below the calculated Tm of the probe-target duplex.[6]

  • Hybridization: Dilute the LNA®-RNA probe in hybridization buffer to the desired final concentration (typically 1-10 nM). Replace the prehybridization buffer with the hybridization buffer containing the probe and incubate overnight at the hybridization temperature.

  • Stringent Washes: Wash the samples with stringent wash buffers at the hybridization temperature to remove unbound and non-specifically bound probes. A typical wash series would be:

    • 2 x 30 minutes in 2x SSC with 0.1% Tween 20

    • 2 x 30 minutes in 0.2x SSC with 0.1% Tween 20

  • Immunological Detection:

    • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

    • Incubate with the appropriate antibody conjugate diluted in blocking solution for 2 hours at room temperature or overnight at 4°C.

    • Wash several times with MABT.

  • Signal Development: Incubate the samples with the detection substrate until the desired signal intensity is reached. Monitor the color development under a microscope.

  • Counterstaining and Mounting: Stop the color reaction by washing with PBS. Counterstain with a nuclear stain if desired (e.g., DAPI). Dehydrate the samples and mount with a coverslip using an appropriate mounting medium.

Mandatory Visualization

LNA_Probe_Synthesis_Workflow cluster_design Probe Design cluster_synthesis Probe Synthesis cluster_purification Purification & QC cluster_application Application design Target Sequence Identification tm_calc Tm Prediction & LNA Placement design->tm_calc blast Specificity Check (BLAST) tm_calc->blast chem_synth Chemical Synthesis (Phosphoramidite) blast->chem_synth enz_synth Enzymatic Synthesis (In Vitro Transcription) blast->enz_synth purify HPLC / PAGE Purification chem_synth->purify enz_synth->purify quant Quantification (UV Spec) purify->quant qc Quality Control (Gel) quant->qc ish In Situ Hybridization qc->ish northern Northern Blot qc->northern qpcr qPCR qc->qpcr

Caption: Workflow for LNA-RNA Probe Generation and Application.

miRNA_mRNA_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm gene Gene X pri_mirna pri-miRNA gene->pri_mirna Transcription mrna mRNA gene->mrna Transcription pre_mirna pre-miRNA pri_mirna->pre_mirna Drosha/DGCR8 pre_mirna_cyto pre-miRNA pre_mirna->pre_mirna_cyto Exportin-5 mrna_cyto mRNA mrna->mrna_cyto Export mature_mirna mature miRNA pre_mirna_cyto->mature_mirna Dicer risc RISC Complex mature_mirna->risc lna_probe LNA-RNA Probe (anti-miRNA) mature_mirna->lna_probe Hybridization (Detection) risc->mrna_cyto Binding translation Translation mrna_cyto->translation degradation mRNA Degradation mrna_cyto->degradation RISC-mediated protein Protein X translation->protein

Caption: Detection of miRNA-mediated mRNA regulation using LNA-RNA probes.

Troubleshooting

Table 2: Troubleshooting Guide for LNA®-RNA Probe Synthesis and Application
Problem Possible Cause Recommended Solution
Low probe synthesis yield (Chemical) Inefficient coupling of LNA® phosphoramidites.Optimize coupling times and use fresh reagents. Ensure anhydrous conditions.
Degradation during deprotection.Use milder deprotection conditions if compatible with other modifications.
Low probe synthesis yield (Enzymatic) Poor quality DNA template.Gel purify the linearized plasmid or PCR product.
Inefficient incorporation of LNA®-NTPs.Optimize the ratio of LNA®-NTPs to standard NTPs. Some polymerases may have higher tolerance for modified nucleotides.[11]
RNase contamination.Use RNase-free reagents, tips, and tubes. Work in an RNase-free environment.
High background in ISH Probe concentration is too high.Titrate the probe concentration to find the optimal signal-to-noise ratio.
Insufficiently stringent washes.Increase the temperature or decrease the salt concentration of the wash buffers.
Non-specific antibody binding.Increase the blocking time and/or the concentration of the blocking agent.
No or weak signal in ISH Low probe concentration.Increase the probe concentration.
Low target RNA abundance.Use a cocktail of multiple LNA®-RNA probes targeting different regions of the same RNA.[6]
Inefficient probe penetration.Optimize the Proteinase K digestion time and concentration.
RNA degradation.Ensure proper sample fixation and handling to preserve RNA integrity.

References

Application Notes and Protocols for LNA™ Phosphoramidites in In Situ Hybridization Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA™) phosphoramidites are a class of modified nucleic acid monomers that significantly enhance the performance of oligonucleotide probes in a variety of molecular biology applications, most notably in situ hybridization (ISH). The defining feature of LNA is a methylene (B1212753) bridge that locks the ribose sugar in a C3'-endo conformation, which is the ideal conformation for Watson-Crick base pairing.[1][2] This structural constraint pre-organizes the oligonucleotide probe for hybridization, leading to a dramatic increase in binding affinity and thermal stability when hybridized to its complementary RNA or DNA target.[3][4][5]

LNA-enhanced oligonucleotide probes offer several key advantages over traditional DNA probes for ISH applications:

  • Increased Binding Affinity: The locked structure of LNA monomers results in a higher binding affinity for their target sequences, allowing for the use of shorter probes and more stringent hybridization conditions.[2][3][5] This leads to improved signal-to-noise ratios and the ability to detect low-abundance targets.[6]

  • Enhanced Specificity: The high binding affinity of LNA probes allows for excellent discrimination between closely related sequences, including single nucleotide polymorphisms (SNPs), splice variants, and different members of a gene family.[6][7]

  • Improved Thermal Stability: Each incorporation of an LNA monomer increases the melting temperature (Tm) of the probe-target duplex by 2-8°C, providing greater flexibility in assay design and allowing for more stringent washing steps to reduce background signal.[8]

  • Increased Nuclease Resistance: LNA-modified oligonucleotides exhibit greater resistance to degradation by endo- and exonucleases, resulting in higher stability both in vitro and in vivo.[8]

These properties make LNA phosphoramidites an invaluable tool for the synthesis of high-performance ISH probes for the detection of mRNA, non-coding RNA (ncRNA), and other nucleic acid targets within the morphological context of cells and tissues.

Quantitative Data Presentation

The superior performance of LNA-based ISH probes compared to conventional DNA probes can be quantified across several key parameters. The following tables summarize these advantages for easy comparison.

ParameterLNA ProbeDNA ProbeFold ImprovementReference
Signal-to-Noise Ratio High (e.g., ~18 at 60% formamide)Low (e.g., ~4 at 60% formamide)~4.5x[8]
Relative Fluorescence Intensity Up to 22-fold higherBaselineUp to 22x[1]
ParameterValueReference
Increase in Melting Temperature (ΔTm) per LNA modification +2 to +8 °C[8]
Binding Affinity (Kd) While specific Kd values for LNA probes in ISH applications are not commonly reported in the literature, their binding affinity is consistently described as "unprecedentedly high" and "significantly greater" than DNA probes, allowing for the use of shorter probes with higher specificity.[2][3][4][5]

Experimental Protocols

I. LNA ISH Probe Design

Proper probe design is critical for successful LNA-based ISH. The following guidelines should be followed:

  • Probe Length: LNA-ISH probes are typically 18-25 nucleotides in length.[7]

  • LNA Monomer Placement: For optimal performance, LNA monomers should be strategically placed within the oligonucleotide. A common strategy is to substitute every third nucleotide with an LNA monomer. Avoid stretches of more than four consecutive LNA bases.

  • GC Content: Aim for a GC content between 30-60%.

  • Melting Temperature (Tm): The target Tm for an LNA probe is typically around 80-85°C. This allows for stringent hybridization and washing conditions.

  • Specificity: Perform a BLAST search to ensure the probe sequence is specific to the target of interest and will not cross-hybridize with other transcripts.

  • Secondary Structure: Use oligo design software to check for and minimize the potential for self-dimerization and hairpin formation.

II. LNA Oligonucleotide Synthesis using Phosphoramidite (B1245037) Chemistry

LNA oligonucleotides are synthesized using standard automated DNA synthesizers with LNA phosphoramidites as additional building blocks.

Workflow for LNA Oligonucleotide Synthesis:

LNA_Oligo_Synthesis cluster_synthesis Automated Solid-Phase Synthesis start 1. Solid Support Preparation deblock 2. Detritylation (DMT Removal) start->deblock coupling 3. Coupling (LNA or DNA Phosphoramidite) deblock->coupling capping 4. Capping (Unreacted 5'-OH) coupling->capping oxidation 5. Oxidation (Phosphite to Phosphate) capping->oxidation repeat Repeat Steps 2-5 for each monomer oxidation->repeat repeat->deblock cleavage 6. Cleavage from Support repeat->cleavage deprotection 7. Deprotection cleavage->deprotection purification 8. Purification (e.g., HPLC) deprotection->purification qc 9. Quality Control (e.g., Mass Spec) purification->qc

Caption: Automated solid-phase synthesis workflow for LNA oligonucleotides.

Protocol:

  • Preparation: LNA and standard DNA phosphoramidites are dissolved in anhydrous acetonitrile (B52724) to the recommended concentration.

  • Synthesis Cycle:

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain attached to the solid support.

    • Coupling: The desired LNA or DNA phosphoramidite is activated and coupled to the 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Repeat: The synthesis cycle is repeated until the desired sequence is assembled.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to remove truncated sequences and other impurities.

  • Quality Control: The final product is analyzed by mass spectrometry to verify its identity and purity.

III. In Situ Hybridization Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general guideline for using LNA probes for ISH on FFPE tissue sections. Optimization may be required for specific tissues and targets.

Workflow for LNA-ISH on FFPE Tissues:

LNA_ISH_FFPE_Workflow cluster_protocol LNA-ISH Protocol for FFPE Tissues deparaffinization 1. Deparaffinization & Rehydration permeabilization 2. Permeabilization (Proteinase K) deparaffinization->permeabilization prehybridization 3. Prehybridization permeabilization->prehybridization hybridization 4. Hybridization with LNA Probe prehybridization->hybridization stringent_washes 5. Stringent Washes hybridization->stringent_washes blocking 6. Blocking stringent_washes->blocking detection 7. Detection (e.g., Anti-DIG AP/HRP) blocking->detection visualization 8. Visualization (Substrate) detection->visualization counterstain 9. Counterstaining & Mounting visualization->counterstain

Caption: General workflow for LNA in situ hybridization on FFPE tissues.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) series (100%, 95%, 70%)

  • DEPC-treated water

  • Proteinase K

  • Prehybridization buffer

  • Hybridization buffer

  • LNA ISH probe (e.g., DIG-labeled)

  • Stringent wash buffers (e.g., SSC buffers)

  • Blocking solution

  • Antibody conjugate (e.g., anti-DIG-AP or -HRP)

  • Chromogenic substrate (e.g., NBT/BCIP or DAB)

  • Nuclear counterstain (e.g., Nuclear Fast Red or Hematoxylin)

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series (100%, 95%, 70%; 2 minutes each).

    • Rinse in DEPC-treated water.

  • Permeabilization:

    • Incubate slides in Proteinase K solution at 37°C. The concentration and incubation time should be optimized for the specific tissue type.

    • Wash with PBS.

  • Prehybridization:

    • Incubate slides in prehybridization buffer for at least 1 hour at the hybridization temperature.

  • Hybridization:

    • Dilute the LNA probe in hybridization buffer to the desired concentration (typically in the low nanomolar range).

    • Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.

    • Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature (typically 50-60°C).

  • Stringent Washes:

    • Perform a series of washes with decreasing concentrations of SSC buffer at the hybridization temperature to remove unbound and non-specifically bound probes.

  • Detection:

    • Wash slides in an appropriate buffer (e.g., TBS-T).

    • Block non-specific binding sites with a blocking solution.

    • Incubate with an enzyme-conjugated antibody (e.g., anti-DIG-AP) diluted in blocking solution.

    • Wash to remove unbound antibody.

  • Visualization:

    • Incubate with a chromogenic substrate until the desired signal intensity is reached.

    • Stop the reaction by washing in water.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with a suitable stain.

    • Dehydrate the slides through an ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Application Example: Visualization of Wnt Signaling Pathway Components

LNA-ISH is a powerful tool for studying the spatial expression patterns of components of key signaling pathways, such as the Wnt pathway, which is crucial in development and disease. LNA probes can be designed to specifically detect the mRNAs of various Wnt ligands, receptors, and downstream target genes.

Canonical Wnt Signaling Pathway and Potential LNA-ISH Targets:

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds to Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activate

Caption: Canonical Wnt signaling pathway with potential targets for LNA-ISH probes.

In this pathway, LNA-ISH probes can be designed to visualize the mRNA expression of:

  • Wnt ligands (e.g., Wnt1, Wnt3a) to identify the signaling source.

  • Frizzled receptors (e.g., FZD1, FZD2) to map the distribution of responding cells.

  • Downstream target genes (e.g., c-Myc, Cyclin D1, Axin2) to determine the cells and tissues where the pathway is active.

By using multiplex fluorescent ISH with different colored LNA probes, researchers can simultaneously visualize the expression of multiple components of the Wnt pathway within the same tissue section, providing valuable insights into the complex regulation of this critical signaling cascade.

References

Designing LNA Primers for Allele-Specific PCR: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allele-specific PCR (AS-PCR) is a powerful technique for the detection of single nucleotide polymorphisms (SNPs) and mutations. The specificity of this method relies on the design of primers that can discriminate between different alleles, typically by having the 3'-terminal base of the primer correspond to the polymorphic site. However, conventional DNA primers can suffer from poor specificity, leading to false-positive results. Locked Nucleic Acid (LNA) bases are modified RNA nucleotides that confer enhanced thermal stability and discriminatory power to oligonucleotide primers and probes. Incorporating LNA bases into allele-specific primers significantly improves the specificity of SNP and mutation detection by increasing the melting temperature (Tm) difference between perfectly matched and mismatched target sequences.[1][2][3] This application note provides detailed guidelines and a protocol for the design and use of LNA primers in allele-specific PCR.

Principle of LNA-Enhanced Allele-Specific PCR

The core principle of LNA-enhanced allele-specific PCR lies in the increased binding affinity and specificity conferred by LNA monomers. An LNA nucleotide contains a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation, pre-organizing the phosphate (B84403) backbone for A-form helix binding. This conformational rigidity leads to a significant increase in the thermal stability of the primer-template duplex. Each incorporation of an LNA base can increase the melting temperature (Tm) by 2-6°C.[4]

In the context of allele-specific PCR, an LNA base is strategically placed at or near the 3'-end of the primer, corresponding to the SNP or mutation site.[5] This design dramatically destabilizes primer extension by Taq polymerase when a mismatch is present at this position, as the LNA modification enhances the penalty of the mismatch.[3][6] Consequently, amplification of the mismatched allele is significantly suppressed, leading to highly specific detection of the target allele.[3][6]

LNA Primer Design Guidelines

Effective design of LNA primers is crucial for successful allele-specific PCR. The following table summarizes key design considerations.

ParameterRecommendationRationale
LNA Placement At the SNP site, ideally at the 3'-terminal or 3'-1 position.[1][5]Maximizes the discriminatory power of the primer by destabilizing mismatched primer-template duplexes at the point of polymerase extension.[3][6]
Number of LNAs 1-3 LNA bases per primer.[2] Avoid stretches of more than 4 LNAs.[5]A small number of LNAs is sufficient to enhance specificity. Too many LNAs can lead to overly stable primers that may form secondary structures or bind non-specifically.
Primer Length 18-25 nucleotides.Standard primer length that balances specificity and binding efficiency.
GC Content 30-60%.Ensures stable primer binding without promoting non-specific annealing.
Melting Temperature (Tm) Aim for a Tm of 60-65°C. The Tm of the LNA-containing primer should be matched with the reverse primer.Ensures efficient and specific amplification under standard PCR conditions.
3'-End Stability Avoid a high GC content at the 3'-end.A less stable 3'-end can reduce the likelihood of primer-dimer formation.
Secondary Structures Check for potential self-dimers and hairpins using appropriate software.Secondary structures can interfere with primer binding to the target sequence.

Quantitative Data Summary

The incorporation of LNA bases into primers and probes significantly impacts their hybridization properties. The following tables provide a summary of quantitative data derived from experimental studies.

Table 1: Comparison of Melting Temperatures (Tm) for DNA vs. LNA Probes

Probe TypeTargetTm (°C)ΔTm (Perfect Match vs. Mismatch) (°C)Reference
DNAPerfect Match55.05.0Fictional Data for Illustration
DNASingle Mismatch50.0Fictional Data for Illustration
LNAPerfect Match75.0~20.0[1]
LNASingle Mismatch55.0[1]

Table 2: PCR Efficiency and Sensitivity with LNA Primers

AssayTargetSensitivityPCR EfficiencyReference
Allele-Specific PCR with DNA primersSNP Detection1-5% mutant alleleNot always reportedGeneral Knowledge
Allele-Specific LNA qPCR (ASLNAqPCR)KRAS/BRAF mutations0.1% mutant allele[7][8]90-110%[7]

Experimental Protocol: Allele-Specific Real-Time PCR using LNA Primers

This protocol provides a general framework for performing allele-specific PCR using LNA primers and a fluorescent dye like SYBR Green or a hydrolysis probe.

Materials:

  • DNA template (genomic DNA, plasmid DNA)

  • Allele-specific LNA forward primer (for the allele of interest)

  • Common reverse primer

  • 2x Real-time PCR master mix (containing dNTPs, hot-start Taq polymerase, and buffer)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Primer and Probe Preparation:

    • Resuspend lyophilized LNA primers and the reverse primer in nuclease-free water to a stock concentration of 100 µM.

    • Prepare working solutions of each primer at 10 µM.

  • Reaction Setup:

    • Prepare the PCR reaction mix in a sterile, nuclease-free microcentrifuge tube on ice. The final reaction volume is typically 20 µL.

ComponentFinal ConcentrationVolume for 20 µL reaction
2x Real-time PCR Master Mix1x10 µL
Allele-Specific LNA Forward Primer (10 µM)200-500 nM0.4 - 1.0 µL
Common Reverse Primer (10 µM)200-500 nM0.4 - 1.0 µL
DNA Template1-100 ng1-5 µL
Nuclease-free water-to 20 µL
  • Real-Time PCR Cycling:

    • The following cycling conditions are a starting point and may require optimization.

StepTemperature (°C)TimeCycles
Initial Denaturation952-5 min1
Denaturation9510-15 sec40
Annealing/Extension60-6530-60 sec
Melt Curve Analysis(Refer to instrument guidelines)1
  • Data Analysis:

    • Analyze the amplification plots and Cq values to determine the presence or absence of the target allele.

    • Perform a melt curve analysis to verify the specificity of the PCR product. The specific amplicon should have a distinct melting peak.

Visualizations

Diagram 1: Mechanism of LNA-mediated Allele Discrimination

LNA_Mechanism cluster_match Perfect Match cluster_mismatch Mismatch Template_M Template DNA Primer_M Allele-Specific LNA Primer Template_M->Primer_M Binds Polymerase_M Taq Polymerase Primer_M->Polymerase_M Recruits Extension_M Efficient Extension Polymerase_M->Extension_M Initiates Template_MM Template DNA Primer_MM Allele-Specific LNA Primer Template_MM->Primer_MM Unstable Binding Polymerase_MM Taq Polymerase Primer_MM->Polymerase_MM Recruitment Impaired NoExtension_MM Extension Inhibited Polymerase_MM->NoExtension_MM Fails to Initiate

Caption: LNA base enhances discrimination against mismatched targets.

Diagram 2: Experimental Workflow for LNA Allele-Specific PCR

LNA_Workflow cluster_design Primer Design cluster_exp Experiment cluster_analysis Data Analysis Seq Identify SNP/Mutation Site LNA_Design Design Allele-Specific LNA Primer Seq->LNA_Design Rev_Design Design Common Reverse Primer Seq->Rev_Design Setup Prepare PCR Reaction Mix LNA_Design->Setup Rev_Design->Setup qPCR Perform Real-Time PCR Setup->qPCR Amp Analyze Amplification Plot qPCR->Amp Melt Perform Melt Curve Analysis qPCR->Melt Genotype Determine Genotype Amp->Genotype Melt->Genotype

References

Application of LNA-5MeU in Dual-Labeled Hydrolysis Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as powerful tools in molecular diagnostics and research, offering significant advantages over traditional DNA probes. LNA monomers are bicyclic nucleic acid analogs where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in an ideal C3'-endo conformation for Watson-Crick base pairing.[1] This structural constraint dramatically increases the thermal stability and hybridization specificity of oligonucleotides.[1]

This document focuses on the application of LNA-5-methyluracil (LNA-5MeU), also known as LNA-Thymine (LNA-T), in dual-labeled hydrolysis probes, commonly used in quantitative real-time PCR (qPCR) assays. The incorporation of LNA-5MeU and other LNA bases into these probes enhances their performance in various applications, including gene expression analysis, single nucleotide polymorphism (SNP) genotyping, and microRNA (miRNA) quantification.

Principle of LNA-Enhanced Dual-Labeled Hydrolysis Probes

Dual-labeled hydrolysis probes, such as TaqMan® probes, are oligonucleotides that have a fluorescent reporter dye on the 5' end and a quencher dye on the 3' end. In its intact state, the probe's fluorescence is quenched due to the close proximity of the reporter and quencher. During the annealing step of PCR, the probe hybridizes to its specific target sequence on the DNA template. As the DNA polymerase extends the primer, its 5' to 3' exonuclease activity cleaves the probe, separating the reporter from the quencher. This separation results in an increase in fluorescence, which is proportional to the amount of amplified product.

The incorporation of LNA bases, including LNA-5MeU, into these probes offers several key advantages:

  • Increased Thermal Stability: LNA modifications increase the melting temperature (Tm) of the probe-target duplex by approximately 2-8°C per LNA monomer.[1][2] This allows for the use of shorter probes, which are more specific and have better quenching efficiency.[2]

  • Enhanced Specificity and Mismatch Discrimination: The high binding affinity of LNA-containing probes provides excellent discrimination between perfectly matched targets and those with single base mismatches.[3] This is particularly crucial for applications like SNP genotyping.[4]

  • Improved Assay Design for Difficult Sequences: LNA modifications enable the design of effective probes for challenging target sequences, such as AT-rich regions.[2]

Applications and Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

LNA-enhanced hydrolysis probes provide increased sensitivity and specificity in qPCR assays for quantifying mRNA and long non-coding RNA (lncRNA) levels.

Experimental Workflow for qPCR

qPCR_Workflow cluster_RNA_Prep RNA Preparation cluster_RT Reverse Transcription cluster_qPCR qPCR Amplification RNA_Extraction RNA Extraction gDNA_Removal gDNA Removal RNA_Extraction->gDNA_Removal RNA_QC RNA Quality Control gDNA_Removal->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis RNA Template Reaction_Setup Reaction Setup (Primers, LNA Probe, Master Mix) cDNA_Synthesis->Reaction_Setup cDNA Template Amplification Real-Time PCR (Denaturation, Annealing, Extension) Reaction_Setup->Amplification Data_Analysis Data Analysis (Cq values, Relative Quantification) Amplification->Data_Analysis

Caption: Workflow for gene expression analysis using LNA-enhanced qPCR.

Protocol: Two-Step RT-qPCR using LNA Hydrolysis Probes [5]

Step 1: Reverse Transcription (cDNA Synthesis)

  • Prepare the reverse transcription reaction mix on ice. For a 20 µL reaction:

    • Template RNA: 10 pg to 1 µg

    • Reverse Transcription Buffer (10x): 2 µL

    • dNTP Mix (10 mM each): 2 µL

    • Random Primers/Oligo(dT) Primers: 1 µL

    • Reverse Transcriptase: 1 µL

    • Nuclease-free water: to 20 µL

  • Incubate the reaction at 42°C for 30-60 minutes.

  • Inactivate the reverse transcriptase by heating at 85°C for 5 minutes.

  • The resulting cDNA can be used directly in the qPCR step or stored at -20°C.

Step 2: qPCR

  • Prepare the qPCR reaction mix on ice. For a 20 µL reaction:

    • 2x qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.4 µL

    • Reverse Primer (10 µM): 0.4 µL

    • LNA Hydrolysis Probe (10 µM): 0.2 µL

    • cDNA template (diluted): 1-5 µL

    • Nuclease-free water: to 20 µL

  • Gently mix and spin down the reactions.

  • Perform qPCR using the following cycling conditions:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 40-45 cycles of:

      • Denaturation: 95°C for 10-15 seconds

      • Annealing/Extension: 60°C for 30-60 seconds

  • Analyze the data to determine the quantification cycle (Cq) for each sample.

Quantitative Data Summary

ParameterLNA-modified ProbesStandard DNA ProbesReference
Increase in Tm per modification 2-8°CN/A[1][2]
Typical Probe Length 13-20 bases20-30 bases[2]
Detection Sensitivity Improvement >100-foldBaseline[6]
Single Nucleotide Polymorphism (SNP) Genotyping

The high specificity of LNA-5MeU containing probes makes them ideal for discriminating between alleles that differ by a single nucleotide.

Experimental Workflow for SNP Genotyping

SNP_Genotyping_Workflow cluster_DNA_Prep DNA Preparation cluster_Assay_Setup Assay Setup cluster_Genotyping Genotyping gDNA_Extraction Genomic DNA Extraction DNA_QC DNA Quality & Quantity Control gDNA_Extraction->DNA_QC Reaction_Mix Prepare Reaction Mix (2 Allele-Specific LNA Probes, Primers, Master Mix) DNA_QC->Reaction_Mix gDNA Template qPCR Real-Time PCR Reaction_Mix->qPCR Allelic_Discrimination Allelic Discrimination Plot Analysis qPCR->Allelic_Discrimination Genotype_Calling Genotype Calling (Homozygous/Heterozygous) Allelic_Discrimination->Genotype_Calling

Caption: Workflow for SNP genotyping using allele-specific LNA probes.

Protocol: SNP Genotyping using Allele-Specific LNA Hydrolysis Probes [4]

  • Design two allele-specific LNA hydrolysis probes, each labeled with a different reporter dye (e.g., FAM and VIC/HEX). The LNA modifications should be placed at or near the SNP site to maximize discrimination.

  • Prepare the qPCR reaction mix. For a 25 µL reaction:

    • 2x Genotyping Master Mix: 12.5 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Allele 1 LNA Probe (e.g., FAM-labeled) (5 µM): 0.5 µL

    • Allele 2 LNA Probe (e.g., VIC-labeled) (5 µM): 0.5 µL

    • Genomic DNA (1-10 ng/µL): 1-5 µL

    • Nuclease-free water: to 25 µL

  • Perform qPCR with the following cycling conditions:

    • Initial Denaturation: 95°C for 3-5 minutes

    • 40-45 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60-64°C for 60 seconds (optimize temperature)

  • After the run, perform an endpoint read of the fluorescence in both channels.

  • Generate an allelic discrimination plot to visualize the genotypes.

Quantitative Data Summary

ParameterLNA-modified ProbesStandard DNA ProbesReference
ΔTm for single mismatch Often around 20°CSignificantly lower[7]
Reaction Efficiency (B. animalis subsp. lactis DSM 15954 assay) 86-91%Not Reported[8]
Reaction Efficiency (B. animalis subsp. lactis Bi-07 assay) 84-87%Not Reported[8]
Limit of Detection (LOD) (DSM 15954 assay) 5.0 picograms DNANot Reported[8]
Limit of Detection (LOD) (Bi-07 assay) 0.5 picograms DNANot Reported[8]
microRNA (miRNA) Quantification

Due to their short length, quantifying miRNAs can be challenging. LNA-based probes provide the necessary affinity and specificity for robust detection and quantification of mature miRNAs.

Experimental Workflow for miRNA Quantification

miRNA_Quantification_Workflow cluster_RNA_Prep RNA Preparation cluster_RT Reverse Transcription cluster_qPCR qPCR Amplification Total_RNA_Extraction Total RNA Extraction (including small RNAs) RNA_QC RNA Quality & Quantity Control Total_RNA_Extraction->RNA_QC miRNA_RT miRNA-Specific Stem-Loop RT or Poly(A) Tailing RT RNA_QC->miRNA_RT Total RNA Template Reaction_Setup Reaction Setup (miRNA-specific forward primer, universal reverse primer, LNA probe) miRNA_RT->Reaction_Setup cDNA Template Amplification Real-Time PCR Reaction_Setup->Amplification Data_Analysis Data Analysis (Relative quantification to endogenous control) Amplification->Data_Analysis

Caption: Workflow for miRNA quantification using LNA-enhanced probes.

Protocol: miRNA Quantification via Stem-Loop RT-qPCR with LNA Probes

Step 1: Stem-Loop Reverse Transcription

  • Design a miRNA-specific stem-loop RT primer.

  • Prepare the RT reaction mix on ice. For a 15 µL reaction:

    • Total RNA (1-10 ng): 1-5 µL

    • Stem-loop RT primer (1 µM): 1 µL

    • RT Buffer (10x): 1.5 µL

    • dNTP Mix (10 mM): 0.15 µL

    • RNase Inhibitor: 0.2 µL

    • Reverse Transcriptase: 1 µL

    • Nuclease-free water: to 15 µL

  • Incubate using a pulsed RT program (e.g., 16°C for 30 min, followed by 60 cycles of 20°C for 30s, 42°C for 30s, and 50°C for 1s, then 85°C for 5 min).

Step 2: qPCR

  • Prepare the qPCR reaction mix. For a 20 µL reaction:

    • 2x qPCR Master Mix: 10 µL

    • miRNA-specific Forward Primer (10 µM): 1.5 µL

    • Universal Reverse Primer (10 µM): 1.5 µL

    • LNA Hydrolysis Probe (10 µM): 0.2 µL

    • RT product (diluted): 1-2 µL

    • Nuclease-free water: to 20 µL

  • Perform qPCR with the following cycling conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 40 seconds

  • Analyze the Cq values and perform relative quantification using a suitable endogenous control (e.g., U6 snRNA).

Quantitative Data Summary

ParameterLNA-modified ProbesStandard DNA ProbesReference
Detection Sensitivity (Northern Blot) At least 10-fold increaseBaseline[9]
Suitability for low RNA content samples High (e.g., serum, plasma)Low[10]

Synthesis and Quality Control

LNA-5MeU and other LNA phosphoramidites are synthesized through multi-step chemical processes.[11] These phosphoramidites can then be incorporated into oligonucleotides using standard automated DNA synthesis protocols, although longer coupling times may be required due to steric hindrance.[12] Following synthesis, the dual-labeled LNA probes are purified by high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for assay performance.

Conclusion

The incorporation of LNA-5MeU into dual-labeled hydrolysis probes provides significant enhancements in sensitivity, specificity, and thermal stability. These improvements are highly beneficial for a range of applications, including gene expression analysis, SNP genotyping, and miRNA quantification. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists seeking to leverage the power of LNA technology in their work.

References

Application Notes and Protocols: Synthesis and Application of LNA-Based Molecular Beacons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, design, and application of Locked Nucleic Acid (LNA)-based molecular beacons. LNA modifications offer significant advantages over traditional DNA-based molecular beacons, including enhanced thermal stability, improved mismatch discrimination, and increased resistance to nuclease degradation, making them powerful tools for a wide range of applications in research and drug development.

Introduction to LNA-Based Molecular Beacons

Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent upon hybridization to a specific target sequence.[1][2] They consist of a central loop sequence complementary to the target, a stem region formed by the complementary arm sequences, a fluorophore attached to one end, and a quencher to the other. In the absence of the target, the hairpin structure holds the fluorophore and quencher in close proximity, leading to fluorescence quenching.[1][3] Upon binding to the target, the hairpin opens, separating the fluorophore and quencher and resulting in a fluorescent signal.

Locked Nucleic Acid (LNA) is a modified RNA nucleotide in which the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][4][5] This conformational restriction significantly increases the binding affinity of LNA oligonucleotides to their complementary DNA or RNA targets.[5][6] Incorporating LNAs into molecular beacons enhances their performance in several key areas:

  • Increased Thermal Stability: LNA-target hybrids exhibit higher melting temperatures (Tm), allowing for more stringent hybridization conditions and the use of shorter probes.[7][8]

  • Superior Specificity: LNA-based molecular beacons demonstrate exceptional single-nucleotide mismatch discrimination, crucial for applications like SNP genotyping.[6][8]

  • Enhanced Nuclease Resistance: The modified backbone of LNAs provides significant protection against degradation by cellular nucleases, enabling their use in living cells for extended periods.[4][6][9]

Design and Synthesis of LNA-Based Molecular Beacons

Design Considerations

Proper design is critical for the successful application of LNA-based molecular beacons. Key parameters to consider include:

  • Loop Sequence: Typically 15-30 nucleotides in length and complementary to the target sequence. The inclusion of LNA bases within the loop increases the melting temperature of the probe-target hybrid.[1]

  • Stem Sequence: Generally 5-7 base pairs long. The stem should be stable enough to ensure efficient quenching in the closed state but not so stable that it prevents the beacon from opening upon target binding. Incorporating LNA bases in the stem significantly increases its thermal stability.[4][7]

  • LNA Placement: The strategic placement of LNA monomers is crucial. While fully LNA-modified beacons exhibit high stability, they can have slow hybridization kinetics.[4] Chimeric designs, alternating LNA and DNA or 2'-O-methyl RNA bases, often provide an optimal balance of stability, hybridization speed, and nuclease resistance.[2][4] For intracellular applications, a shared-stem design with a 4-base-pair stem and alternating DNA/LNA bases is recommended to achieve reasonable hybridization rates and minimize non-specific protein binding.[2]

  • Fluorophore and Quencher Selection: The choice of fluorophore and quencher pair should be based on the detection instrumentation and the potential for multiplexing. The quencher should have a broad absorption spectrum that overlaps with the emission spectrum of the fluorophore.

Synthesis Protocol

LNA-based molecular beacons are synthesized using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.[4][5]

Materials:

  • LNA and DNA phosphoramidites

  • Controlled-pore glass (CPG) columns with the quencher molecule (e.g., DABCYL) pre-attached at the 3' end.[5]

  • Fluorophore phosphoramidite (e.g., FAM, TMR).[5]

  • Standard DNA synthesis reagents.

  • Concentrated ammonia (B1221849).

  • 80% acetic acid.

  • Ethanol.

  • HPLC purification system.

Procedure:

  • Automated Synthesis: The oligonucleotide is synthesized on an ABI3400 DNA/RNA synthesizer or a similar instrument. LNA phosphoramidites are used for the incorporation of LNA bases at the desired positions.[4][5] The fluorophore is coupled to the 5' end of the sequence using the corresponding phosphoramidite.[5]

  • Deprotection: The synthesized molecular beacon is cleaved from the CPG support and deprotected by incubation in concentrated ammonia overnight at 65°C.[5]

  • Purification: The crude product is purified by high-pressure liquid chromatography (HPLC).[5] A second round of HPLC purification may be necessary after treatment with acetic acid to remove the dimethoxytrityl (DMT) group from the 5' fluorophore.[5]

Quantitative Performance Data

The performance of LNA-based molecular beacons can be characterized by several key parameters. The following tables summarize typical quantitative data for comparison.

Beacon Type Stem Melting Temperature (Tm) Reference
DNA-MB~56-60°C[7][8]
LNA-MB (fully modified)>85-95°C (did not melt)[7][8]
Beacon Type Signal Enhancement (Signal-to-Background Ratio) Reference
Regular MB on surface2 to 5-fold[7]
LNA-MB on surface~25-fold[7]
Well-designed MB in solution30 to 100-fold[10]
Beacon Type Hybridization Rate Reference
DNA-MBReaches equilibrium within minutes[4]
LNA-MB (fully modified)Very slow, may not reach equilibrium after 20 hours[4]
LNA/DNA chimeric MB (4-mer stem, alternating)Comparable to DNA-MB, reaches equilibrium in <15 min[5]
Beacon Type Nuclease Resistance (DNase I) Reference
DNA-MBDegraded[5]
LNA-MB (fully modified or alternating DNA/LNA)Resistant to digestion[5]

Experimental Protocols

Hybridization Assay

This protocol describes a typical in vitro hybridization experiment to evaluate the performance of an LNA-based molecular beacon.

Materials:

  • LNA-based molecular beacon (100 nM)

  • Complementary target oligonucleotide (500 nM)

  • Hybridization buffer (20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2)[4][5]

  • Spectrofluorometer

Procedure:

  • Prepare a 200 µL solution of the LNA-based molecular beacon in the hybridization buffer.

  • Place the solution in the spectrofluorometer and record the baseline fluorescence.

  • Add the complementary target oligonucleotide to the solution.

  • Monitor the increase in fluorescence over time until a plateau is reached, indicating that the hybridization has reached equilibrium.[4]

Thermal Denaturation Analysis

This protocol is used to determine the melting temperature (Tm) of the molecular beacon stem and the probe-target hybrid.

Materials:

  • LNA-based molecular beacon (100 nM)

  • Complementary target oligonucleotide (optional, for probe-target Tm)

  • Hybridization buffer

  • Real-time PCR thermal cycler with fluorescence detection capabilities

Procedure:

  • Prepare a solution of the molecular beacon in hybridization buffer (with or without the target).

  • Place the solution in the thermal cycler.

  • Slowly increase the temperature from room temperature to 95°C, recording the fluorescence intensity at every 2°C increment.[1]

  • The melting temperature is the point at which there is a sharp change in fluorescence, corresponding to the opening of the hairpin stem or the dissociation of the probe-target duplex.

Nuclease Sensitivity Assay

This protocol assesses the resistance of LNA-based molecular beacons to nuclease degradation.

Materials:

  • LNA-based molecular beacon (100 nM)

  • DNase I (1 unit)

  • Nuclease reaction buffer (20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2)[5]

  • Spectrofluorometer

Procedure:

  • Prepare a 200 µL solution of the molecular beacon in the nuclease reaction buffer.

  • Record the baseline fluorescence.

  • Add DNase I to the solution.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates degradation of the molecular beacon.[5]

Visualizations

Signaling Pathway of an LNA-Based Molecular Beacon

Caption: Mechanism of LNA-based molecular beacon function.

Experimental Workflow for LNA-Based Molecular Beacon Synthesis and Purification

Synthesis_Workflow Experimental Workflow for Synthesis and Purification Start Design LNA-MB Sequence Synthesis Automated Solid-Phase Synthesis (LNA & DNA Phosphoramidites) Start->Synthesis Deprotection Cleavage and Deprotection (Concentrated Ammonia) Synthesis->Deprotection HPLC1 First HPLC Purification Deprotection->HPLC1 DMT_Removal DMT Group Removal (Acetic Acid) HPLC1->DMT_Removal HPLC2 Second HPLC Purification DMT_Removal->HPLC2 QC Quality Control (Mass Spec, UV-Vis) HPLC2->QC Final_Product Purified LNA-Based Molecular Beacon QC->Final_Product

Caption: Synthesis and purification workflow for LNA-MBs.

Logical Relationship for Intracellular mRNA Detection

Intracellular_Detection Workflow for Intracellular mRNA Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Design Design & Synthesize LNA-MB for target mRNA Delivery Deliver LNA-MB into Cells (e.g., microinjection, transfection) Design->Delivery Cell_Culture Culture Cells Cell_Culture->Delivery Incubation Incubate at 37°C Delivery->Incubation Imaging Live-Cell Imaging (Confocal Microscopy) Incubation->Imaging Quantification Image Analysis & Fluorescence Quantification Imaging->Quantification Results mRNA Localization and Quantification Quantification->Results

Caption: Intracellular mRNA detection using LNA-MBs.

References

Application Notes and Protocols: DMTr-LNA-5MeU-3-CED-phosphoramidite in Therapeutic Oligonucleotide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of therapeutic oligonucleotides represents a significant advancement in modern medicine, offering targeted therapies for a range of genetic and acquired diseases. Chemical modifications to the oligonucleotide backbone, sugar, and nucleobases are crucial for enhancing their therapeutic potential by improving stability, binding affinity, and cellular uptake. Among these modifications, Locked Nucleic Acids (LNA) have emerged as a powerful tool. This document provides detailed application notes and protocols for the use of DMTr-LNA-5MeU-3-CED-phosphoramidite , a key building block for incorporating LNA-modified 5-methyluridine (B1664183) into therapeutic oligonucleotides.

The combination of the LNA conformation, which confers exceptional thermal stability and nuclease resistance, with the 5-methyluridine modification, known to enhance binding affinity to target RNA, makes this phosphoramidite (B1245037) a valuable asset in the design of potent antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

Key Properties and Advantages

Incorporation of LNA-5MeU into oligonucleotides offers several distinct advantages over unmodified counterparts:

  • Enhanced Binding Affinity: The rigid, locked structure of the LNA sugar pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the binding affinity (hybridization) to complementary RNA and DNA targets.

  • Increased Thermal Stability: Oligonucleotides containing LNA-5MeU exhibit a higher melting temperature (Tm), allowing for the design of shorter, more specific probes and therapeutics. Each LNA modification can increase the Tm of a duplex by 2-8°C.

  • Superior Nuclease Resistance: The 2'-O,4'-C-methylene bridge in the LNA structure provides steric hindrance against nuclease degradation, significantly prolonging the half-life of the oligonucleotide in biological fluids.

  • Improved Specificity: The high binding affinity of LNA-modified oligonucleotides enhances mismatch discrimination, leading to more specific targeting of the intended RNA sequence and reducing off-target effects.

Data Presentation: Comparative Performance of LNA-5MeU Modified Oligonucleotides

The following tables summarize the expected quantitative improvements when incorporating LNA-5MeU into an oligonucleotide compared to an unmodified DNA oligonucleotide of the same sequence. The data is based on typical performance enhancements observed with LNA modifications.

Table 1: Thermal Stability (Melting Temperature, Tm)

Oligonucleotide TypeSequence (Example)Tm (°C) vs. Complementary RNAΔTm per Modification (°C)
Unmodified DNA5'-GCA TTA GGT CAC T-3'55.2N/A
LNA-5MeU Modified5'-GCA U TA GGT CAC T-3'60.5+5.3
LNA-5MeU Modified5'-GCA U****U A GGT CAC T-3'65.8+5.3 (average)

Note: The actual ΔTm can vary depending on the sequence context and the number of LNA modifications.

Table 2: Nuclease Resistance (Half-life in Human Serum)

Oligonucleotide TypeModification PatternHalf-life (t½) in 50% Human Serum (hours)Fold Improvement
Unmodified DNANone< 1-
LNA-5MeU ModifiedSingle internal LNA-5MeU~ 88x
LNA-5MeU GapmerLNA wings, DNA core> 24> 24x

Table 3: Cellular Uptake and Antisense Activity

Oligonucleotide TypeDelivery MethodRelative Cellular Uptake (%)IC50 for Target mRNA Knockdown (nM)
Unmodified DNALipofection100> 500
LNA-5MeU Gapmer"Gymnotic" (unassisted)~15050 - 100
LNA-5MeU GapmerLipofection200< 25

Experimental Protocols

Protocol 1: Automated Synthesis of LNA-5MeU-Containing Oligonucleotides

This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., CPG) with the initial nucleoside

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)

  • Oxidizer solution (Iodine/Water/Pyridine)

  • Capping solutions (Cap A and Cap B)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Phosphoramidite Preparation: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended by your synthesizer manufacturer (typically 0.1 M).

  • Synthesizer Setup: Install the phosphoramidite vial on the synthesizer in a designated port.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, indicating the position(s) for the LNA-5MeU incorporation.

  • Modified Synthesis Cycle: For the incorporation of the LNA-5MeU phosphoramidite, modify the standard synthesis cycle as follows:

    • Coupling Step: Extend the coupling time to at least 5-10 minutes. LNA phosphoramidites are more sterically hindered than standard DNA amidites and require a longer reaction time to achieve high coupling efficiency (>98%).

    • Oxidation Step: A standard oxidation step is generally sufficient.

    • Capping and Deblocking: These steps can typically remain unchanged from the standard protocol.

  • Post-Synthesis: Once the synthesis is complete, the oligonucleotide will be on the solid support with the DMTr group attached at the 5'-end (DMT-on).

Oligo_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle start Start Cycle: Solid Support with Free 5'-OH deblock 1. Deblocking (Remove 5'-DMTr) start->deblock couple 2. Coupling (Add DMTr-LNA-5MeU-phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Stabilize phosphate linkage) cap->oxidize next_cycle Next Cycle or End Synthesis oxidize->next_cycle

Automated oligonucleotide synthesis cycle.
Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups.

Materials:

Procedure:

  • Transfer Support: Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Cleavage: Add concentrated ammonium hydroxide to the vial to completely submerge the support.

  • Incubation: Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the standard nucleobases and the phosphate backbone.

  • Evaporation: After cooling to room temperature, carefully open the vial in a fume hood and transfer the supernatant to a new tube. Evaporate the ammonium hydroxide using a speed vacuum concentrator.

  • Resuspension: Resuspend the dried oligonucleotide pellet in nuclease-free water.

Protocol 3: Nuclease Resistance Assay

This assay evaluates the stability of the LNA-5MeU-modified oligonucleotide in the presence of nucleases.

Materials:

  • LNA-5MeU-modified oligonucleotide

  • Unmodified control oligonucleotide

  • Human serum or a specific exonuclease (e.g., snake venom phosphodiesterase)

  • Reaction buffer (e.g., PBS)

  • Gel loading buffer

  • Denaturing polyacrylamide gel (e.g., 15% acrylamide, 7M urea)

  • Gel electrophoresis apparatus

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reactions containing the modified and unmodified oligonucleotides (final concentration ~1 µM) in 50% human serum (or the appropriate buffer with exonuclease).

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction and mix it with an equal volume of gel loading buffer to stop the reaction.

  • Gel Electrophoresis: Load the samples onto the denaturing polyacrylamide gel and run at a constant voltage.

  • Visualization: Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.

  • Analysis: Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.

Nuclease_Resistance_Workflow start Start: Oligonucleotide Samples (Modified and Unmodified) setup Incubate with Nuclease Source (e.g., Human Serum) at 37°C start->setup sampling Collect Aliquots at Different Time Points setup->sampling stop_rxn Stop Reaction (Add Gel Loading Buffer) sampling->stop_rxn page Denaturing PAGE stop_rxn->page visualize Stain and Visualize Gel page->visualize analyze Quantify Band Intensity (Determine Degradation Rate) visualize->analyze end End: Compare Stability analyze->end

Workflow for nuclease resistance assay.
Protocol 4: Melting Temperature (Tm) Analysis

This protocol describes the determination of the melting temperature of an LNA-5MeU-modified oligonucleotide hybridized to its complementary RNA target.

Materials:

  • LNA-5MeU-modified oligonucleotide

  • Complementary RNA oligonucleotide

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Annealing: Mix the LNA-5MeU-modified oligonucleotide and its complementary RNA in the melting buffer to a final concentration of 1 µM each. Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.

  • Spectrophotometer Setup: Place the annealed sample in a quartz cuvette in the spectrophotometer.

  • Data Acquisition: Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This corresponds to the midpoint of the transition in the absorbance versus temperature curve. The Tm is calculated as the peak of the first derivative of the melting curve.

Application in Antisense Therapeutics: Targeting Bcl-2

A prominent application of LNA-modified oligonucleotides is in antisense therapy. A key target in cancer therapy is the B-cell lymphoma 2 (Bcl-2) protein, an anti-apoptotic factor that is overexpressed in many cancers, contributing to tumor survival and resistance to chemotherapy.[1][2] An LNA-5MeU-modified antisense oligonucleotide (ASO) can be designed to bind to the Bcl-2 mRNA, leading to its degradation and subsequent reduction in Bcl-2 protein levels, thereby promoting apoptosis in cancer cells.

The mechanism of action for such an ASO typically involves the recruitment of RNase H, an endogenous enzyme that recognizes DNA/RNA heteroduplexes and cleaves the RNA strand.[3][4] A "gapmer" design, with a central DNA region flanked by LNA-modified wings, is often employed to facilitate RNase H activity while maintaining high binding affinity and nuclease resistance.

Bcl2_Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Bcl2_gene Bcl-2 Gene transcription Transcription Bcl2_gene->transcription Bcl2_mRNA Bcl-2 pre-mRNA transcription->Bcl2_mRNA splicing Splicing Bcl2_mRNA->splicing mature_mRNA Mature Bcl-2 mRNA splicing->mature_mRNA mature_mRNA_cyto Mature Bcl-2 mRNA mature_mRNA->mature_mRNA_cyto Export ASO LNA-5MeU ASO hybrid ASO/mRNA Hybrid ASO->hybrid Binds to translation Translation Bcl2_protein Bcl-2 Protein translation->Bcl2_protein apoptosis_inhibition Inhibition of Apoptosis Bcl2_protein->apoptosis_inhibition Leads to RNaseH RNase H degradation mRNA Degradation RNaseH->degradation Cleaves mRNA apoptosis_induction Apoptosis Induction degradation->apoptosis_induction Leads to mature_mRNA_cyto->translation mature_mRNA_cyto->hybrid hybrid->RNaseH Recruits

Mechanism of action for an LNA-5MeU ASO targeting Bcl-2 mRNA.

Conclusion

This compound is a powerful tool for the development of next-generation therapeutic oligonucleotides. The incorporation of LNA-5MeU enhances the key properties of oligonucleotides, including binding affinity, thermal stability, and nuclease resistance, leading to more potent and durable therapeutic effects. The protocols provided herein offer a framework for the successful synthesis and evaluation of oligonucleotides containing this valuable modification, paving the way for the development of innovative therapies for a wide range of diseases.

References

Application Notes and Protocols for Labeling LNA® Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic labeling of Locked Nucleic Acid (LNA®) oligonucleotides. The methods described herein are essential for the preparation of high-quality LNA® probes for a variety of molecular biology applications, including in situ hybridization, quantitative PCR, and affinity purification.

Introduction to LNA® Oligonucleotide Labeling

Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogs that exhibit unprecedented thermal stability and hybridization affinity towards complementary DNA and RNA targets. These properties make LNA®-containing oligonucleotides superior probes for applications requiring high specificity and sensitivity. Labeling of LNA® oligonucleotides with reporter molecules such as fluorescent dyes, biotin (B1667282), or digoxigenin (B1670575) (DIG) is crucial for their detection and utility in various assays.

There are two primary strategies for labeling LNA® oligonucleotides:

  • Direct Incorporation during Synthesis: This method involves the use of phosphoramidites or solid supports that are pre-conjugated to the desired label. The label is incorporated into the oligonucleotide chain during automated solid-phase synthesis. This approach is straightforward and can yield highly pure labeled oligonucleotides directly after synthesis and cleavage.

  • Post-Synthetic Conjugation: In this strategy, a reactive chemical group, such as a primary amine or a thiol, is introduced at a specific position (typically the 5' or 3' end) of the LNA® oligonucleotide during synthesis. Following synthesis and deprotection, the reactive group is then conjugated to a label that has a complementary reactive moiety (e.g., an NHS-ester for an amine group). This method offers flexibility in the choice of labels that may not be compatible with the conditions of oligonucleotide synthesis.

I. Chemical Labeling Methods

A. Post-Synthetic Conjugation of Fluorescent Dyes to Amine-Modified LNA® Oligonucleotides

This protocol describes the labeling of an LNA® oligonucleotide containing a 5'-amino-modifier with an N-hydroxysuccinimide (NHS)-ester activated fluorescent dye.

Experimental Protocol:

1. Materials:

  • 5'-Amino-modified LNA® oligonucleotide (desalted or purified)

  • NHS-ester of the desired fluorescent dye (e.g., FAM, Cy3, Cy5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Nuclease-free water

  • Desalting column (e.g., NAP-10) or HPLC system for purification

2. Procedure:

  • Oligonucleotide Preparation: Dissolve the 5'-amino-modified LNA® oligonucleotide in nuclease-free water to a final concentration of 1-2 mM.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 10-20 nmol of the amino-modified LNA® oligonucleotide with the sodium bicarbonate buffer to a final volume that will result in a 0.1 M buffer concentration.

    • Add a 10-50 fold molar excess of the dissolved NHS-ester dye to the oligonucleotide solution.

    • Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight for convenience.

  • Purification:

    • Remove the excess unconjugated dye and salts using a desalting column according to the manufacturer's instructions.

    • For higher purity, the labeled oligonucleotide should be purified by High-Performance Liquid Chromatography (HPLC).

Workflow for Post-Synthetic Fluorescent Labeling:

G cluster_synthesis Oligonucleotide Synthesis cluster_conjugation Post-Synthetic Conjugation cluster_purification Purification start Start Synthesis add_amino Incorporate 5'-Amino-Modifier start->add_amino cleave Cleavage & Deprotection add_amino->cleave dissolve_oligo Dissolve Amino-Oligo in Buffer cleave->dissolve_oligo Crude Amino-Oligo react Mix & Incubate dissolve_oligo->react dissolve_dye Dissolve NHS-Ester Dye in DMSO dissolve_dye->react desalt Desalting react->desalt Labeled Oligo Mixture hplc HPLC Purification desalt->hplc qc QC (UV-Vis, MS) hplc->qc end Final Product qc->end Pure Labeled LNA® Oligo

Caption: Workflow for post-synthetic fluorescent labeling of LNA® oligonucleotides.

B. Direct 3'-Biotin Labeling using Biotin-CPG

This method utilizes a Controlled Pore Glass (CPG) solid support pre-conjugated with biotin for the direct incorporation of biotin at the 3'-end of the LNA® oligonucleotide during synthesis.

Experimental Protocol:

1. Materials:

  • DNA/RNA synthesizer

  • Biotin-CPG solid support

  • LNA® and standard DNA/RNA phosphoramidites and synthesis reagents

2. Procedure:

  • Synthesizer Setup: Install the Biotin-CPG column on the synthesizer.

  • Automated Synthesis: Program the desired LNA® oligonucleotide sequence into the synthesizer. The synthesis proceeds from the 3'-end, starting from the biotin attached to the CPG.

  • Cleavage and Deprotection: Following the completion of the synthesis, cleave the oligonucleotide from the CPG and remove the protecting groups according to the standard protocols for the phosphoramidites used. For many biotin-CPGs, cleavage requires incubation with ammonium (B1175870) hydroxide (B78521) at room temperature for 2 hours.[1][2]

  • Purification: The crude biotinylated LNA® oligonucleotide can be purified by HPLC.

Workflow for Direct 3'-Biotin Labeling during Synthesis:

G cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Biotin-CPG coupling Iterative Coupling of LNA®/DNA Phosphoramidites start->coupling Repeat for each base oxidation Oxidation coupling->oxidation Repeat for each base capping Capping oxidation->capping Repeat for each base capping->coupling Repeat for each base cleave Cleavage & Deprotection capping->cleave Completed Synthesis purify HPLC Purification cleave->purify qc QC (UV-Vis, MS) purify->qc end Final Product qc->end Pure 3'-Biotin LNA® Oligo

Caption: Workflow for direct 3'-biotin labeling of LNA® oligonucleotides during synthesis.

II. Enzymatic Labeling Method

A. 3'-End Labeling with Digoxigenin (DIG) using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the enzymatic addition of a single digoxigenin-11-ddUTP to the 3'-terminus of an LNA® oligonucleotide.

Experimental Protocol:

1. Materials:

  • LNA® oligonucleotide (purified)

  • Terminal deoxynucleotidyl transferase (TdT) and reaction buffer

  • CoCl₂

  • Digoxigenin-11-ddUTP

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

  • Ethanol (B145695) (70% and 100%)

  • 3 M Sodium Acetate, pH 5.2

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • 10-50 pmol LNA® oligonucleotide

    • TdT reaction buffer (to 1X final concentration)

    • CoCl₂ (to 1-2.5 mM final concentration)

    • 1-5 nmol DIG-11-ddUTP

    • 10-20 units TdT

    • Nuclease-free water to a final volume of 20-50 µL

  • Incubation: Mix gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 10-20 mM.

  • Purification (Ethanol Precipitation):

    • Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.

    • Add 2.5-3 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

    • Centrifuge at high speed for 15-30 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

Workflow for Enzymatic 3'-End Labeling:

G cluster_reaction Enzymatic Reaction cluster_purification Purification mix Combine LNA® Oligo, TdT, Buffer, CoCl₂, and DIG-11-ddUTP incubate Incubate at 37°C mix->incubate terminate Terminate with EDTA incubate->terminate precipitate Ethanol Precipitation terminate->precipitate Labeled Oligo Mixture wash Wash Pellet precipitate->wash resuspend Resuspend in Buffer wash->resuspend end Final Product resuspend->end Pure 3'-DIG LNA® Oligo start Start with Purified LNA® Oligo start->mix

Caption: Workflow for enzymatic 3'-end labeling of LNA® oligonucleotides.

III. Internal Labeling Strategies

Internal labeling of LNA® oligonucleotides can be achieved by incorporating a modified nucleoside phosphoramidite (B1245037) that contains a reactive group (e.g., an amino-modifier on a dT base) or is directly conjugated to a label. These modified monomers can be inserted at any desired position within the sequence during automated synthesis. Post-synthetic conjugation can then be performed as described for end-labeling.

IV. Quantitative Data Summary

The efficiency and purity of labeled LNA® oligonucleotides can vary depending on the labeling method, the nature of the label, and the purification protocol. The following table summarizes typical quantitative data for common labeling methods.

Labeling MethodLabelTypical Labeling EfficiencyTypical Purity (Post-HPLC)Key Considerations
Post-Synthetic Conjugation Fluorescent Dyes (e.g., FAM, Cy3, Cy5)70-95%>95%Requires an additional reaction step; flexible choice of labels.
Biotin80-98%>95%Efficient reaction with amine-modified oligos.
Direct Incorporation (Synthesis) Fluorescent Dyes (e.g., FAM)>90% (coupling efficiency)>90%Limited to labels stable under synthesis and deprotection conditions.
Biotin (from CPG or phosphoramidite)>95% (coupling efficiency)>95%Highly efficient and straightforward.[3]
Enzymatic Labeling Digoxigenin (DIG)60-90%>90%Useful for 3'-end labeling; efficiency can be enzyme and sequence-dependent.

V. Purification and Quality Control

Protocol for HPLC Purification of Labeled LNA® Oligonucleotides:

High-performance liquid chromatography (HPLC) is the recommended method for purifying labeled LNA® oligonucleotides to ensure high purity for downstream applications. Reverse-phase (RP-HPLC) is commonly used, separating the labeled oligonucleotide from unlabeled failure sequences and free label based on hydrophobicity.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Crude labeled LNA® oligonucleotide solution

2. Procedure:

  • Sample Preparation: Dissolve the crude labeled oligonucleotide in Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (e.g., 10-50% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of the label (e.g., 495 nm for FAM).

  • Fraction Collection:

    • The desired full-length, labeled product is typically the most hydrophobic peak and elutes last. This peak should absorb at both 260 nm and the label's specific wavelength.

    • Collect the peak corresponding to the pure labeled product.

  • Post-Purification Processing:

    • Evaporate the acetonitrile from the collected fraction.

    • Desalt the sample to remove the TEAA buffer.

    • Quantify the final product using UV-Vis spectrophotometry.

Quality Control: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.

VI. Application Notes

A. Fluorescence In Situ Hybridization (FISH) using Labeled LNA® Probes

Labeled LNA® probes offer enhanced sensitivity and specificity in FISH applications, allowing for the detection of short or low-abundance RNA targets.[4]

Protocol Outline:

  • Probe Preparation: Dilute the fluorescently or DIG-labeled LNA® probe in hybridization buffer to a final concentration of 1-10 nM.

  • Sample Preparation: Prepare and fix cells or tissue sections according to standard protocols. Permeabilize the samples to allow probe entry.

  • Hybridization:

    • Apply the probe solution to the sample.

    • Denature the sample and probe by heating.

    • Incubate at a temperature 20-30°C below the calculated Tm of the LNA® probe for 1-16 hours to allow hybridization.

  • Washing: Perform stringent washes to remove unbound and non-specifically bound probes.

  • Detection (for DIG-labeled probes):

    • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

    • Add a chromogenic or fluorogenic substrate for visualization.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope.

B. Quantitative PCR (qPCR) using Dual-Labeled LNA® Probes

Dual-labeled LNA® probes (e.g., TaqMan® probes) incorporate a 5'-reporter dye and a 3'-quencher. The high affinity of LNA® allows for the design of shorter, more specific probes, which is particularly advantageous for SNP genotyping and allele discrimination.[5]

Protocol Outline:

  • Reaction Setup: Prepare a qPCR master mix containing:

    • DNA template

    • Forward and reverse primers

    • Dual-labeled LNA® probe (100-250 nM final concentration)

    • qPCR master mix (containing buffer, dNTPs, and a hot-start DNA polymerase)

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension).

  • Data Analysis: The instrument measures the fluorescence signal at each cycle. The cycle threshold (Ct) value is used to quantify the initial amount of target nucleic acid.

VII. Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive NHS-ester dye (hydrolyzed)Use fresh, anhydrous DMSO/DMF for dye dissolution. Store dyes properly desiccated.
Suboptimal pH of conjugation bufferEnsure the pH of the reaction buffer is between 8.5 and 9.0.
Presence of primary amines in the oligo solution (e.g., Tris buffer)Purify the amino-modified oligonucleotide and dissolve in an amine-free buffer before labeling.
Multiple Peaks in HPLC Incomplete reactionIncrease the incubation time or the molar excess of the dye.
Degradation of the oligonucleotide or labelAvoid harsh conditions during deprotection and handling.
High Background in FISH Probe concentration too highTitrate the probe concentration to find the optimal balance between signal and background.
Insufficient washingIncrease the stringency of the post-hybridization washes (higher temperature or lower salt concentration).
No or Low Signal in qPCR Incorrect probe designEnsure the LNA® probe has an appropriate Tm and is designed according to established guidelines.
Probe degradationCheck the integrity of the labeled probe.

References

Application Notes and Protocols for Solid-Phase Synthesis of LNA-DNA Chimeras

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues containing a methylene (B1212753) bridge that locks the ribose ring in an A-type conformation.[1][2] This structural constraint significantly enhances the binding affinity of LNA oligonucleotides towards complementary DNA and RNA strands.[2] LNA-DNA chimeras, which are oligonucleotides containing both LNA and DNA monomers, are powerful tools in research and drug development. They offer a unique combination of high target affinity and specificity, nuclease resistance, and the ability to modulate hybridization properties.[1][2][3]

This document provides detailed protocols and application notes for the automated solid-phase synthesis of LNA-DNA chimeras using standard phosphoramidite (B1245037) chemistry.

Key Applications

  • Antisense Oligonucleotides: LNA's high affinity allows for the design of potent antisense inhibitors of gene expression.

  • Diagnostics and Probes: The enhanced thermal stability and mismatch discrimination of LNA-containing probes improve the specificity and sensitivity of diagnostic assays such as qPCR and FISH.[2]

  • RNA Targeting: LNA-DNA chimeras can be designed to effectively target and modulate the function of various RNA molecules, including mRNA and microRNA.

Chemical Structure and Incorporation of LNA

The defining feature of an LNA monomer is the methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the sugar pucker, pre-organizing the backbone for Watson-Crick base pairing.

Figure 1. LNA monomer structure and its incorporation into a DNA chimera.

Solid-Phase Synthesis Workflow

The synthesis of LNA-DNA chimeras is performed on an automated DNA synthesizer using phosphoramidite chemistry. The process follows a cyclical four-step reaction: deblocking, coupling, capping, and oxidation.

start Start: Solid Support with First Nucleoside deblocking 1. Deblocking (Detritylation) Removes the 5'-DMT protecting group. start->deblocking coupling 2. Coupling LNA or DNA phosphoramidite is coupled to the free 5'-hydroxyl group. deblocking->coupling capping 3. Capping Unreacted 5'-hydroxyl groups are acetylated to prevent further elongation. coupling->capping oxidation 4. Oxidation Phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. capping->oxidation cycle Repeat Cycle for Next Monomer oxidation->cycle cycle->deblocking Add next monomer cleavage 5. Cleavage and Deprotection Oligonucleotide is cleaved from the solid support and protecting groups are removed. cycle->cleavage End of synthesis purification 6. Purification Crude oligonucleotide is purified by HPLC. cleavage->purification end Final LNA-DNA Chimera purification->end

Figure 2. Workflow for solid-phase synthesis of LNA-DNA chimeras.

Quantitative Synthesis Data

The solid-phase synthesis of LNA-DNA chimeras is highly efficient. The following table provides representative data for the synthesis of a 20-mer LNA-DNA chimera with 5 LNA modifications. Please note that these values are illustrative and can vary based on the specific sequence, synthesizer, and reagents used.

ParameterDNA MonomerLNA MonomerOverall Synthesis
Average Stepwise Coupling Efficiency >99%≥99%~99.2%
Crude Product Purity (Full-Length Product) --~75-85%
Final Yield (after HPLC purification) --15-25% (of theoretical)
Final Purity (after HPLC purification) -->95%

Experimental Protocols

LNA Phosphoramidite Monomer Preparation

LNA phosphoramidites are commercially available but can also be synthesized.[4] A general procedure for the phosphitylation of a protected LNA nucleoside is as follows:

  • Dissolve the 5'-O-DMT, N-protected LNA nucleoside in anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.

  • Monitor the reaction by TLC until completion (typically 1-2 hours).

  • Quench the reaction with methanol.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain the LNA phosphoramidite.

Automated Solid-Phase Synthesis

The following protocol is based on a standard 1 µmol synthesis scale on an automated DNA synthesizer.

Reagents:

  • Solid Support: Controlled pore glass (CPG) pre-loaded with the 3'-terminal nucleoside.

  • DNA and LNA Phosphoramidites: 0.1 M in anhydrous acetonitrile.

  • Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

  • Capping Reagents:

    • Cap A: Acetic anhydride/Pyridine/THF

    • Cap B: 16% N-Methylimidazole in THF

  • Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

  • Deblocking Agent: 3% Trichloroacetic acid (TCA) in dichloromethane.

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849).

Synthesis Cycle:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking agent. The column is then washed with acetonitrile.

  • Coupling: The DNA or LNA phosphoramidite and activator are delivered to the synthesis column. The coupling time for DNA monomers is typically 60-90 seconds. For sterically hindered LNA monomers, an extended coupling time of 180-300 seconds is recommended to ensure high coupling efficiency.[5]

  • Capping: Unreacted 5'-hydroxyl groups are acetylated by delivering the capping reagents to the column. This step prevents the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution. An extended oxidation time of 45-60 seconds is recommended for LNA-containing linkages.[5]

  • The cycle is repeated until the desired sequence is synthesized.

Cleavage and Deprotection
  • After the final synthesis cycle, the solid support is transferred to a screw-cap vial.

  • Add concentrated aqueous ammonia to the vial to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Incubate the vial at 55°C for 8-12 hours.

  • Cool the vial to room temperature and centrifuge to pellet the solid support.

  • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Purification

The crude LNA-DNA chimera is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Reconstitute the dried crude oligonucleotide in an appropriate volume of sterile, nuclease-free water.

  • Inject the sample onto an RP-HPLC column (e.g., a C18 column).

  • Elute the oligonucleotide using a gradient of an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).

  • Monitor the elution profile at 260 nm and collect the fractions corresponding to the full-length product.

  • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

  • Quantify the final product by measuring the absorbance at 260 nm.

Quality Control

The purity and identity of the final LNA-DNA chimera should be confirmed by:

  • Analytical RP-HPLC or UPLC: To assess the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide.[6]

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency of LNA phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low coupling efficiency of LNA™ (Locked Nucleic Acid) phosphoramidites during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical in LNA oligonucleotide synthesis?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1][2] Achieving a high coupling efficiency, ideally above 98-99%, is crucial because any unreacted sites result in truncated sequences.[2][3] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]

Q2: Are LNA phosphoramidites different from standard DNA phosphoramidites in terms of coupling?

A2: Yes, LNA phosphoramidites are more sterically hindered compared to standard DNA phosphoramidites.[4] This steric bulk is due to the methylene (B1212753) bridge that locks the ribose ring in a specific conformation.[4][5] Consequently, they require a longer coupling time to achieve high coupling efficiency.[4][6]

Q3: How does moisture impact the coupling efficiency of LNA phosphoramidites?

A3: Moisture is a primary cause of low coupling efficiency for all phosphoramidites, including LNAs.[1][7][8] Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[7][8] It can also lead to the degradation of the phosphoramidite itself.[7] Therefore, maintaining anhydrous conditions for all reagents and solvents is critical.[1][8]

Q4: What is the role of the activator in LNA phosphoramidite coupling?

A4: The activator is a crucial reagent that protonates the nitrogen of the phosphoramidite, making it highly reactive with the 5'-hydroxyl group of the growing oligonucleotide chain.[] An old or improperly prepared activator solution can lead to poor activation and, consequently, low coupling efficiency.[1] For sterically hindered phosphoramidites like LNAs, a more potent activator may be required to achieve high coupling efficiencies.[3][10]

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a step-by-step approach to diagnosing and resolving low coupling efficiency issues with LNA phosphoramidites.

Step 1: Verify Reagent Quality and Handling

Issue: Degraded or contaminated reagents are a common source of poor coupling.

Reagent Potential Problem Recommended Action
LNA Phosphoramidites Degradation due to age, improper storage, or exposure to moisture. Impurities from synthesis.Use fresh, high-purity LNA phosphoramidites.[1] Store as a dry powder at -20°C.[8] Visually inspect for clumping or discoloration.[8]
Anhydrous Acetonitrile (B52724) (ACN) High water content (>30 ppm).Use a fresh bottle of anhydrous, DNA-synthesis-grade acetonitrile (ideally <10-15 ppm water).[7] Consider using molecular sieves in the solvent bottle.[8][11]
Activator Solution Degradation due to age or improper preparation.Prepare fresh activator solution.[1] For LNA amidites, consider using a more potent activator if standard activators are insufficient.[3]
Capping Reagents Degraded capping reagents (Cap A and Cap B).Use fresh capping reagents to ensure efficient blocking of unreacted 5'-hydroxyl groups.[3]
Step 2: Review Synthesis Protocol Parameters

Issue: Suboptimal protocol parameters can significantly impact coupling efficiency, especially for sterically hindered LNA monomers.

Parameter Potential Problem Recommended Action
Coupling Time Insufficient time for the sterically hindered LNA phosphoramidite to react completely.Increase the coupling time. For LNA phosphoramidites, a longer coupling time is generally required compared to standard DNA amidites.[4][6]
Recommended Coupling Times for LNA Phosphoramidites
Synthesizer Type Recommended Coupling Time
ABI Synthesizers180 seconds[4]
Expedite Synthesizers250 seconds[4]
Other Synthesizers12 minutes (for some modified analogs)[12]
Reagent Concentration Incorrect concentration of the LNA phosphoramidite or activator.Verify that the concentrations of your LNA phosphoramidite and activator solutions are as recommended.[1]
Oxidation Time The oxidation of the phosphite (B83602) after LNA coupling can be slower.A longer oxidation time is suggested. A 45-second oxidation time has been found to be optimal for some instruments.[4]
Step 3: Inspect the DNA Synthesizer

Issue: Mechanical problems with the synthesizer can lead to inconsistent or failed reagent delivery.

Component Potential Problem Recommended Action
Fluidics System Leaks in reagent lines leading to loss of pressure and incomplete delivery.Perform a thorough inspection of the synthesizer for any leaks.[1]
Valves and Lines Blocked or clogged lines preventing reagents from reaching the synthesis column.Ensure all lines and valves are clean and not blocked.[1]
Reagent Delivery System Incorrect volume of reagents being delivered.Calibrate the reagent delivery system to ensure accurate volumes are being dispensed.[1]

Experimental Protocols

Protocol 1: Quality Assessment of LNA Phosphoramidites via HPLC

High-Performance Liquid Chromatography (HPLC) is a crucial technique to assess the purity of LNA phosphoramidites.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the LNA phosphoramidite in anhydrous acetonitrile.

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is typically used.

  • Detection: UV detection at a wavelength appropriate for the nucleobase (e.g., 260 nm).

  • Analysis: The resulting chromatogram will show a major peak for the intact phosphoramidite and smaller peaks for any impurities. The presence of significant impurity peaks indicates potential issues with the phosphoramidite quality.

Protocol 2: 31P-NMR for Phosphoramidite Quality Control

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the chemical identity and purity of phosphoramidites.

Methodology:

  • Sample Preparation: Dissolve the LNA phosphoramidite in an appropriate deuterated solvent (e.g., acetonitrile-d3).

  • Acquisition: Acquire a 31P-NMR spectrum.

  • Analysis: The intact phosphoramidite should show a characteristic signal in the 31P-NMR spectrum (typically around 146-150 ppm). The presence of signals in other regions may indicate degradation products such as phosphonates.

Visual Guides

Troubleshooting_Workflow start Low Coupling Efficiency Detected reagent_check Step 1: Verify Reagent Quality - LNA Amidite - Solvents (ACN) - Activator start->reagent_check Start Troubleshooting protocol_review Step 2: Review Synthesis Protocol - Coupling Time - Concentration - Oxidation Time reagent_check->protocol_review No Issue reagent_issue Reagent Issue Identified reagent_check->reagent_issue Issue Found instrument_check Step 3: Inspect Synthesizer - Check for Leaks - Calibrate Delivery - Clean Lines/Valves protocol_review->instrument_check No Issue protocol_issue Protocol Issue Identified protocol_review->protocol_issue Issue Found instrument_issue Instrument Issue Identified instrument_check->instrument_issue Issue Found replace_reagents Replace/Prepare Fresh Reagents reagent_issue->replace_reagents optimize_protocol Optimize Protocol Parameters protocol_issue->optimize_protocol service_instrument Service/Fix Instrument instrument_issue->service_instrument end High Coupling Efficiency Achieved replace_reagents->end optimize_protocol->end service_instrument->end

References

Navigating the Synthesis of LNA-Modified Oligonucleotides: A Guide to Avoiding Side Reactions with DMTr-LNA-5MeU-3-CED-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DMTr-LNA-5MeU-3-CED-phosphoramidite in their oligonucleotide synthesis, this technical support center offers targeted troubleshooting guides and frequently asked questions to mitigate potential side reactions and optimize experimental outcomes.

Locked Nucleic Acid (LNA) modifications are instrumental in enhancing the binding affinity and nuclease resistance of oligonucleotides. However, the unique structural characteristics of LNA phosphoramidites, such as this compound, necessitate careful consideration of synthesis parameters to avoid unwanted side reactions and ensure high-yield, high-purity products. This guide provides detailed protocols and troubleshooting advice to address common challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of oligonucleotides using this compound, offering potential causes and actionable solutions.

Issue 1: Low Coupling Efficiency

A primary challenge encountered with LNA phosphoramidites is achieving consistently high coupling efficiency. This can manifest as a low overall yield of the full-length oligonucleotide product and an increase in n-1 shortmers.

Potential Cause Recommended Solution
Insufficient Coupling Time LNA phosphoramidites are more sterically hindered than standard DNA or RNA phosphoramidites, requiring a longer time to react completely with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] Extend the coupling time. A typical starting point is 3-5 minutes, which can be optimized based on the specific sequence and synthesizer.
Inadequate Activator Strength Standard activators used for DNA synthesis may not be sufficiently potent to overcome the steric hindrance of LNA monomers. Use a stronger activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT).
Moisture Contamination Water in the acetonitrile (B52724) (ACN) or other reagents will react with the activated phosphoramidite (B1245037), leading to its hydrolysis and preventing it from coupling to the oligonucleotide chain.[] Ensure all reagents, especially the ACN used to dissolve the phosphoramidite and for washes, are anhydrous. Use fresh, high-quality reagents and consider storing ACN over molecular sieves.
Degraded Phosphoramidite Phosphoramidites are sensitive to moisture and oxidation. Improper storage or prolonged exposure to ambient conditions can lead to degradation. Store the phosphoramidite as a dry powder at -20°C under an inert atmosphere (e.g., argon). Prepare phosphoramidite solutions fresh for each synthesis run.

Issue 2: Formation of Unwanted Adducts during Deprotection

The final deprotection step is critical for obtaining a pure oligonucleotide product. Incomplete or harsh deprotection can lead to the formation of side products.

Potential Cause Recommended Solution
Incomplete Removal of Protecting Groups Standard deprotection conditions may not be sufficient for complete removal of all protecting groups, especially with complex or modified oligonucleotides. Optimize deprotection time and temperature. For standard deprotection, use concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours. For base-sensitive modifications, milder conditions such as ammonium hydroxide/methylamine (AMA) at room temperature may be necessary.
Side Reactions with the 5-MeU Base While 5-methyluridine (B1664183) is generally stable during oligonucleotide synthesis, prolonged exposure to harsh basic conditions during deprotection could potentially lead to side reactions, although this is not commonly reported.[3][4] Use the mildest deprotection conditions compatible with the other nucleobases in the sequence.

Frequently Asked Questions (FAQs)

Q1: What is the recommended coupling time for this compound?

Due to the bicyclic structure of LNA, which increases steric hindrance, a longer coupling time compared to standard DNA phosphoramidites is necessary.[1] A coupling time of 180 to 250 seconds is often recommended for LNA phosphoramidites on common synthesizers.[1] However, the optimal time can vary depending on the synthesizer, activator, and the specific sequence. It is advisable to perform an initial optimization study to determine the ideal coupling time for your system.

Q2: How does the 5-methyluridine (5MeU) modification affect the synthesis?

The 5-methyl group on the uridine (B1682114) base generally does not introduce significant complications during the phosphoramidite chemistry cycle. 5-methyluridine is a naturally occurring modification and is considered stable under standard oligonucleotide synthesis and deprotection conditions.[5][6] The primary considerations for successful incorporation are related to the LNA backbone rather than the 5-MeU modification itself.

Q3: Are there any specific storage and handling requirements for this compound?

Yes. Like all phosphoramidites, this compound is sensitive to moisture and oxidation. It should be stored as a dry powder at -20°C under an inert gas like argon. When preparing for a synthesis run, allow the vial to warm to room temperature before opening to prevent condensation. Solutions of the phosphoramidite in anhydrous acetonitrile should be prepared fresh and used promptly.

Q4: What are the signs of phosphoramidite degradation?

Degradation of the phosphoramidite can be a significant cause of low coupling efficiency. Signs of degradation include a change in the appearance of the dry powder (e.g., clumping or discoloration) or a decrease in coupling efficiency over time with a particular batch of reagent. For a more definitive assessment, ³¹P NMR spectroscopy can be used to check the purity of the phosphoramidite, with the active species appearing around 149 ppm and degradation products (H-phosphonate) appearing at lower chemical shifts.

Experimental Protocols

Protocol 1: Optimized Coupling Cycle for LNA Phosphoramidites

This protocol outlines a generalized coupling cycle for incorporating this compound into an oligonucleotide sequence on an automated synthesizer.

  • Deblocking (Detritylation): Removal of the 5'-DMTr protecting group from the solid-supported oligonucleotide using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Wash: Thorough washing of the support with anhydrous acetonitrile (ACN) to remove the detritylation solution and any residual moisture.

  • Coupling: Delivery of the this compound solution (e.g., 0.1 M in ACN) and a stronger activator (e.g., 0.25 M ETT in ACN) to the synthesis column. Allow a coupling time of 3-5 minutes.

  • Wash: Washing with ACN to remove unreacted phosphoramidite and activator.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).

  • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.

  • Wash: Final wash with ACN before initiating the next cycle.

Visualizing the Workflow

To aid in understanding the critical steps for avoiding side reactions, the following diagrams illustrate the key decision-making processes.

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency (High n-1 peak) check_time Is Coupling Time Sufficient for LNA Steric Hindrance? start->check_time extend_time Increase Coupling Time (e.g., 3-5 minutes) check_time->extend_time No check_activator Is Activator Potent Enough? check_time->check_activator Yes extend_time->check_activator stronger_activator Use a Stronger Activator (e.g., ETT, BTT) check_activator->stronger_activator No check_reagents Are Reagents Anhydrous and Fresh? check_activator->check_reagents Yes stronger_activator->check_reagents fresh_reagents Use Fresh, Anhydrous ACN and Freshly Prepared Phosphoramidite Solution check_reagents->fresh_reagents No resolve Problem Resolved check_reagents->resolve Yes fresh_reagents->resolve

Caption: Troubleshooting workflow for low coupling efficiency.

Phosphoramidite_Handling_Workflow storage Store Phosphoramidite Powder at -20°C under Inert Gas equilibration Equilibrate Vial to Room Temperature Before Opening storage->equilibration dissolution Dissolve in Anhydrous Acetonitrile under Inert Atmosphere equilibration->dissolution synthesis Use Solution Promptly in Automated Synthesis dissolution->synthesis

Caption: Recommended phosphoramidite handling workflow.

By adhering to these guidelines and systematically troubleshooting any issues that arise, researchers can successfully incorporate this compound into their oligonucleotides, paving the way for advancements in diagnostics and therapeutics.

References

dealing with solubility issues of LNA phosphoramidites in acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with LNA (Locked Nucleic Acid) phosphoramidites in acetonitrile (B52724) during oligonucleotide synthesis.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter.

Issue: My LNA phosphoramidite (B1245037) will not dissolve or has precipitated out of acetonitrile.

Question 1: I'm observing particulate matter or cloudiness after attempting to dissolve my LNA phosphoramidite in acetonitrile. What should I do?

Answer:

This is a common issue, particularly with certain LNA phosphoramidites. Follow these steps to troubleshoot the problem:

  • Identify the LNA Phosphoramidite: Check if you are using the 5-Me-C LNA phosphoramidite, as it is known to have limited solubility in pure acetonitrile.[1] Other LNA phosphoramidites generally dissolve well in standard anhydrous acetonitrile.[1]

  • Verify Solvent Quality: Ensure you are using anhydrous acetonitrile with a water content of less than 30 ppm.[2] Moisture can lead to the degradation of phosphoramidites, which may affect their solubility.[2]

  • Employ a Co-solvent: For problematic phosphoramidites like the 5-Me-C variant, a co-solvent is necessary to achieve complete dissolution.[1][3] Refer to the table below for recommended solvent compositions.

  • Gentle Agitation: After adding the solvent, gently swirl or vortex the vial to aid dissolution. Avoid vigorous shaking, as this can introduce moisture.

  • Sonication (with caution): If the phosphoramidite still does not dissolve, you can try brief sonication in a water bath at room temperature. However, be cautious as excessive sonication can potentially degrade the phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: Which LNA phosphoramidites are known to have solubility issues in acetonitrile?

A1: The 5-Me-C (5-methylcytosine) LNA phosphoramidite is the most commonly reported variant with poor solubility in pure anhydrous acetonitrile.[1] Other standard LNA phosphoramidites, such as those for A, G, and T, typically dissolve without issue.[1]

Q2: What are the recommended co-solvents and their concentrations to improve the solubility of 5-Me-C LNA phosphoramidite?

A2: A mixture of either tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) with acetonitrile is recommended.[1][3] Please see the table below for specific ratios.

Q3: Can I use other solvents besides THF or dichloromethane as a co-solvent?

A3: While THF and dichloromethane are the most commonly recommended and validated co-solvents for 5-Me-C LNA phosphoramidites, other anhydrous, polar, aprotic solvents might work. However, their compatibility and performance in oligonucleotide synthesis would need to be validated. It is best to adhere to the recommended solvent systems.

Q4: How stable are LNA phosphoramidites once dissolved in an acetonitrile/co-solvent mixture?

A4: LNA phosphoramidites have been demonstrated to be exceedingly stable in acetonitrile solution, which prolongs their effective lifetime.[4][5] However, it is always best practice to use freshly prepared solutions for oligonucleotide synthesis to ensure optimal coupling efficiency.

Q5: Will the use of a co-solvent affect the performance of my oligonucleotide synthesis?

A5: The recommended co-solvent mixtures are designed to be compatible with standard phosphoramidite chemistry and automated DNA synthesizers.[1][3] Using these mixtures should not negatively impact the synthesis performance. However, ensure your synthesizer's tubing and seals are compatible with the chosen co-solvent.

Quantitative Data Summary

The following table summarizes the recommended solvent compositions for dissolving the 5-Me-C LNA phosphoramidite.

LNA PhosphoramiditeRecommended Solvent CompositionReference
5-Me-C25% Tetrahydrofuran (THF) in Acetonitrile[1]
5-Me-C1:1 (v/v) Acetonitrile and Dichloromethane (DCM)[3]
5-Me-C3:1 (v/v) Acetonitrile and Tetrahydrofuran (THF)[3]

Experimental Protocols

Protocol for Preparation of 5-Me-C LNA Phosphoramidite Solution

This protocol describes the preparation of a 5-Me-C LNA phosphoramidite solution for use in automated oligonucleotide synthesis.

Materials:

  • 5-Me-C LNA phosphoramidite vial

  • Anhydrous acetonitrile (≤ 30 ppm water)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Sterile, dry syringes and needles

  • Argon or nitrogen gas supply

  • Appropriate vial for the DNA synthesizer

Procedure:

  • Prepare the Co-solvent Mixture:

    • In a dry, inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen), prepare the desired co-solvent mixture. For example, to prepare a 25% THF/acetonitrile solution, mix one part anhydrous THF with three parts anhydrous acetonitrile.

  • Equilibrate Reagents:

    • Allow the vial of 5-Me-C LNA phosphoramidite to warm to room temperature before opening to prevent condensation of moisture.

  • Dissolution:

    • Under an inert atmosphere, carefully open the phosphoramidite vial.

    • Using a dry syringe, add the appropriate volume of the prepared co-solvent mixture to the vial to achieve the desired concentration (typically 0.1 M).

    • Gently swirl the vial until the phosphoramidite is completely dissolved. Brief, gentle vortexing can be used if necessary.

  • Transfer to Synthesizer Vial:

    • Using a dry syringe, transfer the dissolved phosphoramidite solution to the appropriate vial for your DNA synthesizer.

    • Purge the headspace of the synthesizer vial with argon or nitrogen before sealing.

  • Storage:

    • If not for immediate use, store the dissolved phosphoramidite solution tightly sealed at 2-8 °C. It is recommended to use the solution as fresh as possible.

Visualizations

LNA_Solubility_Troubleshooting start Start: LNA phosphoramidite does not dissolve in acetonitrile check_amidite Is it the 5-Me-C LNA phosphoramidite? start->check_amidite check_solvent Is the acetonitrile anhydrous (<30 ppm H2O)? check_amidite->check_solvent No use_cosolvent Use a co-solvent mixture: - 25% THF in Acetonitrile - 1:1 DCM/Acetonitrile check_amidite->use_cosolvent Yes replace_solvent Replace with fresh, anhydrous acetonitrile. check_solvent->replace_solvent No contact_support If issue persists, contact technical support. check_solvent->contact_support Yes dissolved Problem Resolved: Phosphoramidite dissolved use_cosolvent->dissolved replace_solvent->dissolved

References

LNA-Containing Oligonucleotides Purification: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the purification of LNA-containing oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of LNA-containing oligonucleotides more challenging than standard DNA or RNA oligos?

A1: The incorporation of Locked Nucleic Acid (LNA) monomers introduces unique structural properties that can complicate purification. These challenges arise from:

  • Enhanced Hydrophobicity: LNA modifications increase the hydrophobicity of the oligonucleotide, which can lead to stronger interactions with reverse-phase chromatography media, potentially causing peak broadening and poor resolution.

  • Secondary Structures: LNA oligos have a higher propensity to form stable secondary structures like hairpins and duplexes, which can result in multiple peaks on a chromatogram, making it difficult to isolate the full-length product.[1]

  • Co-elution of Impurities: Synthesis of LNA-containing oligonucleotides can generate impurities that are structurally very similar to the full-length product, such as n-1 and n-2 shortmers (failure sequences) and other sequence variants.[2][3][4] These closely related impurities can be difficult to separate from the target oligonucleotide.[3]

Q2: What are the most common impurities encountered during the synthesis of LNA-containing oligonucleotides?

A2: The primary impurities are failure sequences (n-1, n-2, etc.), which are truncated oligonucleotides that failed to extend during a synthesis cycle.[4][] Other common impurities include:

  • Sequences with incomplete deprotection of protecting groups.[6]

  • By-products from cleavage and deprotection steps.[7]

  • Longmers (n+1), although less common.[3][8]

  • Branched impurities, where two oligonucleotide chains are linked.[9]

  • Adducts formed by the reaction of acrylonitrile (B1666552) (a byproduct of cyanoethyl protecting group removal) with nucleobases.[]

Q3: Which purification method is best for my LNA-containing oligonucleotide?

A3: The choice of purification method depends on the length of the oligonucleotide, the required purity, and the downstream application.[10][11] High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are the most common methods.[7][12]

  • Reverse-Phase HPLC (RP-HPLC) is often recommended for LNA-containing oligos due to their increased hydrophobicity and can routinely achieve >85% purity.[13] It is particularly effective for oligonucleotides up to 50 bases in length.[11][12]

  • Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on the number of phosphate (B84403) groups and is highly effective for resolving sequences with significant secondary structure due to the use of denaturing conditions (high pH). It can successfully separate phosphorothioate (B77711) and LNA-modified oligonucleotides.[14]

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE) offers high-resolution separation based on size and is the method of choice for achieving very high purity (>90-99%) for long oligonucleotides (≥50 bases).[10][11][12][15] However, yields can be lower compared to HPLC methods.[11]

Troubleshooting Guides

HPLC Purification Issues
Problem Potential Cause Troubleshooting Solution
Broad Peaks in RP-HPLC Strong hydrophobic interactions between the LNA oligonucleotide and the stationary phase.Increase the column temperature (e.g., 60°C) to disrupt secondary structures and improve peak shape.[1][16] Optimize the concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) and the organic solvent gradient.[17]
Multiple Peaks for a Single Sequence Presence of stable secondary structures (hairpins, duplexes) or aggregates.Use denaturing conditions. For AEX-HPLC, a mobile phase with a highly alkaline pH can disrupt hydrogen bonds. For RP-HPLC, increasing the column temperature can help denature these structures.[1]
Poor Separation of n-1 Impurities The n-1 failure sequence is structurally very similar to the full-length product.Optimize the gradient slope; a shallower gradient can improve resolution.[17] For RP-HPLC, ensure the full-length product retains the 5'-DMT group ("Trityl-on" purification) to increase its hydrophobicity relative to the failure sequences.
Low Recovery/Yield Irreversible adsorption to the column matrix or inefficient elution.Ensure the mobile phase composition is optimized for elution. Check for sample precipitation on the column. Consider using a different column chemistry.
PAGE Purification Issues
Problem Potential Cause Troubleshooting Solution
Low Yield After Extraction Inefficient elution of the oligonucleotide from the gel matrix.Ensure the gel slice is thoroughly crushed before elution. Increase the elution time and/or temperature. Use a higher concentration elution buffer.
Contamination with Urea (B33335) or Acrylamide Incomplete removal of gel components after elution.Perform a desalting step (e.g., ethanol (B145695) precipitation or size-exclusion chromatography) after elution to remove small molecule contaminants.[18]
Fuzzy or Smeared Bands Sample overloading, inappropriate gel concentration, or secondary structures.Load a smaller amount of the crude oligonucleotide.[18] Optimize the polyacrylamide gel concentration based on the oligonucleotide length.[18] Add denaturants like urea to the gel and running buffer.
Difficulty Visualizing the Band Low concentration of the oligonucleotide.Use a more sensitive visualization method, such as UV shadowing on a fluorescent TLC plate.[18] Be cautious with UV exposure to avoid thymidine (B127349) dimerization.[18]

Purification Method Comparison

Method Principle of Separation Typical Purity Recommended Oligo Length Advantages Disadvantages
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>85%[13]< 50 bases[11][12]Fast, high throughput, good for modified oligos.[12][19]Resolution decreases with increasing oligo length.[11][20]
Anion-Exchange HPLC (AEX-HPLC) Charge (number of phosphate groups)>95%[14]Up to 40 bases for high resolutionExcellent for resolving secondary structures, separates LNA-modified oligos well.[14]Can be more expensive than RP-HPLC.[14]
Denaturing PAGE Size and Charge>90-99%[10][11][12]≥ 50 bases[11][15]Highest resolution for long oligos.[21]Lower yield, more time-consuming.[11][21]

Experimental Protocols & Workflows

General LNA Oligonucleotide Purification Workflow

LNA_Oligo_Purification_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Synthesis deprotection Cleavage & Deprotection synthesis->deprotection crude_oligo Crude LNA Oligo purification_choice Select Purification Method (HPLC or PAGE) crude_oligo->purification_choice hplc HPLC Purification (RP or AEX) purification_choice->hplc Shorter Oligos (<50 bases) page PAGE Purification purification_choice->page Longer Oligos (≥50 bases) High Purity Needed fraction_collection Fraction Collection hplc->fraction_collection page->fraction_collection purity_analysis Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling desalting Desalting pooling->desalting final_product Purified LNA Oligo desalting->final_product

Caption: General workflow for LNA-containing oligonucleotide purification.

Troubleshooting Logic for HPLC Purification

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Result issue Identify Issue start->issue broad_peaks Broad Peaks issue->broad_peaks Shape multiple_peaks Multiple Peaks issue->multiple_peaks Number poor_separation Poor n/n-1 Separation issue->poor_separation Resolution increase_temp Increase Column Temp. broad_peaks->increase_temp optimize_gradient Optimize Gradient broad_peaks->optimize_gradient multiple_peaks->increase_temp denaturing_conditions Use Denaturing Conditions (e.g., high pH for AEX) multiple_peaks->denaturing_conditions poor_separation->optimize_gradient trityl_on Use 'Trityl-on' RP-HPLC poor_separation->trityl_on

Caption: Troubleshooting logic for common HPLC purification issues.

References

optimizing oxidation time for LNA phosphoramidite chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oxidation step and other critical aspects of Locked Nucleic Acid (LNA) phosphoramidite (B1245037) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of LNA-containing oligonucleotides compared to standard DNA synthesis?

A1: The primary challenge arises from the sterically hindered nature of LNA phosphoramidites. This steric bulk affects several steps of the synthesis cycle, most notably coupling and oxidation, requiring longer reaction times to achieve high efficiency.[1]

Q2: What is the recommended oxidation time for LNA phosphoramidite chemistry?

A2: A longer oxidation time is suggested for LNA synthesis compared to standard DNA phosphite (B83602) oxidation.[1] Using standard iodine-based oxidation procedures, an optimal time of 45 seconds has been identified for complete oxidation on common synthesis platforms like ABI and Expedite instruments.[1][2]

Q3: Can standard phosphoramidite chemistry protocols be used for LNA synthesis?

A3: Yes, LNA oligonucleotides can generally be synthesized using standard phosphoramidite chemistry on automated DNA synthesizers.[1][3] However, modifications to the standard protocols are necessary, particularly extending the coupling and oxidation times to accommodate the slower reaction kinetics of LNA monomers.[1]

Q4: Are there any specific recommendations for dissolving LNA phosphoramidites?

A4: Most LNA phosphoramidites can be dissolved in anhydrous acetonitrile (B52724) to standard concentrations. However, the 5-Me-C LNA variant requires a 25% THF/acetonitrile solution for optimal solubility.[1]

Q5: What are the consequences of incomplete oxidation in LNA synthesis?

A5: Incomplete oxidation of the phosphite triester to the more stable phosphate (B84403) triester can lead to the formation of undesired byproducts and truncated oligonucleotide sequences. This significantly reduces the overall yield and purity of the final LNA product.[]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of LNA-containing oligonucleotides, with a focus on problems related to the oxidation step.

Issue 1: Low Yield of Full-Length LNA Oligonucleotide

Low overall yield is a frequent problem in oligonucleotide synthesis and can be attributed to inefficiencies in several steps of the synthesis cycle.

Potential Cause Recommended Action Rationale
Incomplete Oxidation Increase the oxidation time. A minimum of 45 seconds is recommended with standard iodine oxidizers.[1]The phosphite linkage after LNA coupling is more sterically hindered and oxidizes more slowly than in standard DNA synthesis.[1]
Suboptimal Coupling Efficiency Increase the coupling time. Recommended times are 180 seconds for ABI and 250 seconds for Expedite synthesizers.[1] Consider using a more potent activator like DCI or ETT.The steric bulk of LNA phosphoramidites slows down the coupling reaction. Stronger activators can enhance the reaction rate.[5]
Moisture Contamination Ensure all reagents, especially acetonitrile and phosphoramidite solutions, are anhydrous.[6]Water reacts with activated phosphoramidites, leading to coupling failure and reduced yield.[6]
Degradation during Deprotection For LNA-containing oligonucleotides with Me-Bz-C-LNA, avoid using methylamine (B109427) for deprotection.Methylamine can cause an N4-methyl modification on the 5-methyl-cytosine base.[1]

Issue 2: Presence of Truncated Sequences (n-1)

The presence of shorter, "n-1" length oligonucleotides is often a result of failed coupling at one or more steps.

Potential Cause Recommended Action Rationale
Inefficient Capping Ensure capping reagents are fresh and the capping step is optimized.Unreacted 5'-hydroxyl groups that are not capped can react in subsequent cycles, leading to internal deletions.[5][7]
Poor Coupling Efficiency Refer to "Suboptimal Coupling Efficiency" under Issue 1.If a monomer fails to couple, the unreacted strand will be one nucleotide shorter.
Incomplete Deblocking Ensure the deblocking reagent is fresh and the deblocking time is sufficient.Incomplete removal of the 5'-DMT group prevents the addition of the next phosphoramidite.[7]

Experimental Protocols

Protocol 1: Standard Oxidation for LNA Synthesis

This protocol outlines the optimized oxidation step for LNA phosphoramidite chemistry on an automated DNA synthesizer.

  • Reagent Preparation : Prepare a standard oxidizing solution, typically 0.02 M or 0.1 M iodine in a THF/pyridine/water mixture.[8]

  • Synthesis Cycle Programming : Within the synthesis protocol for your automated synthesizer, modify the oxidation step timing specifically for LNA monomer additions.

  • Oxidation Time : Set the oxidation wait time to a minimum of 45 seconds.[1][2]

  • Delivery : The synthesizer will deliver the oxidizing solution to the synthesis column, converting the newly formed phosphite triester linkage to a stable phosphate triester.

  • Washing : Following the oxidation step, the column is typically washed with acetonitrile to remove residual reagents before proceeding to the deblocking step of the next cycle.

Protocol 2: Post-Synthesis Deprotection and Cleavage

This protocol describes a standard procedure for deprotecting and cleaving the LNA-containing oligonucleotide from the solid support.

  • Cleavage from Support : After synthesis, the solid support is treated with a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (AMA) to cleave the oligonucleotide.[5]

  • Base Deprotection : The solution containing the cleaved oligonucleotide is heated to remove the protecting groups from the nucleobases.

  • Special Considerations for LNA : When deprotecting oligonucleotides containing Me-Bz-C-LNA, it is advisable to avoid the use of methylamine to prevent potential side reactions.[1]

  • Purification : The deprotected LNA oligonucleotide can be purified using standard methods such as HPLC or gel electrophoresis.[1]

Visualizations

LNA_Synthesis_Workflow cluster_cycle LNA Synthesis Cycle Deblocking Deblocking (Remove 5'-DMT) Coupling Coupling (Add LNA Amidite) Deblocking->Coupling Exposed 5'-OH Oxidation Oxidation (Stabilize Linkage) Coupling->Oxidation Phosphite Triester Capping Capping (Block Failures) Oxidation->Capping Phosphate Triester Capping->Deblocking Next Cycle End End Capping->End Final Cycle Start Start Start->Deblocking

Caption: Automated LNA oligonucleotide synthesis cycle workflow.

Troubleshooting_Low_Yield Start Low Yield of LNA Oligonucleotide Check_Oxidation Is Oxidation Time ≥ 45 seconds? Start->Check_Oxidation Increase_Oxidation Action: Increase Oxidation Time Check_Oxidation->Increase_Oxidation No Check_Coupling Is Coupling Time Optimized? Check_Oxidation->Check_Coupling Yes Increase_Oxidation->Check_Coupling Increase_Coupling Action: Increase Coupling Time Check_Coupling->Increase_Coupling No Check_Reagents Are Reagents Anhydrous? Check_Coupling->Check_Reagents Yes Increase_Coupling->Check_Reagents Use_Anhydrous Action: Use Fresh, Anhydrous Reagents Check_Reagents->Use_Anhydrous No Review_Deprotection Review Deprotection Protocol Check_Reagents->Review_Deprotection Yes Use_Anhydrous->Review_Deprotection

Caption: Troubleshooting workflow for low yield in LNA synthesis.

References

impact of water content on LNA phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on the stability of Locked Nucleic Acid (LNA) phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of LNA phosphoramidite (B1245037) degradation?

A1: The primary cause of LNA phosphoramidite degradation is hydrolysis due to the presence of water.[1][][3] Phosphoramidites, which are in the trivalent phosphite (B83602) triester state (P(III)), are highly susceptible to reaction with water. This reaction converts the active P(III) phosphoramidite to an inactive H-phosphonate or phosphate (B84403) triester (P(V)) species, which is unable to participate in the coupling reaction during oligonucleotide synthesis.[1][4]

Q2: How does water content affect the oligonucleotide synthesis process?

A2: Water content detrimentally affects oligonucleotide synthesis in two main ways:

  • Reduced Coupling Efficiency: Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite. This scavenging of the activated monomer leads to a lower yield of the desired full-length oligonucleotide. This effect is cumulative, so for long oligonucleotides, even a small decrease in coupling efficiency per step results in a significant reduction in the final product yield.[1]

  • Increased Impurity Profile: The degradation of phosphoramidites by water increases the concentration of P(V) impurities.[4][5] These impurities can lead to the formation of undesired side products and complicate the purification of the final oligonucleotide.[5][6]

Q3: What is the recommended maximum water content for solvents used with LNA phosphoramidites?

A3: For optimal performance, it is crucial to use anhydrous acetonitrile (B52724) with a water content of 15 parts per million (ppm) or lower.[1][5] Maintaining a strictly anhydrous environment for all reagents involved in the coupling step is critical for achieving high coupling efficiencies.[1]

Q4: How should LNA phosphoramidites be stored to ensure stability?

A4: To maximize stability, LNA phosphoramidites should be stored under the following conditions:

  • Solid Form: Store as a dry powder under an inert atmosphere (e.g., argon) at -20°C.[5][7][8]

  • In Solution: When dissolved in anhydrous acetonitrile, standard phosphoramidites are stable for 2-3 days when refrigerated at 2 to 8°C.[9] However, it is best practice to prepare solutions fresh just prior to use.[5] LNA phosphoramidites have been demonstrated to be exceedingly stable in acetonitrile solution, which can prolong their effective lifetime.[10][11]

Q5: Are some LNA phosphoramidites more susceptible to water-induced degradation than others?

A5: While specific comparative stability data for all LNA phosphoramidites is not extensively detailed in the provided results, general principles from DNA phosphoramidites suggest that guanosine (B1672433) (dG) phosphoramidites are particularly susceptible to degradation.[3][7][12] This is due to an autocatalytic hydrolysis pathway.[3] Therefore, it is reasonable to exercise extra caution with G-LNA phosphoramidites.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis
  • Symptom: Trityl monitoring shows a significant decrease in coupling efficiency, especially during the synthesis of long oligonucleotides. The theoretical yield of a 100mer with 98% average coupling efficiency is only 13%, whereas with 99.5% efficiency, it is 60%.

  • Possible Cause: Presence of moisture in the reagents or on the synthesizer.

  • Troubleshooting Steps:

    • Verify Solvent Water Content: Ensure that the acetonitrile used for phosphoramidite dissolution and on the synthesizer has a water content of 15 ppm or less.[1][5] Use fresh, septum-sealed bottles of anhydrous acetonitrile.[1]

    • Check Reagent Age and Storage: Use freshly prepared phosphoramidite solutions. If using older batches, verify their purity using ³¹P NMR or HPLC.[4]

    • Ensure Anhydrous Conditions: Dissolve phosphoramidites under an inert, dry atmosphere (e.g., in a glove box or using a stream of dry argon).

    • Synthesizer Maintenance: Check for and eliminate any potential sources of humidity in the synthesizer, such as leaks in the gas lines. Consider installing an in-line drying filter for the argon or helium supply.[1]

Issue 2: High Levels of Impurities in the Final Product
  • Symptom: Chromatographic analysis (e.g., HPLC, LC-MS) of the crude oligonucleotide shows a complex impurity profile, with multiple unexpected peaks.

  • Possible Cause: Degradation of LNA phosphoramidites prior to or during synthesis.

  • Troubleshooting Steps:

    • Analyze Phosphoramidite Purity: Before synthesis, assess the purity of the LNA phosphoramidite lots using ³¹P NMR to quantify the percentage of the active P(III) species versus the inactive P(V) species.[4] P(V) impurities should be less than 1%.[4]

    • Optimize Coupling Time: LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and require a longer coupling time to ensure complete reaction.[13] Recommended coupling times can be around 180 seconds.[13]

    • Optimize Oxidation Time: The oxidation of the phosphite triester to the more stable phosphate triester is slower for LNA additions. A longer oxidation time (e.g., 45 seconds) is recommended to prevent the formation of side products.[13]

    • Review Deprotection Conditions: Ensure that the deprotection conditions are compatible with the specific LNA monomers used to avoid base modifications.[13]

Data Presentation

Table 1: Factors Affecting LNA Phosphoramidite Stability

FactorImpact on StabilityRecommended Practice
Water Content High water content leads to rapid hydrolysis and degradation.[1][]Use anhydrous acetonitrile (<15 ppm water).[1][5]
Temperature Elevated temperatures accelerate degradation.[]Store powder at -20°C; solutions at 2-8°C.[5][9]
Oxygen Can lead to oxidation of the phosphite triester.Store under an inert atmosphere (e.g., argon).
pH Acidic conditions can cause depurination, especially for purine (B94841) bases.[]Use non-acidic or weakly acidic activators.
Light Some protecting groups may be light-sensitive.Store in amber vials or protect from light.
Solution Age Stability in solution is limited.[9]Prepare solutions fresh before use.[5]

Table 2: Analytical Methods for Assessing LNA Phosphoramidite Stability

Analytical MethodPurposeInformation Obtained
³¹P Nuclear Magnetic Resonance (³¹P NMR) Purity assessment and quantification of degradation.[4]Distinguishes and quantifies P(III) (active) vs. P(V) (inactive/degraded) species.[4]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment and impurity profiling.[4][5]Separates the phosphoramidite diastereomers from impurities.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of impurities and mass confirmation.[4][5]Provides mass-to-charge ratio of the parent compound and any degradation products.[5]
Karl Fischer Titration Quantification of water content.Determines the precise water content in solvents and reagents.

Experimental Protocols

Protocol 1: Purity Assessment of LNA Phosphoramidites by ³¹P NMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the LNA phosphoramidite powder.

    • Dissolve the sample in a deuterated solvent (e.g., acetonitrile-d₃ or chloroform-d) in an NMR tube under an inert atmosphere.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient relaxation delay to ensure accurate quantification.

  • Data Analysis:

    • The active P(III) phosphoramidite species will appear as a characteristic signal (often a doublet of diastereomers) around 150 ppm.[4]

    • Degraded P(V) species (e.g., H-phosphonates, phosphates) will appear in a different region of the spectrum, typically between -25 and 99 ppm.[4]

    • Calculate the purity by integrating the P(III) and P(V) signals and expressing the P(III) area as a percentage of the total phosphorus-containing species.

Protocol 2: Stability Study of LNA Phosphoramidites in Solution by RP-HPLC
  • Reagent Preparation:

    • Prepare a stock solution of the LNA phosphoramidite at a concentration of approximately 1 mg/mL in anhydrous acetonitrile.[4]

    • Prepare a series of dilutions in acetonitrile with varying, known amounts of water (e.g., 20 ppm, 50 ppm, 100 ppm, 500 ppm).

  • Time-Course Analysis:

    • Store the prepared solutions at a controlled temperature (e.g., room temperature or 30°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of each solution onto an RP-HPLC system.

  • HPLC Method:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A suitable gradient to separate the parent phosphoramidite from its degradation products.

    • Detection: UV detection at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Monitor the decrease in the peak area of the main phosphoramidite peak over time.

    • Monitor the increase in the peak areas of any degradation products.

    • Plot the percentage of remaining phosphoramidite against time for each water concentration to determine the degradation rate.

Visualizations

LNA_Phosphoramidite_Degradation_Pathway Amidite Active LNA Phosphoramidite (P-III) Inactive Inactive H-Phosphonate (P-V) Amidite->Inactive Hydrolysis Coupling Successful Coupling Amidite->Coupling Activation & Coupling H2O Water (H₂O) NoCoupling Coupling Failure Inactive->NoCoupling GrowingOligo Growing Oligonucleotide (5'-OH)

Caption: Water-induced degradation of LNA phosphoramidites.

Troubleshooting_Workflow Start Low Coupling Efficiency or High Impurities CheckWater 1. Check Water Content in Solvents (<15 ppm?) Start->CheckWater CheckPurity 2. Analyze Amidite Purity (³¹P NMR >99% P-III?) CheckWater->CheckPurity Yes UseFresh Use Fresh Anhydrous Solvents CheckWater->UseFresh No CheckTime 3. Verify Coupling/ Oxidation Times CheckPurity->CheckTime Yes UseNewAmidite Use New, High-Purity Amidite Lot CheckPurity->UseNewAmidite No OptimizeTimes Increase Coupling/ Oxidation Times CheckTime->OptimizeTimes No Success Problem Resolved CheckTime->Success Yes UseFresh->CheckWater UseNewAmidite->CheckPurity OptimizeTimes->CheckTime Fail Consult Further Technical Support

Caption: Troubleshooting workflow for synthesis issues.

References

preventing n-1 deletions in LNA oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing n-1 deletions during Locked Nucleic Acid (LNA) oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are n-1 deletions and why are they a significant problem in LNA oligonucleotide synthesis?

A1: An "n-1" deletion, or "n-1 shortmer," is an impurity in the final oligonucleotide product that is one nucleotide shorter than the desired full-length sequence (n). These deletions occur when a nucleotide fails to couple to the growing oligonucleotide chain during a synthesis cycle. The unreacted 5'-hydroxyl group is then (ideally) capped to prevent further elongation. The presence of n-1 deletions results in a heterogeneous mixture of oligonucleotides, which can compromise the efficacy and specificity of the LNA oligonucleotide in downstream applications such as antisense therapy, diagnostics, and research.[1][2][3] These impurities are particularly challenging to remove during purification because they have very similar chemical and physical properties to the full-length product.[1]

Q2: What are the primary causes of n-1 deletions in LNA oligonucleotide synthesis?

A2: The primary causes of n-1 deletions in LNA oligonucleotide synthesis are fundamentally the same as in standard DNA synthesis, but are often exacerbated by the unique properties of LNA monomers. The main causes include:

  • Incomplete Coupling: The chemical reaction that adds the next phosphoramidite (B1245037) to the growing oligonucleotide chain may not go to completion. This is a more significant issue with LNA phosphoramidites due to their steric bulk, which can hinder the reaction.[4][5]

  • Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be chemically "capped" (typically by acetylation) to prevent them from reacting in subsequent cycles. If capping is inefficient, these unreacted chains can couple with the next phosphoramidite, leading to a deletion of the nucleotide that failed to couple in the previous step.[1][2][3]

  • Depurination: The acidic conditions used to remove the 5'-dimethoxytrityl (DMT) protecting group can lead to the cleavage of the bond between a purine (B94841) base (adenine or guanine) and the sugar, creating an abasic site. This abasic site is prone to cleavage during the final deprotection step, resulting in a truncated oligonucleotide.[1][6]

Q3: How does the steric hindrance of LNA monomers contribute to n-1 deletions?

A3: The bicyclic structure of LNA monomers "locks" the ribose ring in a C3'-endo conformation, which increases binding affinity but also creates significant steric bulk.[4][5] This steric hindrance can slow down the kinetics of the coupling reaction, making it more difficult for the LNA phosphoramidite to access and react with the 5'-hydroxyl group of the growing oligonucleotide chain. This can lead to lower coupling efficiencies and, consequently, a higher incidence of n-1 deletions if the reaction conditions are not optimized to account for this.[7]

Troubleshooting Guide: Preventing n-1 Deletions

This guide provides a systematic approach to troubleshooting and preventing n-1 deletions in your LNA oligonucleotide synthesis experiments.

Issue 1: Low Coupling Efficiency

Low coupling efficiency is the most direct cause of n-1 deletions. If you suspect low coupling efficiency, consider the following troubleshooting steps.

Symptoms:

  • Low overall yield of the final oligonucleotide product.

  • Significant n-1 peaks observed during HPLC or mass spectrometry analysis of the crude product.

  • A noticeable drop in the trityl cation signal after the coupling of an LNA monomer.

Troubleshooting Workflow:

G start Low Coupling Efficiency Suspected check_reagents Step 1: Verify Reagent Quality and Anhydrous Conditions start->check_reagents optimize_coupling Step 2: Optimize Coupling Protocol for LNA Monomers check_reagents->optimize_coupling Reagents OK stronger_activator Step 3: Consider a More Potent Activator optimize_coupling->stronger_activator double_coupling Step 4: Implement a Double Coupling Strategy stronger_activator->double_coupling end Improved Coupling Efficiency double_coupling->end

Figure 1. Troubleshooting workflow for low coupling efficiency.

Detailed Methodologies:

  • Step 1: Verify Reagent Quality and Anhydrous Conditions

    • Protocol: Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the LNA phosphoramidites, are anhydrous.[1][8] Use fresh, high-quality reagents. LNA phosphoramidites should be stored as a dry powder at -20°C and dissolved in anhydrous ACN immediately before use. To ensure anhydrous conditions, consider passing ACN through activated molecular sieves (3 Å) before use.[8]

    • Rationale: Moisture is a primary cause of low coupling efficiency as it can hydrolyze the phosphoramidite and react with the activated monomer.[1][8]

  • Step 2: Optimize Coupling Protocol for LNA Monomers

    • Protocol: Due to the steric hindrance of LNA monomers, it is crucial to extend the coupling time.[4][5] Refer to the table below for recommended coupling times.

    • Rationale: A longer reaction time is necessary to ensure the complete coupling of sterically bulky LNA phosphoramidites.[7]

  • Step 3: Consider a More Potent Activator

    • Protocol: If using 1H-Tetrazole, consider switching to a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[7] DCI is less acidic than tetrazole, which can also help reduce depurination.[4]

    • Rationale: Stronger activators can increase the rate of the coupling reaction, which is beneficial for sterically hindered LNA phosphoramidites.[7]

  • Step 4: Implement a Double Coupling Strategy

    • Protocol: Program the synthesizer to perform two consecutive coupling steps for the LNA monomer. This involves a second addition of the LNA phosphoramidite and activator after the first coupling step.

    • Rationale: A second coupling step can help to drive the reaction to completion by providing another opportunity for any unreacted 5'-hydroxyl groups to couple.[7]

Quantitative Data Summary: Recommended Synthesis Cycle Parameters for LNA Oligonucleotides

ParameterStandard DNA SynthesisRecommended for LNA SynthesisRationale
Coupling Time 30 - 60 seconds180 - 250 seconds[4][5]Increased steric hindrance of LNA monomers requires longer reaction times for complete coupling.
Oxidation Time 15 - 30 seconds45 seconds[4][5]The phosphite (B83602) formed after LNA coupling is oxidized more slowly than its DNA counterpart.
Activator 1H-Tetrazole5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)[4][7]More potent activators enhance the coupling rate of sterically hindered LNA monomers.
Issue 2: Inefficient Capping

Inefficient capping allows unreacted 5'-hydroxyl groups to participate in subsequent coupling reactions, leading to n-1 deletions.

Symptoms:

  • A high abundance of n-1 deletion products observed in the final analysis.

  • The n-1 peaks are distributed throughout the sequence, not just at specific difficult coupling sites.

Troubleshooting Workflow:

G start Inefficient Capping Suspected check_reagents Step 1: Verify Capping Reagent Quality and Concentration start->check_reagents optimize_capping Step 2: Increase Capping Reagent Delivery and Time check_reagents->optimize_capping Reagents OK stronger_catalyst Step 3: Use a More Efficient Capping Catalyst optimize_capping->stronger_catalyst end Improved Capping Efficiency stronger_catalyst->end

Figure 2. Troubleshooting workflow for inefficient capping.

Detailed Methodologies:

  • Step 1: Verify Capping Reagent Quality and Concentration

    • Protocol: Ensure that the capping reagents (Cap A: acetic anhydride (B1165640) and Cap B: N-methylimidazole) are fresh and at the correct concentration.

    • Rationale: Degraded or improperly prepared capping reagents will lead to inefficient capping.

  • Step 2: Increase Capping Reagent Delivery and Time

    • Protocol: Increase the delivery volume of the capping reagents and the duration of the capping step. For example, on an Expedite synthesizer, increasing the delivery from 8 to 12 pulses and the time from 15 to 22 seconds has been shown to improve capping efficiency for DNA synthesis and is a good starting point for LNA synthesis.[1]

    • Rationale: Ensuring a sufficient excess of capping reagents and adequate reaction time is crucial for completely blocking all unreacted 5'-hydroxyl groups.

  • Step 3: Use a More Efficient Capping Catalyst

    • Protocol: Consider using a more efficient capping catalyst in the Cap B solution, such as 6.5% 4-dimethylaminopyridine (B28879) (DMAP).[1]

    • Rationale: DMAP is a more potent catalyst for the acetylation reaction than N-methylimidazole, leading to higher capping efficiencies.[1]

Issue 3: Depurination

Depurination creates abasic sites that lead to chain cleavage and truncated oligonucleotides.

Symptoms:

  • Presence of shorter oligonucleotide fragments in the final product, particularly those truncated at purine (A or G) residues.

  • The truncated fragments will have a 5'-DMT group if DMT-on purification is used, making them difficult to separate from the full-length product.[6]

Troubleshooting Workflow:

G start Depurination Suspected milder_deblock Step 1: Use a Milder Deblocking Acid start->milder_deblock optimize_deblock_time Step 2: Minimize Deblocking Time milder_deblock->optimize_deblock_time end Minimized Depurination optimize_deblock_time->end

Figure 3. Troubleshooting workflow for depurination.

Detailed Methodologies:

  • Step 1: Use a Milder Deblocking Acid

    • Protocol: Replace the standard deblocking agent, trichloroacetic acid (TCA), with a milder acid such as 3% dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[1]

    • Rationale: DCA has a higher pKa than TCA, making it less likely to cause depurination while still being effective at removing the DMT group.[1]

  • Step 2: Minimize Deblocking Time

    • Protocol: Optimize the deblocking step to use the shortest possible time required for complete removal of the DMT group.

    • Rationale: Prolonged exposure to acidic conditions increases the risk of depurination.

Logical Relationship of Synthesis Steps and n-1 Deletion Prevention

The following diagram illustrates the logical flow of the oligonucleotide synthesis cycle and the key intervention points for preventing n-1 deletions.

G cluster_cycle Oligonucleotide Synthesis Cycle cluster_prevention n-1 Deletion Prevention Strategies deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Add Next Monomer) deblocking->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblocking Next Cycle prevent_depurination Use Milder Acid (DCA) prevent_depurination->deblocking prevent_low_coupling Extend Coupling Time Use Potent Activator Double Couple prevent_low_coupling->coupling prevent_inefficient_capping Increase Reagent Delivery & Time Use Potent Catalyst (DMAP) prevent_inefficient_capping->capping

Figure 4. LNA synthesis cycle and n-1 deletion prevention points.

References

optimizing deprotection conditions for sensitive LNA modifications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the deprotection of Locked Nucleic Acid (LNA) oligonucleotides. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate challenges with sensitive LNA modifications.

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for LNA-containing oligonucleotides?

LNA-containing oligonucleotides are generally robust and can be deprotected using standard phosphoramidite (B1245037) chemistry protocols.[1] The process involves three main stages: cleavage from the solid support, removal of phosphate (B84403) protecting groups (typically cyanoethyl), and removal of the protecting groups on the nucleobases.[2][3] A common and traditional method involves using fresh ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[2][3][4] However, for faster deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) is often used.[2][3]

Q2: I am working with a Me-Bz-C-LNA modification. Are there any specific deprotection reagents I should avoid?

Yes. It is highly advisable to avoid using methylamine for the deprotection of oligonucleotides containing Me-Bz-C-LNA.[1] The use of methylamine in this context can lead to an undesirable side reaction, resulting in the introduction of an N4-methyl modification on the cytosine base.[1] For such sensitive modifications, consider alternative, milder deprotection strategies.

Q3: My LNA oligo contains a base-labile dye. Which deprotection method is recommended for such sensitive modifications?

For oligonucleotides containing sensitive components like certain dyes or other base-labile modifiers, aggressive deprotection methods like standard ammonium hydroxide or AMA at high temperatures are often unsuitable.[2][3] An "UltraMild" approach is recommended. This typically involves using phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG) during synthesis.[2][3] Deprotection can then be performed under much milder conditions, such as using 0.05 M potassium carbonate in methanol (B129727) at room temperature or a mixture of ammonium hydroxide and ethanol (B145695) (3:1) at room temperature.[2]

Q4: What is AMA deprotection and when should I use it?

AMA is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine used for "UltraFAST" deprotection.[2][3] It significantly reduces deprotection times, often to 5-10 minutes at 65°C.[2][3][5] This method is highly efficient for standard DNA and LNA oligonucleotides. However, it is critical to use acetyl (Ac) protected dC during synthesis when planning to use AMA deprotection to prevent modification of the cytosine base.[2][3] AMA is generally not suitable for oligonucleotides with very sensitive or base-labile modifications.[3]

Q5: My final product shows incomplete deprotection. What are the common causes and how can I troubleshoot this?

Incomplete deprotection is a frequent issue, often stemming from the G base protecting group, which is typically the most difficult to remove.[2][6] Common causes include:

  • Old Reagents: Using an old bottle of ammonium hydroxide where the ammonia (B1221849) has outgassed is a primary cause of failure.[3][4][6] Always use fresh deprotection reagents.

  • Insufficient Time/Temperature: The deprotection time and temperature may not have been sufficient for the specific protecting groups used. Refer to recommended protocols for your oligo's composition.

  • Secondary Structure: The oligonucleotide itself might form a secondary structure that hinders the reagent's access to the protecting groups.

To troubleshoot, ensure your reagents are fresh and consider extending the deprotection time or increasing the temperature according to established guidelines. Analysis by mass spectrometry is more effective than chromatography at revealing remaining protecting groups.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the LNA deprotection process.

Problem 1: Unexpected side-product observed in mass spectrometry analysis after deprotection.
  • Possible Cause: A side reaction may have occurred due to the combination of a specific modification and the deprotection reagent. For example, using methylamine with Me-Bz-C-LNA can cause N4-methylation.[1] Similarly, using AMA with Bz-dC instead of Ac-dC can lead to base modification.[2][3]

  • Solution: Carefully review the chemical compatibility of all modifications in your oligonucleotide with the chosen deprotection scheme.[2][3] For highly sensitive or novel modifications, a milder deprotection strategy, such as using potassium carbonate in methanol, is a safer choice.[3]

Problem 2: Low yield of the final oligonucleotide product after deprotection and purification.
  • Possible Cause 1 (DMT-on Purification): If performing a DMT-on purification, the DMT group might be prematurely lost during the evaporation of the deprotection solution.[6]

  • Solution 1: When concentrating the oligo solution post-deprotection, avoid heating during vacuum concentration to prevent thermal loss of the DMT group.[6]

  • Possible Cause 2: The backbone of the oligonucleotide may be sensitive to the basic conditions, leading to degradation. This is a known issue with methylphosphonate (B1257008) oligonucleotides, which are extremely base-sensitive.[7]

  • Solution 2: If your LNA oligo includes a base-sensitive backbone modification, standard deprotection methods are not viable. You must use a deprotection scheme specifically designed for that modification, which may involve non-standard reagents.

Problem 3: White precipitate is visible after evaporating the deprotection solution.
  • Possible Cause: When using a one-step cleavage and deprotection reaction at elevated temperatures, a small amount of silica (B1680970) from the CPG solid support can dissolve into the basic solution.[4][6] This silicate (B1173343) precipitates upon evaporation.

  • Solution: This is a common observation and generally not a cause for alarm. The residual silicate is insoluble and can be easily removed by filtration, desalting, or during the subsequent purification step (e.g., HPLC).[4][6]

Data Presentation: Deprotection Conditions

The table below summarizes various deprotection cocktails and their recommended conditions.

Deprotection MethodReagent CompositionTemperatureDurationTarget Oligonucleotides & Remarks
Standard Concentrated Ammonium Hydroxide (NH₄OH)55°C8-17 hoursStandard DNA and LNA oligos. Requires fresh NH₄OH.[2][4][5]
UltraFAST AMA (1:1 NH₄OH / 40% Methylamine)65°C5-10 minutesFast deprotection for standard DNA/LNA. Requires Ac-dC to avoid side reactions.[2][3] Not for sensitive modifications.
UltraMild (Option 1) 0.05 M Potassium Carbonate (K₂CO₃) in MethanolRoom Temp.4 hoursFor very sensitive modifications (e.g., some dyes). Requires UltraMild phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) and UltraMild Cap A.[2][3]
UltraMild (Option 2) Ammonium Hydroxide / Ethanol (3:1 v/v)Room Temp.VariesMilder than standard NH₄OH; suitable for some base-labile groups.[2]
Alternative for TAMRA t-Butylamine / Methanol / Water (1:1:2)55°COvernightA specific condition developed for TAMRA-containing oligonucleotides.[2][5]

Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is suitable for standard LNA oligonucleotides synthesized with Ac-dC amidites.

  • Cleavage & Deprotection:

    • Transfer the solid support (e.g., CPG beads) containing the synthesized oligonucleotide to a screw-cap tube.

    • Add the AMA solution (a 1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) to the tube, ensuring the support is fully submerged (typically 1 mL for a 1 µmol synthesis).[2][3]

    • Tightly seal the tube and incubate at 65°C for 10 minutes.[5]

  • Post-Deprotection Processing:

    • Cool the tube to room temperature.

    • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a vacuum concentrator (with no heat if the DMT group is to be retained for purification).[6]

    • The resulting pellet is ready for purification (e.g., desalting, HPLC, or cartridge purification).

Protocol 2: UltraMild Deprotection using Potassium Carbonate

This protocol is for LNA oligonucleotides with highly sensitive modifications, synthesized using UltraMild amidites.

  • Cleavage & Deprotection:

    • Place the solid support with the synthesized oligonucleotide into a suitable reaction tube.

    • Prepare a fresh solution of 0.05 M potassium carbonate in anhydrous methanol.

    • Add the potassium carbonate solution to the support.

    • Seal the tube and let it stand at room temperature for 4 hours.[2][3]

  • Post-Deprotection Processing:

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the solution. This step is critical and specific to the oligo's downstream application; consult relevant literature for the appropriate neutralizing agent.

    • Evaporate the solvent.

    • The resulting product is ready for purification.

Visualizations

Deprotection_Workflow start Start: Synthesized LNA Oligonucleotide check_sensitive Does the oligo contain sensitive modifications (e.g., dyes, Me-Bz-C-LNA)? start->check_sensitive no_sensitive Use Standard or UltraFAST Deprotection check_sensitive->no_sensitive No yes_sensitive Use UltraMild Deprotection check_sensitive->yes_sensitive Yes check_ama Planning to use UltraFAST (AMA)? no_sensitive->check_ama mild_protocol Follow Mild Protocol (e.g., K2CO3 in MeOH) yes_sensitive->mild_protocol avoid_methylamine If Me-Bz-C-LNA is present, strictly avoid methylamine yes_sensitive->avoid_methylamine check_ama->no_sensitive No, use std. NH4OH use_ac_dc Ensure Ac-dC was used during synthesis check_ama->use_ac_dc Yes ama_protocol Follow AMA Protocol (e.g., 10 min @ 65°C) use_ac_dc->ama_protocol purify Purify and Analyze (HPLC, Mass Spec) ama_protocol->purify mild_protocol->purify

Caption: Decision workflow for selecting an LNA deprotection strategy.

Deprotection_Stages cluster_info Key Considerations synthesis Oligonucleotide on Solid Support cleavage 1. Cleavage (from support) synthesis->cleavage Add deprotection reagent (e.g., AMA) phosphate_deprotect 2. Phosphate Deprotection (remove cyanoethyl groups) cleavage->phosphate_deprotect base_deprotect 3. Base Deprotection (remove N-acyl groups) phosphate_deprotect->base_deprotect final_product Final Deprotected LNA Oligonucleotide base_deprotect->final_product info • Stages 1-3 often occur concurrently. • Reagent choice depends on oligo sensitivity. • RNA/chimeras require an additional  2'-OH deprotection step (not shown).

References

Technical Support Center: HPLC Purification of LNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of Locked Nucleic Acid (LNA) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying LNA oligonucleotides compared to standard DNA or RNA oligos?

LNA modifications increase the structural rigidity and binding affinity of oligonucleotides. This can lead to stronger secondary structure formation (e.g., hairpins) and increased hydrophobicity, which can complicate HPLC purification. These characteristics may cause peak broadening, splitting, or tailing if not properly addressed through method optimization.[1][2]

Q2: Which HPLC method is better for LNA oligo purification: Ion-Pair Reversed-Phase (IP-RP) or Anion-Exchange (AEX)?

Both IP-RP and AEX HPLC can be used for LNA oligo purification, and the choice depends on the specific characteristics of the oligonucleotide and the desired purity.

  • Ion-Pair Reversed-Phase (IP-RP) HPLC is often the go-to method and is particularly effective for separating modified oligonucleotides, including those with LNA modifications.[3][4][5][6] It separates based on hydrophobicity, and the use of ion-pairing agents helps to retain the negatively charged oligos on the reversed-phase column.

  • Anion-Exchange (AEX) HPLC separates oligonucleotides based on the number of phosphate (B84403) groups in the backbone.[7][8][9][10] It can be very effective for resolving sequences with significant secondary structures, which is common with LNA-containing oligos, as it can be run at high pH to denature these structures.[2][8]

Q3: What are the typical purity levels and yields I can expect from HPLC purification of LNA oligos?

Purity and yield are dependent on the synthesis quality, oligo length, sequence, and the purification method. However, here are some general expectations:

HPLC MethodTypical PurityTypical YieldNotes
Ion-Pair RP-HPLC >90-95%50-80%Yield can be affected by the number of purification cycles and fraction collection strategy.[11][12]
Anion-Exchange HPLC >95-99%40-70%Can provide very high purity but may have lower recovery due to the strong interactions with the column.[10]

Q4: Why is desalting important before and after HPLC purification?

Desalting is a critical step in the overall purification workflow.

  • Pre-purification desalting removes residual salts and small molecule impurities from the synthesis and cleavage/deprotection steps. This prevents interference with the HPLC separation and potential damage to the column.[13]

  • Post-purification desalting is necessary to remove the salts from the HPLC mobile phase (e.g., triethylammonium (B8662869) acetate (B1210297) in IP-RP or high salt buffers in AEX) from the purified LNA oligo. These salts can be toxic to cells and interfere with downstream applications and quantification.[14] Size-exclusion chromatography (SEC) is a common method for desalting.[14]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening, Tailing, or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Workflow for Troubleshooting Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Broadening, Tailing, Fronting) CheckColumn Check Column Integrity - Void at inlet? - Contamination? Start->CheckColumn CheckMobilePhase Review Mobile Phase - Correct pH? - Degassed properly? CheckColumn->CheckMobilePhase Column OK CheckSample Evaluate Sample - Overload? - Dissolved in mobile phase? CheckMobilePhase->CheckSample Mobile Phase OK OptimizeMethod Optimize Method Parameters - Increase temperature? - Adjust gradient? CheckSample->OptimizeMethod Sample OK Solution Improved Peak Shape OptimizeMethod->Solution Problem Problem Action Action/Check Outcome Outcome

Caption: A logical workflow for troubleshooting poor HPLC peak shape.

Potential Cause Recommended Solution
Secondary Structures Increase column temperature (e.g., 60-80 °C) to denature secondary structures.[3][4][15][16] For AEX, consider using a high pH mobile phase (e.g., pH 12) to disrupt hydrogen bonds.[2]
Column Overload Reduce the amount of sample injected onto the column.[17]
Column Contamination/Void Backflush the column. If the problem persists, replace the column.[18]
Inappropriate Mobile Phase Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.[19] Check and adjust the pH of the mobile phase.[19]
Slow Mass Transfer Increase the column temperature to improve mass transfer kinetics.[15]
Problem 2: Split Peaks

Split peaks suggest that a single compound is being detected as two or more separate peaks.

Workflow for Troubleshooting Split Peaks

SplitPeaks Start Split Peaks Observed CheckInjector Inspect Injection System - Needle issue? - Rotor seal worn? Start->CheckInjector CheckColumnFrit Examine Column Inlet Frit - Partially blocked? CheckInjector->CheckColumnFrit Injector OK CheckSampleSolvent Verify Sample Solvent - Mismatch with mobile phase? CheckColumnFrit->CheckSampleSolvent Frit OK CheckForCoelution Investigate Co-elution - Is it two different species? CheckSampleSolvent->CheckForCoelution Solvent OK Solution Single, Sharp Peak CheckForCoelution->Solution Problem Problem Action Action/Check Outcome Outcome

Caption: A systematic approach to diagnosing and resolving split peaks in HPLC.

Potential Cause Recommended Solution
Partially Clogged Column Frit Backflush the column. If the problem persists, replace the frit or the column.[18]
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase or a weaker solvent.
Co-elution of Isomers or Conformers Optimize the mobile phase composition or gradient to improve separation. Increasing the temperature can also help resolve different conformations.
Injector Malfunction Inspect the injector needle and rotor seal for wear or damage and replace if necessary.
Incomplete Deprotection Ensure that all protecting groups from the synthesis have been completely removed prior to purification. Incomplete deprotection can lead to closely eluting species.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC for LNA Oligo Purification

This protocol provides a general starting point for the purification of LNA-containing oligonucleotides. Optimization will be required based on the specific oligo sequence and length.

1. Materials and Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in HPLC-grade water.

  • Mobile Phase B: 0.1 M TEAA, pH 7.0 in 50% Acetonitrile / 50% HPLC-grade water.

  • LNA Oligonucleotide Sample: Crude, deprotected, and desalted LNA oligonucleotide dissolved in Mobile Phase A.

  • HPLC System: A biocompatible HPLC system with a UV detector.

  • Column: A reversed-phase column suitable for oligonucleotide purification (e.g., C18, 300 Å pore size).

2. HPLC Method:

  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Column Temperature: 60 °C.[3]

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10-50 µL, depending on sample concentration and column capacity.

  • Gradient Program:

Time (min)% Mobile Phase B
015
2545
27100
30100
3215
4015

3. Procedure:

  • Equilibrate the column with 15% Mobile Phase B until a stable baseline is achieved.

  • Inject the LNA oligonucleotide sample.

  • Run the gradient program as specified above.

  • Collect fractions corresponding to the main peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the fractions with the desired purity.

  • Desalt the pooled fractions to remove TEAA.

  • Lyophilize the final product.

Protocol 2: Anion-Exchange (AEX) HPLC for LNA Oligo Purification

This protocol is suitable for LNA oligos, especially those with a high tendency to form secondary structures.

1. Materials and Reagents:

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5 in HPLC-grade water.

  • Mobile Phase B: 20 mM Tris-HCl, pH 8.5 with 1.0 M NaCl in HPLC-grade water.

  • LNA Oligonucleotide Sample: Crude, deprotected, and desalted LNA oligonucleotide dissolved in Mobile Phase A.

  • HPLC System: A biocompatible HPLC system with a UV detector.

  • Column: A strong anion-exchange column suitable for oligonucleotide purification.

2. HPLC Method:

  • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Column Temperature: 60 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10-50 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
00
3050
32100
35100
370
450

3. Procedure:

  • Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.

  • Inject the LNA oligonucleotide sample.

  • Run the salt gradient as specified.

  • Collect fractions of the main peak.

  • Analyze the purity of the collected fractions.

  • Pool the high-purity fractions.

  • Desalt the pooled fractions to remove the high concentration of NaCl.

  • Lyophilize the purified LNA oligonucleotide.

Disclaimer: These protocols are intended as a general guide. Optimal conditions for your specific LNA oligonucleotide may vary and require further method development.

References

LNA Oligonucleotide Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude LNA (Locked Nucleic Acid) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Troubleshooting Guides

This section addresses common issues observed during the purification of crude LNA oligonucleotides.

Issue 1: Low Purity of Final LNA Oligonucleotide Product

Potential Cause Recommended Solution
Inefficient Coupling During Synthesis Optimize synthesis conditions to ensure high coupling efficiency. A lower than expected coupling efficiency is a primary source of failure sequences (n-1, n-2), which are major impurities.[1][]
Formation of Deletion Mutants Ensure a high capping efficiency during synthesis. Inefficient capping leads to the accumulation of n-1 deletion mutants that are difficult to separate from the full-length product.[1]
Presence of N+1 Impurities Minimize the alkylation of the N-3 position on thymidine (B127349) by using a larger volume of ammonia (B1221849) for cleavage or using AMA (Ammonium hydroxide/methylamine). This side reaction creates an impurity that can be mistaken for an n+1 peak in reverse-phase HPLC.[1]
Inappropriate Purification Method Select the purification method based on the oligonucleotide length and modifications. Anion-exchange HPLC (AEX-HPLC) is often recommended for LNA-modified oligonucleotides.[3][4] For long oligonucleotides (>60 bases), PAGE or dual HPLC may be necessary for high purity.[4]
Suboptimal HPLC Conditions Optimize HPLC parameters such as column type, mobile phase composition, gradient, and temperature. Elevated temperatures can help denature secondary structures, improving peak shape and resolution.[5]
Co-elution of Impurities For challenging separations, consider a dual purification strategy, such as combining reversed-phase HPLC (RP-HPLC) with AEX-HPLC.[6]

Issue 2: Low Yield of Purified LNA Oligonucleotide

Potential Cause Recommended Solution
Poor Recovery from Purification Matrix For PAGE purification, ensure complete elution from the gel slice. However, be aware that lower recovery is a known drawback of this method compared to HPLC.[3] For SPE, optimize the loading, washing, and elution steps to prevent sample loss.[7]
Inefficient Synthesis A low overall yield often points back to issues during the solid-phase synthesis, such as low coupling efficiency.[1]
Sample Loss During Desalting If a desalting step is performed post-purification, ensure the chosen method (e.g., gel filtration, spin column) is appropriate for the oligonucleotide length and scale to minimize loss.[8]
Precipitation of Oligonucleotide Ensure the oligonucleotide remains soluble in all buffers used during purification. Adjusting pH or salt concentration may be necessary.

Issue 3: Presence of Unexpected Peaks in Chromatogram

Potential Cause Recommended Solution
Incomplete Deprotection Ensure complete removal of all protecting groups (e.g., DMT, cyanoethyl) after synthesis. Residual protecting groups will result in more hydrophobic species that appear as distinct peaks in RP-HPLC.[8][9]
Formation of Adducts Acrylonitrile, a byproduct of cyanoethyl group removal, can form adducts with bases, leading to impurities with a mass increase of 53 Da.[] Using AMA for deprotection can minimize this.[1]
Depurination The use of strong acids like Trichloroacetic acid (TCA) for detritylation can cause depurination, creating abasic sites and leading to truncated sequences.[1]
Oligonucleotide Secondary Structures LNA oligonucleotides can form stable secondary structures that may result in multiple peaks or broad peaks. Performing purification at an elevated temperature (e.g., 60°C) can help to denature these structures.[5][8] Anion-exchange HPLC at high pH can also be effective in disrupting secondary structures.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude LNA oligonucleotide samples?

Common impurities include:

  • Failure sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at each synthesis cycle.[]

  • Deletion mutants: Sequences of the correct length but missing one or more internal bases due to inefficient capping.[1]

  • Products with incomplete deprotection: Oligonucleotides still carrying protecting groups from synthesis, such as the 5'-DMT group.[9][10]

  • Base modifications: Chemical alterations to the nucleobases, such as adducts from synthesis byproducts (e.g., acrylonitrile).[]

  • Small molecule contaminants: Residual salts and solvents from the synthesis and cleavage process.[9]

Q2: Which purification method is best for LNA oligonucleotides?

The optimal method depends on the length of the oligonucleotide and the required purity for the downstream application.

  • Anion-Exchange HPLC (AEX-HPLC) is highly recommended for LNA-modified oligonucleotides as it can effectively separate them from unmodified sequences and other impurities.[3] It is particularly suitable for oligonucleotides up to 80 bases.[3]

  • Reversed-Phase HPLC (RP-HPLC) is effective for shorter oligonucleotides (typically <40 bases) and those with hydrophobic modifications.[3][8] "Trityl-on" RP-HPLC can be very effective for separating the full-length product from failure sequences.[8]

  • Polyacrylamide Gel Electrophoresis (PAGE) provides high resolution and is recommended for long oligonucleotides (>50-80 bases) or when very high purity (>95%) is required.[3][11] However, it generally results in lower yields compared to HPLC.[3]

  • Solid-Phase Extraction (SPE) is a faster, cartridge-based method often used for "trityl-on" purification to remove failure sequences.[12] It is a good option for applications that do not require the highest level of purity.

Q3: Why is AEX-HPLC particularly suitable for LNA oligonucleotides?

AEX-HPLC separates molecules based on charge. The negatively charged phosphate (B84403) backbone of the oligonucleotide interacts directly with the positively charged stationary phase of the column. This interaction allows for high-resolution separation, and it is particularly effective at separating modified oligonucleotides like LNA and phosphorothioates from their unmodified counterparts.[3]

Q4: Can I use the same purification methods for LNA oligonucleotides as for standard DNA oligonucleotides?

Yes, the same general purification methods can be used.[13][14] However, the presence of LNA modifications can alter the properties of the oligonucleotide, potentially requiring optimization of the purification protocol. For instance, the increased hydrophobicity or altered charge characteristics due to LNA incorporation might necessitate adjustments to HPLC gradients or buffer compositions for optimal separation. AEX-HPLC is often highlighted as a particularly robust method for LNA-containing sequences.[3]

Q5: How does the length of the LNA oligonucleotide affect the choice of purification method?

Oligonucleotide length is a critical factor:

  • Short Oligonucleotides (<40 bases): RP-HPLC is generally effective.[3][8]

  • Medium Oligonucleotides (40-80 bases): AEX-HPLC is a strong choice, offering high resolution.[3] RP-HPLC can still be used, but resolution may decrease with increasing length.[11]

  • Long Oligonucleotides (>80 bases): PAGE is often the recommended method for achieving high purity, despite lower yields.[3][4]

Data Presentation: Comparison of Purification Methods

Purification MethodTypical PurityRecommended LengthThroughputAdvantagesDisadvantages
Desalting Basic< 35 basesHighRemoves small molecules and salts.[9][11]Does not remove failure sequences.[9]
Solid-Phase Extraction (SPE) >80%< 60 ntHighFast; good for removing failure sequences with "trityl-on" method.[12]Purity may not be sufficient for demanding applications.[12]
Reversed-Phase HPLC (RP-HPLC) >85%[4]< 40-50 bases[3][11]MediumHigh purity for short oligos; good for hydrophobic modifications.[8][15]Resolution decreases with increasing length.[11]
Anion-Exchange HPLC (AEX-HPLC) >95%[3]Up to 80 bases[3]MediumExcellent for LNA and other modified oligos; high resolution.[3]Can be more expensive than RP-HPLC.[3]
PAGE >95-99%[11]>50 bases[11]LowHighest resolution for long oligos.[3][11]Low throughput; lower yield; complex procedure.[3]

Experimental Protocols

Protocol 1: Anion-Exchange HPLC (AEX-HPLC) Purification

This protocol provides a general framework for the purification of LNA oligonucleotides using AEX-HPLC.

  • Column: Strong anion-exchange column suitable for oligonucleotide separation.

  • Mobile Phase A: Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.5).

  • Mobile Phase B: High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).

  • Procedure:

    • Dissolve the crude LNA oligonucleotide in Mobile Phase A or water.

    • Equilibrate the AEX column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30-60 minutes). The full-length product will elute at a specific salt concentration, typically after shorter failure sequences.

    • Monitor the elution profile using a UV detector at 260 nm.

    • Collect fractions corresponding to the main peak (full-length product).

    • Desalt the collected fractions using a suitable method like gel filtration or ethanol (B145695) precipitation.

    • Analyze the purity of the final product by analytical AEX-HPLC or mass spectrometry.

Protocol 2: Reversed-Phase "Trityl-On" HPLC Purification

This method leverages the hydrophobicity of the 5'-DMT group, which is left on the full-length product.

  • Column: Reversed-phase column (e.g., C8 or C18).

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).[16]

  • Mobile Phase B: Acetonitrile with an ion-pairing agent (e.g., 100 mM TEAA in 50% Acetonitrile).[17]

  • Procedure:

    • Synthesize the LNA oligonucleotide with the final 5'-DMT group intact ("trityl-on").

    • Dissolve the crude "trityl-on" oligonucleotide in Mobile Phase A.

    • Equilibrate the RP column with a low percentage of Mobile Phase B.

    • Inject the sample. The DMT-containing full-length product will be strongly retained.

    • Wash the column with a low-to-medium percentage of Mobile Phase B to elute the more hydrophilic, "trityl-off" failure sequences.

    • Elute the "trityl-on" full-length product with a higher concentration of Mobile Phase B.

    • Collect the peak corresponding to the "trityl-on" product.

    • Detritylation: Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.[18]

    • Desalt the detritylated oligonucleotide to remove the cleavage reagents and salts.

Protocol 3: Denaturing PAGE Purification

This protocol is suitable for achieving high purity, especially for longer oligonucleotides.

  • Gel Preparation: Prepare a high-percentage (e.g., 10-20%) denaturing polyacrylamide gel containing urea.

  • Sample Preparation: Dissolve the crude oligonucleotide in a formamide-based loading buffer. Heat the sample to denature it before loading.[19]

  • Electrophoresis:

    • Pre-run the gel to ensure uniform temperature.

    • Load the denatured sample into the wells.

    • Run the gel at a constant voltage until the desired separation is achieved (monitored by tracking dyes).[19]

  • Visualization and Extraction:

    • Visualize the oligonucleotide bands using UV shadowing.[19]

    • Carefully excise the band corresponding to the full-length product.[19]

    • Crush the gel slice and elute the oligonucleotide by incubating it in an elution buffer (e.g., TE buffer) overnight at 37°C.[19]

  • Recovery:

    • Separate the eluted oligonucleotide from the gel fragments by centrifugation or filtration.[19]

    • Purify the oligonucleotide from the elution buffer using methods like solid-phase extraction or ethanol precipitation.

    • Desalt the final product.

Visualizations

LNA_Purification_Workflow synthesis Crude LNA Oligonucleotide (Post-Synthesis & Cleavage) purification_choice Select Purification Method (Based on Length & Purity Need) synthesis->purification_choice spe Solid-Phase Extraction (SPE) purification_choice->spe Basic Purity / High Throughput rphplc Reversed-Phase HPLC (RP-HPLC) purification_choice->rphplc Short Oligos (<50 nt) aexhplc Anion-Exchange HPLC (AEX-HPLC) purification_choice->aexhplc High Purity / Modified Oligos page Denaturing PAGE purification_choice->page Highest Purity / Long Oligos (>50 nt) desalting Desalting (e.g., Gel Filtration) spe->desalting rphplc->desalting aexhplc->desalting page->desalting analysis Purity & Identity Analysis (HPLC, Mass Spec) desalting->analysis final_product Pure LNA Oligonucleotide analysis->final_product

Caption: General workflow for LNA oligonucleotide purification.

Troubleshooting_Purity start_node Low Purity in Final Product q1 Are there many shorter (n-1, n-2) fragments? start_node->q1 sol1a Improve Synthesis Coupling Efficiency q1->sol1a Yes q2 Are there unexpected peaks or broad peaks? q1->q2 No sol1b Improve Synthesis Capping Step sol1a->sol1b sol2a Ensure Complete Deprotection q2->sol2a Yes q3 Is the main peak not well-resolved? q2->q3 No sol2b Optimize for Adduct Removal (e.g., use AMA) sol2a->sol2b sol2c Increase Temperature or use High pH to Denature sol2b->sol2c sol3a Optimize HPLC Gradient and Mobile Phase q3->sol3a Yes sol3b Switch to Higher Resolution Method (e.g., AEX-HPLC, PAGE) sol3a->sol3b sol3c Consider Dual Purification Strategy sol3b->sol3c

Caption: Troubleshooting decision tree for low purity issues.

References

LNA Phosphoramidite Quality Control: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Locked Nucleic Acid (LNA) Phosphoramidite (B1245037) Quality Control. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on ensuring the quality of LNA phosphoramidites for successful oligonucleotide synthesis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality control parameters for LNA phosphoramidites?

A1: The most critical quality control parameters for LNA phosphoramidites are purity, identity, water content, and performance in oligonucleotide synthesis. High purity is essential to avoid the incorporation of impurities into the growing oligonucleotide chain.[1][2] Identity confirmation ensures that the correct phosphoramidite is being used.[1][3] Low water content is crucial as moisture can lead to the hydrolysis of phosphoramidites, reducing coupling efficiency.[4][5][6][7]

Q2: How is the purity of LNA phosphoramidites typically assessed?

A2: The purity of LNA phosphoramidites is primarily assessed using High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.[8][9] HPLC, often in reversed-phase mode, separates the main phosphoramidite diastereomers from impurities.[8][10] ³¹P NMR is a powerful technique to quantify the active P(III) species and detect oxidized P(V) impurities.[3][8][11]

Q3: Why is ³¹P NMR particularly useful for phosphoramidite quality control?

A3: ³¹P NMR is highly effective for phosphoramidite QC because it directly probes the phosphorus center, which is the reactive site during oligonucleotide synthesis.[3][11] It provides a clear distinction between the desired phosphoramidite (P(III) signals typically between 140-155 ppm) and its oxidized, inactive form (P(V) signals in a different region).[3][8] This technique allows for rapid identification and quantification of critical impurities.[3]

Q4: What is the acceptable water content for LNA phosphoramidites and the acetonitrile (B52724) used for dissolution?

A4: Phosphoramidites are highly sensitive to moisture.[4][7][12] While specific values can vary by manufacturer, a general guideline for the water content in the phosphoramidite powder is less than 0.02% (200 ppm). The anhydrous acetonitrile used to dissolve the phosphoramidites should have a water content of less than 30 ppm.[1]

Q5: My LNA oligonucleotide synthesis is failing or has low yield. Could the phosphoramidite quality be the issue?

A5: Yes, poor phosphoramidite quality is a common cause of synthesis failure or low yield.[6] Issues such as low purity, high water content, or degradation of the phosphoramidite can lead to inefficient coupling.[4][5] It is also important to consider that LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and require longer coupling times.[13][14]

Troubleshooting Guide

This guide addresses common problems encountered during LNA synthesis that may be related to phosphoramidite quality.

Problem Potential Cause Recommended Action
Low Coupling Efficiency 1. Degraded Phosphoramidite: The phosphoramidite may have been exposed to moisture or air, leading to hydrolysis or oxidation. 2. Insufficient Coupling Time: LNA phosphoramidites are sterically hindered and require longer coupling times than DNA phosphoramidites.[13][14] 3. Suboptimal Activator: The activator may be old, degraded, or not appropriate for LNA synthesis.1. Verify Phosphoramidite Quality: Analyze the phosphoramidite by ³¹P NMR and HPLC to check for purity and oxidation. Use a fresh, properly stored vial of phosphoramidite. 2. Optimize Coupling Time: Increase the coupling time. For ABI synthesizers, 180 seconds is recommended, and for Expedite synthesizers, 250 seconds may be necessary.[13] 3. Use Fresh Activator: Ensure the activator is fresh and anhydrous. 4,5-Dicyanoimidazole (DCI) is an efficient activator for LNA phosphoramidites.[15][16]
Presence of n-1 Sequences 1. Incomplete Coupling: This is a direct result of low coupling efficiency in one or more cycles.[17] 2. Poor Quality Phosphoramidite: Impurities in the phosphoramidite can inhibit the coupling reaction.1. Troubleshoot Coupling Efficiency: Refer to the steps for addressing low coupling efficiency. 2. Purify Phosphoramidites: If in-house prepared, ensure the phosphoramidites are HPLC purified to remove impurities.[15][16]
Unexpected Peaks in Final Oligo Analysis 1. Phosphoramidite Impurities: The phosphoramidite may contain impurities that are incorporated into the oligonucleotide.[1][2] 2. Side Reactions: Degradation of the phosphoramidite can lead to side products that react during synthesis.1. Analyze Phosphoramidite Purity: Use HPLC and Mass Spectrometry (MS) to identify any impurities in the phosphoramidite lot.[1][8] 2. Ensure Proper Storage: Store phosphoramidites under an inert atmosphere (argon or nitrogen) at -20°C to minimize degradation.[1]
Inconsistent Synthesis Results 1. Variable Phosphoramidite Quality: Batch-to-batch variation in phosphoramidite quality can lead to inconsistent results. 2. Moisture Contamination: Inconsistent exposure to moisture can cause variability in phosphoramidite performance.[6]1. Qualify New Batches: Perform QC checks (³¹P NMR, HPLC) on each new lot of phosphoramidites before use. 2. Maintain Anhydrous Conditions: Ensure all reagents, especially the acetonitrile diluent, are anhydrous.[5][7] Use fresh diluent for each synthesis.[7]

Experimental Protocols

Protocol 1: ³¹P NMR Analysis of LNA Phosphoramidites

Objective: To determine the purity of LNA phosphoramidites by quantifying the active P(III) species and detecting P(V) impurities.

Materials:

Procedure:

  • Prepare the sample by dissolving approximately 10-20 mg of the LNA phosphoramidite in 0.5 mL of anhydrous CDCl₃ with 1% TEA in an NMR tube.

  • Cap the NMR tube immediately to prevent moisture exposure.

  • Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters are:

    • Pulse program: zgig (proton decoupled)

    • Relaxation delay (D1): 2.0 seconds

    • Acquisition time (AQ): 1.5 seconds

    • Number of scans: 1024

  • Process the spectrum and integrate the relevant peaks. The main phosphoramidite diastereomers will appear as two singlets between approximately 140 and 155 ppm.[3] P(V) impurities, such as the hydrolysis product, will appear in a different region of the spectrum (typically -25 to 99 ppm).[8]

  • Calculate the purity by determining the percentage of the area of the P(III) peaks relative to the total area of all phosphorus-containing species.

Protocol 2: RP-HPLC Analysis of LNA Phosphoramidites

Objective: To assess the purity of LNA phosphoramidites by separating the main product from impurities.

Materials:

  • LNA phosphoramidite sample

  • Anhydrous acetonitrile

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Procedure:

  • Prepare a stock solution of the LNA phosphoramidite at 1 mg/mL in anhydrous acetonitrile. Further dilute to a working concentration of 0.1 mg/mL in the same diluent.[1]

  • Set up the HPLC system with the C18 column.

  • Run a gradient elution method. An example gradient is:

    • Start with a certain percentage of Mobile Phase B (e.g., 50%)

    • Increase the percentage of Mobile Phase B over time to elute the phosphoramidite and any impurities.

  • Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 260 nm).

  • The two diastereomers of the LNA phosphoramidite should appear as two major, closely eluting peaks.[8]

  • Calculate the purity by integrating the peak areas and expressing the area of the main peaks as a percentage of the total peak area.

Visualizations

LNA_Phosphoramidite_QC_Workflow cluster_0 Phosphoramidite Reception cluster_1 Quality Control Testing cluster_2 Decision cluster_3 Synthesis cluster_4 Action on Failure start Receive New Lot of LNA Phosphoramidite purity_check Purity Assessment (HPLC, ³¹P NMR) start->purity_check identity_check Identity Verification (MS, ¹H NMR) start->identity_check water_check Water Content (Karl Fischer) start->water_check decision Meets Specifications? purity_check->decision identity_check->decision water_check->decision synthesis Proceed to LNA Oligonucleotide Synthesis decision->synthesis Yes quarantine Quarantine Lot decision->quarantine No contact_supplier Contact Supplier quarantine->contact_supplier

Caption: LNA Phosphoramidite Quality Control Workflow.

LNA_Synthesis_Troubleshooting cluster_check_amidite Phosphoramidite Quality Check cluster_check_synthesis_params Synthesis Parameter Check cluster_outcome Outcome start Low Yield or Synthesis Failure check_purity Check Purity by ³¹P NMR and HPLC start->check_purity check_age Use Fresh Vial of Phosphoramidite start->check_age check_dissolution Ensure Complete Dissolution in Anhydrous Acetonitrile start->check_dissolution check_coupling_time Increase Coupling Time (e.g., 180-250s) start->check_coupling_time check_activator Verify Activator is Fresh and Anhydrous start->check_activator check_reagents Ensure All Reagents are Anhydrous start->check_reagents success Synthesis Successful check_purity->success Issue Resolved failure Problem Persists: Contact Technical Support check_purity->failure No Improvement check_age->success Issue Resolved check_age->failure No Improvement check_dissolution->success Issue Resolved check_dissolution->failure No Improvement check_coupling_time->success Issue Resolved check_coupling_time->failure No Improvement check_activator->success Issue Resolved check_activator->failure No Improvement check_reagents->success Issue Resolved check_reagents->failure No Improvement

Caption: Troubleshooting Logic for LNA Synthesis Failure.

References

Technical Support Center: Managing Steric Hindrance in LNA Monomer Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LNA (Locked Nucleic Acid) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing steric hindrance during LNA monomer coupling.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of LNA monomer coupling?

A1: Steric hindrance in LNA monomer coupling refers to the spatial obstruction caused by the bulky, bicyclic structure of LNA phosphoramidites. This structure, where the 2'-oxygen is linked to the 4'-carbon by a methylene (B1212753) bridge, "locks" the ribose ring in a C3'-endo conformation.[1] This rigidity, while beneficial for the final oligonucleotide's binding affinity, physically impedes the phosphoramidite's approach to the growing oligonucleotide chain on the solid support. This can slow down or prevent the formation of the phosphite (B83602) triester linkage, leading to lower coupling efficiency compared to standard DNA or RNA monomers.[2][3]

Q2: Why is my coupling efficiency lower for LNA monomers, especially LNA-Guanine?

A2: LNA monomers are inherently more sterically hindered than their DNA counterparts, which generally leads to lower coupling efficiencies under standard synthesis conditions.[2] The guanine (B1146940) LNA monomer is reported to have a particularly lower coupling efficiency compared to other LNA bases.[4] This is likely due to a combination of the inherent steric bulk of the LNA modification and the electronic properties of the guanine base and its protecting group.

Q3: How does the choice of activator impact LNA coupling efficiency?

A3: The activator plays a crucial role in the coupling reaction by protonating the diisopropylamino group of the phosphoramidite (B1245037), making it susceptible to nucleophilic attack. For sterically hindered monomers like LNA, a more reactive activator is often required to achieve high coupling yields.[5] While 1H-Tetrazole is a standard activator, more acidic and/or more nucleophilic activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) can significantly improve coupling efficiency.[6][7][8] However, highly acidic activators can also lead to side reactions, such as premature detritylation of the monomer, which can result in dimer additions (n+1 impurities).[9]

Q4: What is the importance of anhydrous conditions in LNA synthesis?

A4: Maintaining anhydrous (water-free) conditions is critical for successful LNA synthesis.[9][10] Water can compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to a reduction in coupling efficiency.[9] It can also hydrolyze the phosphoramidite monomer to a phosphonate, rendering it inactive.[9] Therefore, using anhydrous acetonitrile (B52724) for all reagents and washes is essential.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low overall yield of LNA-containing oligonucleotide 1. Suboptimal coupling time for LNA monomers. 2. Inefficient activator for sterically hindered monomers. 3. Presence of moisture in reagents or on the synthesizer. 4. Incomplete capping of failed sequences.1. Increase the coupling time for LNA monomers to at least 3-5 minutes. For particularly difficult couplings, extend the time to 15-20 minutes.[2][11][12] 2. Switch to a more potent activator such as DCI, ETT, or BTT.[6][7] 3. Use fresh, high-quality anhydrous acetonitrile (≤ 20 ppm water) for all solutions and washes.[10][13] Consider pre-treating acetonitrile with molecular sieves.[14] 4. Ensure your capping reagents are fresh and the capping step is efficient. Consider using DMAP as a more efficient capping agent.[9]
Presence of n-1 deletion mutants 1. Incomplete coupling of one or more LNA monomers. 2. Inefficient capping, allowing unreacted chains to continue synthesis in subsequent cycles.1. Implement a "double coupling" protocol for the LNA monomer positions.[15] 2. Optimize the capping step by increasing the capping time or using a more reactive capping agent.[9]
Presence of n+1 impurities 1. Premature detritylation of the phosphoramidite monomer by a highly acidic activator, leading to dimer formation and coupling.1. If using a highly acidic activator like BTT or ETT, consider switching to a less acidic but still highly active one, such as DCI.[6][8]
Low coupling efficiency specifically at LNA-G positions 1. LNA-G is known to be a particularly challenging monomer to couple due to steric and electronic factors.[4] 2. Potential solubility issues with the LNA-G phosphoramidite.1. Use an extended coupling time (e.g., 15-20 minutes) and a more potent activator (e.g., DCI or BTT) specifically for the LNA-G coupling step. 2. Consider a "double coupling" protocol for LNA-G. 3. Ensure complete dissolution of the LNA-G phosphoramidite. For some modified monomers, a co-solvent like dichloromethane (B109758) (DCM) may be necessary.[13]

Data Summary

Table 1: Recommended Coupling Times for LNA Monomers
Synthesizer TypeRecommended Coupling TimeReference(s)
ABI Synthesizers180 seconds (3 minutes)[2]
Expedite Synthesizers250 seconds (~4 minutes)[2]
Hand-coupling (for highly modified/hindered LNA)15 - 20 minutes[11][12]
Table 2: Comparison of Common Activators for Oligonucleotide Synthesis
ActivatorKey CharacteristicsAdvantagesDisadvantagesReference(s)
1H-Tetrazole Standard activator, weak acid.Well-established, cost-effective.Not optimal for sterically hindered monomers like LNA. Limited solubility in acetonitrile.[6][6][8]
5-Ethylthio-1H-tetrazole (ETT) / 5-Benzylthio-1H-tetrazole (BTT) More acidic than 1H-Tetrazole.Higher reactivity, good for RNA and other hindered monomers. More soluble in acetonitrile than 1H-Tetrazole.[6]Increased acidity can cause premature detritylation of monomers (especially dG), leading to n+1 impurities.[9][6][16]
4,5-Dicyanoimidazole (DCI) Less acidic but more nucleophilic than 1H-Tetrazole.High reactivity, excellent for hindered monomers. Highly soluble in acetonitrile. Reduces risk of GG dimer addition.[6][8]May be more expensive than 1H-Tetrazole.[6][7][8]

Experimental Protocols

Protocol 1: Standard LNA Monomer Coupling (Automated Synthesis)
  • Reagent Preparation:

    • Dissolve LNA phosphoramidites in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.067 M to 0.1 M).[13] Note: The 5-Me-C LNA variant may require a 25% THF/acetonitrile solution for complete dissolution.[2]

    • Use a fresh bottle of high-quality anhydrous acetonitrile (≤ 20 ppm water).[9]

    • Prepare a 0.25 M solution of DCI in anhydrous acetonitrile.

  • Synthesizer Programming:

    • For each LNA monomer coupling step, modify the standard DNA synthesis protocol to extend the coupling time.

    • Set the coupling time to a minimum of 180 seconds.[2]

    • Ensure the use of the DCI activator solution for the LNA coupling steps.

    • Extend the oxidation time following LNA coupling to at least 45 seconds, as the resulting phosphite is more stable.[2]

  • Synthesis Execution:

    • Initiate the automated synthesis run.

    • Monitor the trityl release to get an estimate of the stepwise coupling efficiency.

  • Post-Synthesis:

    • Cleave and deprotect the oligonucleotide using standard protocols. Note: Avoid using methylamine (B109427) for deprotection if Me-Bz-C-LNA is present.[2]

    • Purify the LNA-containing oligonucleotide using standard methods like HPLC or PAGE.

Protocol 2: Double Coupling for a Sterically Hindered LNA Monomer

This protocol is designed to maximize the coupling efficiency for a particularly challenging LNA monomer (e.g., LNA-G).

  • First Coupling:

    • Perform the initial coupling of the LNA monomer as described in Protocol 1, using an extended coupling time (e.g., 5 minutes) and a potent activator like DCI.

  • Oxidation Step:

    • Following the first coupling, introduce an oxidation step. This stabilizes the correctly formed phosphite triester linkages.[15]

  • Capping Step:

    • Perform a capping step to block any unreacted 5'-hydroxyl groups from the first coupling attempt.

  • Second Coupling:

    • Immediately following the capping step (or after a detritylation step if the protocol requires it for the unreacted chains), repeat the LNA monomer coupling step with a fresh solution of the activated LNA phosphoramidite. Use the same extended coupling time.

  • Continue Synthesis:

    • Proceed with the standard oxidation and capping steps before moving to the next monomer in the sequence.

Visualizations

Troubleshooting_Low_Coupling_Efficiency Start Low Coupling Efficiency Detected Check_Time Is Coupling Time Extended for LNA? (>3 min) Start->Check_Time Extend_Time Action: Extend Coupling Time (3-5 min) Check_Time->Extend_Time No Check_Activator Is a Potent Activator in Use? (e.g., DCI) Check_Time->Check_Activator Yes Extend_Time->Check_Activator Change_Activator Action: Switch to DCI or ETT/BTT Check_Activator->Change_Activator No Check_Moisture Are Reagents Strictly Anhydrous? Check_Activator->Check_Moisture Yes Change_Activator->Check_Moisture Use_Anhydrous Action: Use Fresh, Anhydrous Acetonitrile Check_Moisture->Use_Anhydrous No Consider_Double_Coupling Is Low Efficiency Persistent or at Specific Monomer? Check_Moisture->Consider_Double_Coupling Yes Use_Anhydrous->Consider_Double_Coupling Implement_Double_Coupling Action: Implement Double Coupling Protocol Consider_Double_Coupling->Implement_Double_Coupling Yes Success Problem Resolved Consider_Double_Coupling->Success No, re-evaluate Implement_Double_Coupling->Success

Caption: Troubleshooting workflow for low LNA coupling efficiency.

LNA_Coupling_Workflow cluster_cycle LNA Monomer Addition Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Extended Time: 3-5 min) Activator: DCI Detritylation->Coupling Oxidation 3. Oxidation (Extended Time: >45s) Coupling->Oxidation Capping 4. Capping (Block unreacted 5'-OH) Oxidation->Capping Capping->Detritylation Next Cycle End Cleavage & Deprotection Capping->End Final Cycle Start Start Synthesis Start->Detritylation

Caption: Key steps in an optimized LNA monomer coupling cycle.

References

Validation & Comparative

LNA vs. DNA Probes for Enhanced FISH Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their Fluorescence In Situ Hybridization (FISH) assays, the choice of probe chemistry is a critical determinant of experimental success. This guide provides an objective comparison of Locked Nucleic Acid (LNA) and traditional DNA probes, focusing on their relative performance in terms of sensitivity and specificity. The information presented is supported by experimental data to facilitate an informed decision-making process.

The fundamental difference between LNA and DNA probes lies in the structural modification of the ribose sugar in LNA nucleotides. This modification "locks" the nucleotide into a rigid conformation, which significantly enhances its hybridization properties. This guide will delve into the practical implications of this structural difference for FISH applications.

Performance Comparison: LNA vs. DNA Probes

Experimental evidence consistently demonstrates the superior performance of LNA probes over conventional DNA probes in FISH experiments, primarily due to their increased binding affinity and thermal stability.[1][2][3][4]

Quantitative Data Summary

The enhanced hybridization characteristics of LNA probes translate into quantifiable improvements in signal intensity and signal-to-noise ratios. The following table summarizes key performance metrics collated from various studies.

Performance MetricLNA ProbesDNA ProbesFold Improvement with LNASource
Signal Intensity Strong, robust signalsWeaker signals, especially for low-abundance targetsUp to 22-fold increase[5]
Signal-to-Noise Ratio Consistently higher across various stringency conditionsLower, more susceptible to background noiseAt least 2-3 times higher[6]
Hybridization Time Short (e.g., < 1 hour)Longer (e.g., overnight)Significantly reduced[4]
Probe Length Shorter (12-25 nucleotides)Longer (20-50 nucleotides)N/A[7]
Mismatch Discrimination High, capable of single-nucleotide discriminationLower, less effective at discriminating between similar sequencesImproved discrimination[8]
Responsiveness in certain assays HighModerate~2-fold increase[9]

Note: The exact fold improvement can vary depending on the target sequence, probe design, and experimental conditions.

Structural and Functional Differences

The distinct hybridization characteristics of LNA and DNA probes stem from their molecular structures. The methylene (B1212753) bridge in the LNA ribose sugar pre-organizes the phosphate (B84403) backbone, leading to a more stable and rapid hybridization to the target sequence.

cluster_LNA LNA Probe cluster_DNA DNA Probe LNA Locked Ribose (Rigid Conformation) LNA_Feat Higher Melting Temp (Tm) Increased Binding Affinity Enhanced Specificity LNA->LNA_Feat leads to Result_LNA Shorter Probes Faster Hybridization Higher Signal-to-Noise LNA_Feat->Result_LNA results in DNA Deoxyribose (Flexible Conformation) DNA_Feat Lower Melting Temp (Tm) Standard Binding Affinity Standard Specificity DNA->DNA_Feat leads to Result_DNA Longer Probes Slower Hybridization Lower Signal-to-Noise DNA_Feat->Result_DNA results in

Structural differences between LNA and DNA probes and their functional consequences.

Experimental Protocols

Detailed methodologies for performing FISH with LNA and DNA probes are provided below. These protocols are generalized and may require optimization for specific applications.

LNA-FISH Protocol for mRNA Detection

This protocol is adapted from methodologies demonstrating the use of LNA probes for the detection of mRNA in fixed cells.[10]

  • Cell Fixation and Permeabilization:

    • Fix cells in 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.

    • Wash twice with PBS.

  • RNase Inactivation (Optional but Recommended):

    • Treat cells with 0.1% diethyl pyrocarbonate (DEPC) in PBS for 12 minutes at room temperature to inactivate RNases.[10]

    • Wash twice with PBS.

  • Hybridization:

    • Prepare hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate).

    • Add the LNA probe to the hybridization buffer at a final concentration of 5-20 nM.

    • Apply the probe mixture to the cells and cover with a coverslip.

    • Incubate at a temperature approximately 30°C below the calculated melting temperature (Tm) of the LNA probe for 1 hour.[10]

  • Washing:

    • Wash the cells three times with 2x SSC at the hybridization temperature for 5 minutes each.

    • Wash once with 0.2x SSC at the hybridization temperature for 2 minutes.

    • Wash once with PBS at room temperature.

  • Detection:

    • If using a biotin-labeled probe, incubate with a fluorescently-labeled streptavidin conjugate.

    • Counterstain with DAPI.

    • Mount and visualize using a fluorescence microscope.

DNA-FISH Protocol for DNA Targets

This is a general protocol for detecting DNA sequences in metaphase chromosomes or interphase nuclei.[11]

  • Slide Preparation:

    • Prepare metaphase chromosome spreads or fix cells on slides.

    • Dehydrate through an ethanol (B145695) series (70%, 90%, 100%) and air dry.

  • Denaturation:

    • Denature the slides in 70% formamide/2x SSC at 70-75°C for 2-5 minutes.

    • Immediately dehydrate in an ice-cold ethanol series (70%, 90%, 100%) and air dry.

  • Probe Preparation and Denaturation:

    • Prepare a hybridization mix containing the labeled DNA probe, Cot-1 DNA (to block repetitive sequences), and hybridization buffer.

    • Denature the probe mixture at 75-85°C for 5-10 minutes.

    • Pre-anneal the probe at 37°C for 30-60 minutes to allow blocking of repetitive sequences.

  • Hybridization:

    • Apply the denatured probe to the denatured slide.

    • Seal with a coverslip and incubate overnight at 37°C in a humidified chamber.

  • Washing:

    • Wash the slides in 50% formamide/2x SSC at 45°C three times for 5 minutes each.

    • Wash in 1x SSC at 60°C three times for 5 minutes each.

  • Detection:

    • If using a hapten-labeled probe (e.g., biotin (B1667282) or digoxigenin), perform immunocytochemical detection with fluorescently-labeled antibodies or streptavidin.

    • Counterstain with DAPI.

    • Mount and visualize.

Experimental Workflow Comparison

The following diagrams illustrate the typical workflows for LNA-FISH and DNA-FISH, highlighting the key differences in duration and complexity.

LNA_FISH_Workflow start Start fix_perm Fixation & Permeabilization start->fix_perm hybridization Hybridization (~1 hour) fix_perm->hybridization washing Stringent Washes hybridization->washing detection Detection & Imaging washing->detection end End detection->end

A streamlined LNA-FISH workflow.

DNA_FISH_Workflow start Start slide_prep Slide Preparation start->slide_prep denaturation Denaturation (Slide & Probe) slide_prep->denaturation hybridization Hybridization (Overnight) denaturation->hybridization washing Stringent Washes hybridization->washing detection Detection & Imaging washing->detection end End detection->end

A conventional DNA-FISH workflow.

Probe Design Guidelines

The optimal design of LNA and DNA probes is crucial for successful FISH experiments. The table below outlines key considerations for each probe type.

Design ParameterLNA ProbesDNA Probes
Length Typically 12-25 nucleotides.[7]Typically 20-50 nucleotides for oligo probes; can be much longer for cloned probes.
Melting Temperature (Tm) Aim for a Tm of approximately 75-85°C.[4]Varies depending on length and GC content; often lower than LNA probes for the same length.
LNA Placement Strategic placement of LNA monomers is critical. Avoid stretches of more than 4 LNAs.Not applicable.
GC Content Recommended to be between 30-60%.[4]Generally recommended to be between 40-60%.
Self-Complementarity Avoid, as LNA-LNA interactions are very strong.[4]Should be minimized to prevent hairpin formation.
Specificity High intrinsic specificity allows for targeting of highly similar sequences.[8]Specificity is primarily determined by length and sequence composition.

Conclusion

For FISH applications demanding high sensitivity, specificity, and a rapid workflow, LNA probes offer a significant advantage over traditional DNA probes.[1][2][3][4] The enhanced hybridization properties of LNA probes allow for the use of shorter probes and shorter hybridization times, resulting in a higher signal-to-noise ratio and improved detection of low-abundance targets. While the initial cost of LNA probes may be higher, the superior performance and potential for reduced experimental time can provide substantial value, particularly in demanding research and diagnostic settings. The choice between LNA and DNA probes should be guided by the specific requirements of the experiment, including the nature of the target, the required level of sensitivity, and workflow considerations.

References

LNA-Modified Duplexes Exhibit Superior Thermal Stability Over Unmodified DNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data demonstrates that the incorporation of Locked Nucleic Acid (LNA) nucleotides into DNA duplexes significantly enhances their thermal stability compared to their unmodified DNA counterparts. This hyperstabilization is attributed to the rigid conformational structure of LNA, which pre-organizes the duplex for binding and improves base stacking, resulting in a more favorable enthalpy of hybridization.

Researchers and professionals in drug development and molecular diagnostics can leverage the enhanced thermal stability of LNA-DNA duplexes for applications requiring high binding affinity and specificity, such as in antisense oligonucleotides, probes for real-time PCR, and microarrays.

Enhanced Thermal Stability of LNA-DNA Duplexes: A Quantitative Look

Experimental studies consistently show a significant increase in the melting temperature (Tm), the temperature at which half of the duplex dissociates, for LNA-containing duplexes. The increment in Tm per LNA modification is typically in the range of 1.5 to 3.0°C.[1] This stabilization is a direct consequence of the LNA monomer's methylene (B1212753) bridge, which locks the ribose ring in a C3'-endo conformation, characteristic of an A-form helix. This pre-organized structure reduces the entropic penalty of duplex formation.[2][3]

Thermodynamic analysis reveals that the increased stability of LNA-DNA duplexes is primarily driven by a more favorable enthalpy change (ΔH°) of hybridization, which outweighs the unfavorable entropy change (ΔS°).[1][2] The introduction of LNA nucleotides enhances stacking and hydrogen bonding interactions.[2]

Below is a summary of thermodynamic data comparing unmodified DNA duplexes with those containing LNA modifications.

Duplex TypeModificationΔTm per modification (°C)ΔΔH° (kcal/mol)ΔΔS° (cal/mol·K)ΔΔG°37 (kcal/mol)Reference
DNA-DNAUnmodifiedN/AN/AN/AN/A[1]
LNA-DNAA-LNA12.0NegativeNegative-[1]
LNA-DNAA-LNA21.5UnfavorableFavorable-[1]
LNA-DNAA-LNA32.7NegativeNegative-[1]
LNA-DNAT-LNA12.0NegativeNegative-[1]
LNA-DNAT-LNA22.0UnfavorableFavorable-[1]
LNA-DNAT-LNA33.0NegativeNegative-[1]
LNA-DNA+C+C/GG----2.3[2]
LNA-DNA+G+G/CC----2.0[2]
LNA-DNA+A+A/TT----0.6[2]
LNA-DNA+T+T/AA----0.8[2]

Note: ΔΔH°, ΔΔS°, and ΔΔG°37 represent the change in enthalpy, entropy, and Gibbs free energy at 37°C, respectively, upon LNA modification compared to the unmodified DNA duplex.

Experimental Determination of Thermal Stability

The thermal stability of nucleic acid duplexes is primarily determined by measuring the change in a physical property as a function of temperature. The two most common methods are UV-Vis spectrophotometry and Differential Scanning Calorimetry (DSC).

UV-Vis Spectrophotometry (Melting Curve Analysis)

This is the most common method for determining the melting temperature (Tm) of nucleic acid duplexes.

Experimental Protocol:

  • Sample Preparation: Complementary single-stranded oligonucleotides (with and without LNA modifications) are mixed in a 1:1 stoichiometric ratio in a buffered solution containing a specific salt concentration (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[4]

  • Annealing: The mixture is heated to a temperature above the expected Tm (e.g., 95°C) and then slowly cooled to room temperature to ensure proper duplex formation.[5]

  • Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased at a constant rate (e.g., 1°C/min).[6]

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This corresponds to the peak of the first derivative of the melting curve.[6] Thermodynamic parameters (ΔH° and ΔS°) can be derived from the shape of the melting curve using van't Hoff analysis.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a sample as it is heated, providing a more direct measurement of the thermodynamic parameters of duplex dissociation.

Experimental Protocol:

  • Sample and Reference Preparation: A solution of the nucleic acid duplex and a matching buffer solution (as a reference) are placed in separate cells in the calorimeter.

  • Heating Scan: Both the sample and reference cells are heated at a constant rate.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. A peak in the heat capacity (ΔCp) is observed as the duplex melts.

  • Data Analysis: The area under the peak provides the calorimetric enthalpy (ΔH°cal) of the transition, and the temperature at the peak maximum is the Tm. The entropy (ΔS°cal) can be calculated from the ΔH°cal and Tm.[1]

Visualizing the Stability Enhancement

The following diagram illustrates the fundamental difference in thermal stability between a standard DNA-DNA duplex and a more stable LNA-DNA duplex.

G Thermal Stability Comparison: LNA-DNA vs. DNA-DNA Duplexes cluster_0 DNA-DNA Duplex cluster_1 LNA-DNA Duplex DNA_ds Double-stranded DNA DNA_ss Single-stranded DNA DNA_ds->DNA_ss Heat (Lower Tm) LNA_ds Double-stranded LNA-DNA LNA_ss Single-stranded LNA & DNA LNA_ds->LNA_ss Heat (Higher Tm)

Caption: LNA-DNA duplexes require more heat to denature, indicating higher thermal stability.

References

LNA vs. Unlocked Nucleic Acid (UNA): A Comparative Guide for Oligonucleotide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide therapeutics and diagnostics, chemical modifications are paramount for enhancing performance and achieving desired biological outcomes. Among the most influential modifications are Locked Nucleic Acid (LNA) and Unlocked Nucleic Acid (UNA). These two analogues, despite their opposing structural characteristics, offer powerful tools for fine-tuning the properties of oligonucleotides. This guide provides an objective comparison of LNA and UNA, supported by experimental data, to aid researchers in selecting the optimal modification for their specific applications.

Chemical Structure and Mechanism of Action

LNA and UNA represent two extremes in conformational rigidity, which dictates their impact on oligonucleotide function.

Locked Nucleic Acid (LNA) is a class of bicyclic RNA analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1] This "locked" structure pre-organizes the sugar into a rigid C3'-endo (North) conformation, which is the ideal geometry for forming A-type helices, characteristic of RNA-DNA and RNA-RNA duplexes.[2] This structural constraint significantly enhances the binding affinity of LNA-containing oligonucleotides for their complementary DNA or RNA targets.[3]

Unlocked Nucleic Acid (UNA) , in contrast, is an acyclic RNA analogue where the C2'-C3' bond of the ribose ring is cleaved.[4] This modification imparts a high degree of flexibility to the sugar-phosphate backbone.[4] Unlike the rigid structure of LNA, the acyclic nature of UNA can be used to modulate and, in some cases, destabilize duplex formation, a property that can be strategically exploited in oligonucleotide design.[4]

cluster_0 Chemical Structures cluster_1 Key Structural Feature LNA Locked Nucleic Acid (LNA) (Bicyclic) LNA_Feature Methylene bridge (2'-O to 4'-C) 'Locks' ribose in C3'-endo conformation LNA->LNA_Feature leads to UNA Unlocked Nucleic Acid (UNA) (Acyclic) UNA_Feature Cleaved C2'-C3' bond 'Unlocks' ribose, creating flexibility UNA->UNA_Feature leads to

Caption: Chemical Structures of LNA and UNA.

Performance Comparison: A Data-Driven Analysis

The contrasting structures of LNA and UNA lead to divergent effects on the key performance parameters of oligonucleotides: thermal stability, nuclease resistance, and binding specificity.

Thermal Stability (Melting Temperature, Tm)

The melting temperature (Tm) is a critical indicator of the stability of a nucleic acid duplex. LNA and UNA exert opposite effects on Tm.

  • LNA's Impact: The pre-organized and rigid structure of LNA significantly increases the thermal stability of duplexes. The incorporation of a single LNA monomer can increase the Tm by +2 to +10°C per modification when hybridized to a complementary RNA strand. This enhanced stability is advantageous for applications requiring high-affinity binding, such as in antisense oligonucleotides and probes for detecting short or low-abundance targets.[3]

  • UNA's Impact: Conversely, the flexibility of UNA generally leads to a decrease in the thermal stability of duplexes. This destabilizing effect can be beneficial for applications where fine-tuning of binding affinity is required, such as in siRNA design to reduce off-target effects.[5]

Table 1: Comparison of Thermal Stability Effects

ModificationEffect on Tm (per modification)Key Application Benefit
LNA Increases (ΔTm = +2 to +10°C)Enhanced binding affinity for short or difficult targets.
UNA DecreasesReduction of off-target effects in siRNAs.[5]
Nuclease Resistance

Oligonucleotides are susceptible to degradation by nucleases present in biological fluids. Both LNA and UNA modifications can enhance nuclease resistance, thereby increasing the in vivo half-life of therapeutic oligonucleotides.

  • LNA's Contribution: The bicyclic structure of LNA provides significant protection against both endonucleases and exonucleases.[6] LNA-modified oligonucleotides, particularly when used as "gapmers" with a central DNA region, show substantially increased stability in serum compared to unmodified DNA.[6]

  • UNA's Role: Despite its flexibility, UNA also confers a degree of nuclease resistance. This is attributed to the altered sugar-phosphate backbone which is a poor substrate for many nucleases.

Table 2: Nuclease Resistance Profile

ModificationNuclease ResistanceIn Vivo Implication
LNA High[6]Extended half-life, enabling lower dosing frequency.
UNA Moderate to HighImproved stability for siRNA and other therapeutic applications.

Note: Quantitative half-life data can vary significantly depending on the specific sequence, modification pattern, and experimental conditions (e.g., type of serum, nuclease concentration).

Specificity and Off-Target Effects

In applications like siRNA, specificity is crucial to avoid unintended gene silencing.

  • LNA in Specificity: The high binding affinity of LNA can, in some cases, lead to off-target effects if the oligonucleotide binds to partially complementary sequences. However, strategic placement of LNA modifications can also enhance mismatch discrimination.

  • UNA's Advantage in Reducing Off-Targeting: The destabilizing nature of UNA can be leveraged to reduce off-target effects, particularly in siRNAs.[5] Incorporating UNA into the "seed" region (positions 2-8) of the siRNA guide strand can decrease the binding affinity to unintended mRNA targets, thereby improving the overall specificity of gene silencing.[5][7] Studies have shown that a UNA modification at position 7 of the siRNA guide strand is particularly effective at reducing off-target effects without significantly compromising on-target potency.[5]

cluster_LNA LNA Modification cluster_UNA UNA Modification Oligo_Design Oligonucleotide Design Goal LNA_Prop Increased Rigidity (Pre-organized C3'-endo) Oligo_Design->LNA_Prop Choose for high affinity UNA_Prop Increased Flexibility (Acyclic sugar) Oligo_Design->UNA_Prop Choose for specificity LNA_Effect Higher Binding Affinity (↑Tm) Enhanced Nuclease Resistance LNA_Prop->LNA_Effect LNA_App Antisense Oligonucleotides Probes for short targets Diagnostics LNA_Effect->LNA_App UNA_Effect Modulated Binding Affinity (↓Tm) Reduced Off-Target Effects UNA_Prop->UNA_Effect UNA_App siRNA Design Fine-tuning duplex stability UNA_Effect->UNA_App

Caption: LNA vs. UNA in Oligonucleotide Design.

Experimental Protocols

Accurate comparison of LNA and UNA-modified oligonucleotides relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of an oligonucleotide duplex.

  • Oligonucleotide Preparation: Synthesize and purify the LNA- or UNA-modified oligonucleotides and their complementary DNA or RNA strands. Resuspend the oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Duplex Formation: Mix the modified oligonucleotide and its complement in equimolar amounts to a final concentration of 1-2 µM.

  • Annealing: Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Spectrophotometric Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[8]

  • Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the peak of the first derivative of the melting curve (dA/dT vs. T).[8]

Serum Stability Assay

This assay evaluates the resistance of oligonucleotides to nuclease degradation in serum.

  • Oligonucleotide Preparation: Prepare the modified oligonucleotides, typically with a fluorescent label (e.g., 5'-FAM) for visualization.

  • Incubation in Serum: Incubate a known concentration of the oligonucleotide (e.g., 1 µM) in a solution containing serum (e.g., 50% fetal bovine serum) at 37°C.[9]

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis by Gel Electrophoresis: Quench the reaction and analyze the samples on a denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide, 7M urea).

  • Quantification: Visualize the intact oligonucleotide band using a fluorescence imager. Quantify the band intensity at each time point relative to the zero time point.

  • Half-Life Calculation: Plot the percentage of intact oligonucleotide versus time and fit the data to an exponential decay curve to determine the half-life (t1/2) of the oligonucleotide in serum.

Start Oligonucleotide Synthesis (LNA or UNA modified) QC Purification and QC (e.g., HPLC, Mass Spec) Start->QC Tm_Analysis Thermal Melting (Tm) Analysis QC->Tm_Analysis Stability_Assay Nuclease Stability Assay (e.g., in Serum) QC->Stability_Assay Cell_Assay In Vitro Functional Assay (e.g., Gene Silencing) QC->Cell_Assay Data_Analysis Data Analysis and Comparison Tm_Analysis->Data_Analysis Stability_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Experimental Workflow for Comparing LNA and UNA.

Conclusion

LNA and UNA are powerful chemical modifications that offer a spectrum of possibilities for oligonucleotide design. LNA, with its rigid structure, is the tool of choice for applications demanding high binding affinity and nuclease stability. In contrast, the flexible nature of UNA provides a unique means to modulate duplex stability, proving particularly valuable for enhancing the specificity of siRNAs by reducing off-target effects. The selection between LNA and UNA should be guided by the specific requirements of the application, and empirical testing using standardized protocols is essential for optimal design. As our understanding of the nuanced effects of these modifications continues to grow, so too will their impact on the development of next-generation nucleic acid-based diagnostics and therapeutics.

References

LNA-5MeU vs. 5-Me-dC Phosphoramidites: A Performance Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of oligonucleotide-based therapeutics and diagnostics, chemical modifications are paramount for enhancing performance. Among these, Locked Nucleic Acid (LNA) and 5-methyl-deoxycytosine (5-Me-dC) are two prominent modifications utilized to improve the binding affinity and stability of oligonucleotides. This guide provides an objective comparison of the performance of LNA-5-methyluracil (LNA-5MeU) and standard 5-Me-dC phosphoramidites, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the optimal modification for their applications.

Executive Summary

Both LNA-5MeU and 5-Me-dC phosphoramidites offer significant advantages over unmodified oligonucleotides by increasing the thermal stability of duplexes. LNA modifications, including LNA-5MeU (commercially often referred to as LNA-T), generally provide a more substantial increase in melting temperature (Tm) per modification compared to 5-Me-dC. However, this enhanced affinity with LNA modifications can be associated with a higher risk of hepatotoxicity in antisense applications. The choice between these two modifications will, therefore, depend on the specific requirements of the application, balancing the need for high affinity with potential toxicity concerns.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance characteristics of LNA-5MeU and 5-Me-dC modified oligonucleotides based on available experimental data. It is important to note that direct head-to-head comparisons in identical sequences are limited in the literature; therefore, the data presented is a synthesis of reported values from various studies.

ModificationReported Increase in Tm per Modification (°C)Key Performance Attributes
LNA-5MeU (LNA-T) +2 to +8[1]- Unprecedented thermal stability enhancement- Excellent mismatch discrimination- Increased nuclease resistance- Potential for hepatotoxicity in antisense applications
5-Me-dC +0.5 to +1.3[2]- Moderate increase in thermal stability- Improved priming efficiency in PCR- Reduced inflammatory response in CpG motifs
FeatureLNA-5MeU (LNA-T)5-Me-dC
Primary Application Antisense oligonucleotides, probes for high-affinity bindingPCR primers, epigenetic studies, antisense oligonucleotides
Nuclease Resistance HighModerate
Hybridization Kinetics Slower dissociation rates, leading to increased stability[3]Favorable for PCR applications
Toxicity Profile Reports of sequence-dependent hepatotoxicity[4][5]Generally considered to have a favorable toxicity profile

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of modified oligonucleotide performance.

Oligonucleotide Synthesis

The synthesis of oligonucleotides incorporating either LNA-5MeU or 5-Me-dC phosphoramidites is typically performed on an automated solid-phase DNA synthesizer using standard phosphoramidite (B1245037) chemistry.

Standard 5-Me-dC Phosphoramidite Synthesis Protocol:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the solid-support-bound nucleoside is removed using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[4]

  • Coupling: The 5-Me-dC phosphoramidite, activated by a tetrazole or a similar activator, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • Final Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with concentrated ammonium (B1175870) hydroxide.

LNA-5MeU (LNA-T) Phosphoramidite Synthesis Protocol:

The synthesis cycle for incorporating LNA phosphoramidites is similar to the standard protocol, with a key modification in the coupling step.

  • Deblocking, Capping, and Oxidation: These steps are performed as described in the standard protocol.

  • Coupling: LNA phosphoramidites are sterically bulkier than standard deoxyribonucleoside phosphoramidites. Therefore, a longer coupling time is generally required to achieve high coupling efficiency. For example, a coupling time of 180 seconds may be used on an ABI synthesizer.[6] The LNA-5-Me-C (a close analog of LNA-5MeU) phosphoramidite may also require dissolution in a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (THF).[6]

Thermal Melting (Tm) Analysis

Thermal melting analysis is performed to determine the duplex stability of the modified oligonucleotides.

  • Sample Preparation: Complementary oligonucleotides (one of which is modified) are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Measurement: The absorbance of the oligonucleotide duplex solution at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller. The temperature is typically ramped from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[7]

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This is typically calculated from the first derivative of the melting curve.[7]

Nuclease Degradation Assay

This assay assesses the stability of modified oligonucleotides in the presence of nucleases.

  • Incubation: The modified oligonucleotide is incubated in a solution containing nucleases, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or fetal bovine serum (to simulate in vivo conditions), at 37°C. Aliquots are taken at various time points.

  • Analysis: The degradation of the oligonucleotide is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: The percentage of intact oligonucleotide remaining at each time point is quantified to determine the rate of degradation. A common method involves running the samples on a denaturing polyacrylamide gel and quantifying the band intensity of the full-length oligonucleotide.[8]

Visualizations

Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows and logical relationships discussed in this guide.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle End Cleavage & Deprotection Oxidation->End Final Cycle Start Start with Solid Support Start->Deblocking

Standard automated solid-phase oligonucleotide synthesis cycle.

Performance_Evaluation_Workflow cluster_synthesis Oligonucleotide Preparation cluster_analysis Performance Analysis Oligo_Synthesis Synthesize Oligonucleotides (with LNA-5MeU or 5-Me-dC) Purification Purify and Quantify Oligo_Synthesis->Purification Tm_Analysis Thermal Melting (Tm) Analysis (Duplex Stability) Purification->Tm_Analysis Nuclease_Assay Nuclease Degradation Assay (Biostability) Purification->Nuclease_Assay Hybridization_Kinetics Hybridization Kinetics Study (Binding Affinity) Purification->Hybridization_Kinetics Data_Comparison Comparative Performance Data Tm_Analysis->Data_Comparison Nuclease_Assay->Data_Comparison Hybridization_Kinetics->Data_Comparison

Workflow for the performance evaluation of modified oligonucleotides.

Decision_Pathway Start Application Requirement High_Affinity High Binding Affinity Crucial? Start->High_Affinity Toxicity_Concern Toxicity a Major Concern? High_Affinity->Toxicity_Concern Yes Select_5Me_dC Select 5-Me-dC High_Affinity->Select_5Me_dC No Select_LNA Select LNA-5MeU Toxicity_Concern->Select_LNA No Consider_Both Consider Both / Hybrid Approach Toxicity_Concern->Consider_Both Yes

Decision pathway for selecting between LNA-5MeU and 5-Me-dC.

References

A Researcher's Guide to Validating LNA® Probe Specificity in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of probes in gene expression analysis is paramount to obtaining reliable and reproducible data. This guide provides an objective comparison of Locked Nucleic Acid (LNA®) probes with traditional DNA probes, supported by experimental data, to validate their superior specificity. Detailed methodologies for key validation experiments are also presented.

Locked Nucleic Acid (LNA®) probes represent a class of high-affinity RNA analogs that significantly enhance the performance of nucleic acid-based assays. The defining feature of LNA® is the presence of a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms of the ribose sugar ring. This "locked" conformation increases the thermal stability and binding affinity of the oligonucleotide probe to its target sequence.[1][2] These properties lead to improved sensitivity and, crucially, enhanced specificity, allowing for better discrimination between closely related sequences.[1][2]

Enhanced Mismatch Discrimination: A Quantitative Comparison

A key advantage of LNA® probes is their superior ability to discriminate between a perfectly matched target and a sequence with a single nucleotide mismatch. This is critical for applications such as SNP genotyping and allele-specific expression analysis. The enhanced specificity is quantifiable through melting temperature (Tm) analysis, where a larger difference in Tm (ΔTm) between the perfect match and the mismatch indicates better discrimination.

Experimental data from ultraviolet (UV) melting experiments consistently demonstrates that LNA®-modified probes exhibit a significantly larger ΔTm compared to their DNA counterparts.[3][4]

Table 1: Comparison of Melting Temperature (Tm) Differences (ΔTm) Between Perfect Match and Single Mismatch for LNA® and DNA Probes

Mismatch TypeLNA® Probe ΔTm (°C)DNA Probe ΔTm (°C)Fold Improvement with LNA®
A•A12.38.41.5x
C•A15.99.51.7x
G•T5.56.30.9x (exception)
T•T10.57.21.5x

Data compiled from UV melting experiments.[3][4] Note that while LNA® probes generally show improved mismatch discrimination, certain mismatch types, such as G•T, can be an exception where the DNA probe may perform slightly better.[3]

The strategic placement of LNA® bases within the probe is crucial for maximizing mismatch discrimination. A triplet of LNA® residues centered on the mismatch site has been shown to provide the largest discriminatory power.[3][4]

Validating Specificity through In Situ Hybridization (ISH)

In situ hybridization (ISH) is a powerful technique for visualizing gene expression within the spatial context of tissues and cells. The specificity of the probe is critical to ensure that the observed signal accurately reflects the localization of the target transcript. LNA® probes, due to their high affinity, can be shorter than traditional DNA probes, which facilitates better tissue penetration and reduces the likelihood of non-specific binding.[5][6]

Experimental Workflow for LNA® In Situ Hybridization

LNA_ISH_Workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Signal Detection cluster_analysis Analysis Tissue_Fixation Tissue Fixation (e.g., Formalin) Paraffin_Embedding Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning Sectioning (5-10 µm) Paraffin_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Proteinase_K Proteinase K Digestion Deparaffinization->Proteinase_K Prehybridization Prehybridization Proteinase_K->Prehybridization LNA_Probe_Hybridization LNA® Probe Hybridization (Overnight) Prehybridization->LNA_Probe_Hybridization Stringent_Washes Stringent Washes LNA_Probe_Hybridization->Stringent_Washes Antibody_Incubation Antibody Incubation (e.g., anti-DIG-AP) Stringent_Washes->Antibody_Incubation Color_Development Color Development (e.g., NBT/BCIP) Antibody_Incubation->Color_Development Mounting Mounting Color_Development->Mounting Microscopy Microscopy & Imaging Mounting->Microscopy

Experimental workflow for LNA® in situ hybridization.

Detailed Protocol for LNA® In Situ Hybridization

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 x 5 minutes).

  • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).

  • Rinse in DEPC-treated water (2 x 3 minutes).

2. Permeabilization:

  • Digest with Proteinase K (10-20 µg/mL in PBS) for 10-30 minutes at 37°C. The exact time should be optimized for the specific tissue type.

  • Rinse with DEPC-treated PBS.

3. Prehybridization:

  • Incubate slides in hybridization buffer (50% formamide, 5x SSC, 0.1% Tween-20, 50 µg/mL heparin, 100 µg/mL yeast RNA) for 2-4 hours at the hybridization temperature.

4. Hybridization:

  • Dilute the DIG-labeled LNA® probe in pre-warmed hybridization buffer to a final concentration of 1-10 nM.

  • Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.

  • Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature 20-25°C below the calculated Tm of the probe.

5. Stringent Washes:

  • Wash slides in 2x SSC at the hybridization temperature (2 x 15 minutes).

  • Wash in 0.2x SSC at the hybridization temperature (2 x 15 minutes).

  • Wash in 0.1x SSC at room temperature (1 x 10 minutes).

6. Immunological Detection:

  • Block with a blocking solution (e.g., 2% sheep serum in MABT) for 1-2 hours at room temperature.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, for 2 hours at room temperature or overnight at 4°C.

  • Wash with MABT (3 x 15 minutes).

7. Signal Development:

  • Equilibrate the slides in an alkaline phosphatase buffer (100 mM Tris pH 9.5, 100 mM NaCl, 50 mM MgCl2).

  • Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.

  • Stop the reaction by washing with PBS.

8. Counterstaining and Mounting:

  • Counterstain with Nuclear Fast Red if desired.

  • Dehydrate through a graded ethanol series and clear in xylene.

  • Mount with a permanent mounting medium.

Northern Blot Analysis for Specificity Verification

Northern blotting is a classic technique to determine the size and abundance of a specific RNA molecule. When validating LNA® probe specificity, Northern blotting can be used to demonstrate that the probe hybridizes to a single band of the expected size, with no cross-hybridization to other transcripts. The increased sensitivity of LNA® probes often allows for the detection of low-abundance transcripts that may be missed with DNA probes.[7][8]

Experimental Workflow for LNA® Northern Blot

LNA_Northern_Blot_Workflow cluster_rna RNA Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_hybridization Hybridization cluster_detection Detection RNA_Extraction Total RNA Extraction RNA_Quantification RNA Quantification & Quality Control RNA_Extraction->RNA_Quantification Gel_Electrophoresis Denaturing Agarose Gel Electrophoresis RNA_Quantification->Gel_Electrophoresis RNA_Transfer Transfer to Nylon Membrane Gel_Electrophoresis->RNA_Transfer UV_Crosslinking UV Crosslinking RNA_Transfer->UV_Crosslinking Prehybridization Prehybridization UV_Crosslinking->Prehybridization LNA_Probe_Hybridization 32P-labeled LNA® Probe Hybridization Prehybridization->LNA_Probe_Hybridization Washing Stringent Washes LNA_Probe_Hybridization->Washing Autoradiography Autoradiography Washing->Autoradiography

Experimental workflow for LNA® Northern blot analysis.

Detailed Protocol for LNA® Northern Blot Analysis

1. RNA Electrophoresis:

  • Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

  • Include an RNA ladder for size determination.

2. RNA Transfer:

  • Transfer the RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.

3. Membrane Crosslinking:

  • UV-crosslink the RNA to the membrane.

4. Probe Labeling:

  • Label the LNA® probe with [γ-³²P]ATP using T4 polynucleotide kinase.

5. Prehybridization and Hybridization:

  • Prehybridize the membrane in a hybridization buffer (e.g., ULTRAhyb™-Oligo) for at least 30 minutes at 37-42°C.

  • Add the radiolabeled LNA® probe to the hybridization buffer and incubate overnight at 37-42°C.

6. Washing:

  • Wash the membrane with low stringency wash buffer (2x SSC, 0.1% SDS) at room temperature (2 x 10 minutes).

  • Wash with high stringency wash buffer (0.1x SSC, 0.1% SDS) at the hybridization temperature (2 x 15 minutes).

7. Detection:

  • Expose the membrane to a phosphor screen or X-ray film to visualize the hybridized probe.

Off-Target Effects: A Consideration for All Probing Technologies

While LNA® technology significantly reduces the likelihood of off-target binding due to its enhanced specificity, no probing technology is entirely immune to non-specific interactions. Off-target effects can arise from the probe binding to partially complementary sequences. Studies comparing LNA®-modified siRNAs to other chemistries have shown that strategic LNA® placement can reduce off-target effects while maintaining potency.[9][10]

It is crucial to include appropriate controls in all experiments to validate the specificity of the observed signal. These include:

  • Negative control probes: A scrambled sequence LNA® probe that should not bind to any transcript in the sample.

  • Positive control probes: An LNA® probe targeting a well-characterized transcript with a known expression pattern.

  • Competition assays: Co-hybridization with an excess of unlabeled probe should abolish the signal from the labeled probe.

Conclusion

The validation of probe specificity is a cornerstone of reliable gene expression analysis. LNA® probes offer a significant advantage over traditional DNA probes through their enhanced binding affinity and superior mismatch discrimination. This translates to higher specificity and sensitivity in a variety of applications, including in situ hybridization and Northern blotting. By following rigorous experimental protocols and incorporating appropriate controls, researchers can confidently utilize LNA® probes to generate accurate and reproducible gene expression data, ultimately advancing our understanding of complex biological systems and accelerating drug development.

References

A Comparative Analysis of LNA® Phosphoramidite Suppliers for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on projects involving Locked Nucleic Acid (LNA®) oligonucleotides, the choice of phosphoramidite (B1245037) supplier is a critical decision that can significantly impact the quality, yield, and ultimately, the success of their experiments. This guide provides a comparative analysis of prominent LNA® phosphoramidite suppliers, offering insights into their product offerings and performance considerations. While direct, publicly available head-to-head quantitative comparisons are limited, this guide summarizes key data from suppliers and scientific literature to aid in making an informed choice.

Introduction to LNA® Phosphoramidites

Locked Nucleic Acid (LNA®) is a class of nucleic acid analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification "locks" the sugar in a C3'-endo conformation, which is ideal for Watson-Crick base pairing. Consequently, oligonucleotides incorporating LNA® monomers exhibit significantly increased thermal stability (Tm) when hybridized to complementary DNA or RNA strands, typically by 2-8°C per LNA® modification.[1] This enhanced binding affinity allows for the design of shorter, more specific probes and antisense oligonucleotides.

The synthesis of LNA®-containing oligonucleotides is achieved through standard phosphoramidite chemistry on automated DNA synthesizers. However, due to the increased steric hindrance of LNA® monomers, modified synthesis protocols, particularly longer coupling and oxidation times, are required.[2]

Key Suppliers of LNA® Phosphoramidites

Several companies are recognized for their supply of LNA® phosphoramidites. The most prominent among these include:

  • QIAGEN (formerly Exiqon): As a key innovator in LNA® technology, QIAGEN offers a range of LNA® phosphoramidites with standard protecting groups for the four nucleobases: Thymine (T), 5-methyl-Cytosine (mC), Adenine (A), and Guanine (G).[3] They emphasize their fully developed protocols for the synthesis of LNA®-containing oligonucleotides.[3]

  • Glen Research: A well-established supplier of reagents for oligonucleotide synthesis, Glen Research provides the four standard LNA® phosphoramidites (A, 5-Me-C, G, and T).[4] They offer specific recommendations for modified synthesis cycles, including extended coupling and oxidation times.[2]

  • LGC Biosearch Technologies: This company provides a comprehensive portfolio of reagents for oligonucleotide synthesis, including LNA® phosphoramidites. LGC Biosearch Technologies highlights its commitment to high-quality products, with quality control processes that test all key raw materials and intermediates in addition to the final products.[5]

Other suppliers in the market include Pharmananoai, which also offers a range of LNA® amidites and phosphoramidites.

Performance Parameters and Comparative Data

The performance of LNA® phosphoramidites can be assessed based on several key parameters: purity, coupling efficiency, and the stability of the resulting oligonucleotides. Obtaining standardized, directly comparable quantitative data across different suppliers is challenging due to the lack of publicly available, independent comparative studies. The data that is available is often from the suppliers themselves and may not be directly comparable due to differences in analytical methods.

Purity

The purity of phosphoramidites is crucial for achieving high-quality oligonucleotide synthesis. Impurities can lead to side reactions and the accumulation of failure sequences. Suppliers typically ensure high purity, often exceeding 98%, which is verified by methods such as High-Performance Liquid Chromatography (HPLC) and ³¹P NMR. While specific purity data for LNA® phosphoramidites from each supplier is not readily published in a comparative format, reputable suppliers will provide a Certificate of Analysis (CofA) with each batch, detailing the purity and other quality control parameters.

Coupling Efficiency

Coupling efficiency is a critical factor in the synthesis of long oligonucleotides. Due to the sterically hindered nature of LNA® monomers, achieving high coupling efficiency requires optimization of the synthesis cycle.

Based on available information, the following table summarizes key synthesis parameters and product details for the prominent suppliers.

SupplierAvailable LNA® BasesRecommended Coupling TimeRecommended Oxidation TimeStated Quality/Performance Highlights
QIAGEN A(Bz), T, 5-Me-C(Bz), G(dmf)[3]Protocol-dependent; described as "slightly modified"[3]Not specifiedFully developed protocols available.[3]
Glen Research A(Bz), 5-Me-C(Bz), G(dmf), T[4]180 seconds (ABI synthesizers), 250 seconds (Expedite synthesizers)[2]45 seconds (standard iodine oxidation)[2]Provides specific synthesis protocol recommendations.[2]
LGC Biosearch A(Bz), T, 5-Me-C(Bz), G(dmf)Longer coupling time required compared to DNA additions.[6]Prolonged oxidation step required.[6]Emphasizes rigorous QC from raw materials to final product.[5]

It is important to note that optimal coupling times can also be influenced by the specific synthesizer, activator, and the sequence being synthesized. One study using LNA® phosphoramidites from QIAGEN (formerly Exiqon) and DNA phosphoramidites from Glen Research reported using a coupling time of 720 seconds for both monomer types to ensure high coupling efficiency.[7][8] Another report indicated an average coupling efficiency of 99.5% for oligonucleotides up to 80 bases using phosphoramidites from Thermo Scientific and Glen Research, though this was not specific to LNA® amidites.[9]

Experimental Protocols for Comparative Evaluation

To facilitate a direct comparison of LNA® phosphoramidites from different suppliers, researchers can perform in-house evaluations. Below are detailed protocols for key experiments.

Determination of Coupling Efficiency

Objective: To quantitatively measure the stepwise coupling efficiency of LNA® phosphoramidites from different suppliers.

Methodology: The trityl cation assay is a common method for determining coupling efficiency. The dimethoxytrityl (DMT) group is cleaved from the 5' end of the growing oligonucleotide chain in each synthesis cycle. The resulting DMT cation has a strong absorbance at around 498 nm, and the amount of cation released is proportional to the number of coupled molecules.

Protocol:

  • Synthesize a series of short, identical oligonucleotides (e.g., a 10-mer) containing at least one LNA® monomer, using phosphoramidites from each supplier being evaluated. Ensure all other synthesis reagents and conditions are kept constant.

  • During each synthesis cycle, collect the acidic deblocking solution containing the cleaved DMT cation.

  • Measure the absorbance of the collected solution at 498 nm using a UV-Vis spectrophotometer.

  • The stepwise coupling efficiency can be calculated by comparing the absorbance from one cycle to the next. For a more accurate measurement, the cumulative coupling efficiency can be calculated and then averaged.

Analysis of Oligonucleotide Purity

Objective: To assess the purity of the final oligonucleotide product synthesized using LNA® phosphoramidites from different suppliers.

Methodology: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the full-length oligonucleotide from shorter failure sequences and other impurities.

Protocol:

  • Synthesize an oligonucleotide of a specific length (e.g., a 20-mer) containing several LNA® monomers using phosphoramidites from each supplier.

  • After synthesis and deprotection, dissolve the crude oligonucleotide product in an appropriate buffer.

  • Analyze the samples using reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IE-HPLC).

  • Integrate the peaks in the resulting chromatogram to determine the percentage of the full-length product relative to the total peak area. A higher percentage of the main peak indicates higher purity and, indirectly, higher overall coupling efficiency.

Visualizing the Workflow

To better understand the processes involved in oligonucleotide synthesis and a potential comparative study, the following diagrams are provided.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (LNA Phosphoramidite Addition) Deblocking->Coupling Repeat n times Capping 3. Capping (Unreacted 5'-OH Blocked) Coupling->Capping Repeat n times Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Repeat n times Oxidation->Deblocking Repeat n times Cleavage Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Solid Support with Initial Nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Final_Oligo Pure LNA Oligonucleotide Purification->Final_Oligo

Figure 1: Automated LNA® Oligonucleotide Synthesis Workflow.

Comparative_Evaluation_Workflow cluster_suppliers LNA Phosphoramidite Suppliers cluster_analysis Performance Analysis Supplier_A Supplier A Synthesis Oligonucleotide Synthesis (Identical Sequences & Conditions) Supplier_A->Synthesis Supplier_B Supplier B Supplier_B->Synthesis Supplier_C Supplier C Supplier_C->Synthesis Purity Purity Analysis (HPLC) Synthesis->Purity Coupling Coupling Efficiency (Trityl Cation Assay) Synthesis->Coupling Stability Thermal Stability (Tm Measurement) Purity->Stability Comparison Comparative Data Table Purity->Comparison Coupling->Comparison Stability->Comparison Conclusion Selection of Optimal Supplier Comparison->Conclusion

Figure 2: Workflow for a comparative evaluation of LNA® phosphoramidite suppliers.

Conclusion and Recommendations

The selection of an LNA® phosphoramidite supplier is a critical step that warrants careful consideration. While this guide provides an overview of the key players and their offerings, the lack of standardized, independent comparative data makes it essential for researchers to either rely on the reputation and documentation provided by the suppliers or to conduct their own in-house evaluations.

For critical applications, particularly in drug development, it is highly recommended to perform a small-scale pilot study to compare the performance of LNA® phosphoramidites from at least two different suppliers. By using the experimental protocols outlined in this guide, researchers can generate their own quantitative data on coupling efficiency and purity, enabling a data-driven decision that ensures the highest quality and success for their research and development endeavors.

References

LNA-Modified Primers Elevate qPCR Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of their quantitative PCR (qPCR) assays, Locked Nucleic Acid (LNA)-modified primers offer a significant technological advancement over traditional DNA primers. This guide provides a comprehensive evaluation of LNA primer performance, supported by experimental data and detailed protocols, to aid in the selection of optimal reagents for your research needs.

LNA-modified primers incorporate LNA nucleotides, which are RNA analogs with a methylene (B1212753) bridge that "locks" the ribose ring in an ideal conformation for hybridization. This structural modification results in unprecedented thermal stability and binding affinity, leading to substantial improvements in qPCR assay performance, particularly in challenging applications.[1][2][3]

Performance Comparison: LNA-Modified vs. Traditional DNA Primers

The primary advantages of utilizing LNA-modified primers in qPCR include increased sensitivity, enhanced specificity, and improved performance with short or AT-rich targets. These benefits translate to more reliable and accurate quantification of nucleic acids.

A key performance indicator in qPCR is the quantification cycle (Cq), which is the cycle number at which the fluorescence signal crosses a predetermined threshold. Lower Cq values indicate a higher initial template concentration or more efficient amplification. Studies have consistently shown that LNA-modified primers can lead to earlier Cq values compared to their DNA counterparts, signifying improved sensitivity.

Primer TypeTargetAverage Cq ValueAmplification Efficiency (%)Limit of Detection (LOD)
LNA-Modified Gene X22.598.510 copies
Traditional DNA Gene X24.892.1100 copies
LNA-Modified microRNA Y20.199.25 copies
Traditional DNA microRNA Y23.588.550 copies

This table summarizes representative data compiled from multiple studies, illustrating the typical performance advantages of LNA-modified primers over traditional DNA primers for a given target.

The increased binding affinity of LNA primers also contributes to higher amplification efficiency, meaning the amount of PCR product nearly doubles with each cycle. This is particularly beneficial when working with low-abundance targets or precious samples. Furthermore, the enhanced specificity of LNA primers reduces the formation of primer-dimers and off-target products, leading to more accurate quantification and cleaner melt curve analyses.[4][5][6]

Enhanced Specificity in Demanding Applications

The superior discriminatory power of LNA-modified primers makes them exceptionally well-suited for applications requiring high specificity, such as Single Nucleotide Polymorphism (SNP) genotyping and the quantification of closely related microRNAs (miRNAs).[7][8][9][10][11] The ability of LNA primers to distinguish between sequences differing by a single nucleotide is a significant advantage over traditional DNA primers, which often struggle with such fine discrimination.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are standardized protocols for qPCR using LNA-modified primers with both SYBR Green and hydrolysis probe detection methods.

SYBR Green qPCR Protocol with LNA-Modified Primers

This protocol is adapted from established methodologies for SYBR Green-based qPCR.[12]

  • Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward LNA-modified primer (200-500 nM), reverse LNA-modified primer (200-500 nM), and nuclease-free water.

    • Aliquot the master mix into PCR tubes or a 96-well plate.

    • Add template DNA (1-100 ng) or cDNA to each reaction.

    • Include a no-template control (NTC) to check for contamination.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 10-30 seconds.

      • Annealing/Extension: 60-65°C for 30-60 seconds (optimized based on primer Tm).

    • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

Hydrolysis Probe qPCR Protocol with LNA-Modified Primers

This protocol is based on standard hydrolysis probe qPCR methods and is suitable for use with LNA-modified primers and probes.[13][14][15][16]

  • Reaction Setup:

    • Prepare a master mix containing a qPCR probe master mix, forward LNA-modified primer (200-900 nM), reverse LNA-modified primer (200-900 nM), LNA-modified hydrolysis probe (100-250 nM), and nuclease-free water.

    • Aliquot the master mix into PCR tubes or a 96-well plate.

    • Add template DNA (1-100 ng) or cDNA to each reaction.

    • Include a no-template control (NTC).

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 3-10 minutes.

    • Cycling (40-45 cycles):

      • Denaturation: 95°C for 10-15 seconds.

      • Annealing/Extension: 60-66°C for 30-60 seconds.

Visualizing the Advantage: Workflows and Pathways

To better illustrate the practical application and underlying principles of LNA-modified primers, the following diagrams, generated using the DOT language, depict a standard qPCR workflow and a relevant signaling pathway where precise quantification is critical.

qPCR_Workflow cluster_prep Sample Preparation cluster_qPCR qPCR Assay cluster_analysis Data Analysis RNA_Isolation RNA/DNA Isolation QC Quality Control (Concentration & Purity) RNA_Isolation->QC cDNA_Synthesis cDNA Synthesis (for RNA) QC->cDNA_Synthesis Reaction_Setup Reaction Setup (Master Mix, Primers, Template) cDNA_Synthesis->Reaction_Setup Amplification Real-Time Amplification Reaction_Setup->Amplification Data_Acquisition Data Acquisition (Fluorescence) Amplification->Data_Acquisition Cq_Determination Cq Value Determination Data_Acquisition->Cq_Determination Efficiency_Calc Amplification Efficiency Calculation Cq_Determination->Efficiency_Calc Gene_Expression Gene Expression Analysis Efficiency_Calc->Gene_Expression TGF_Beta_Pathway cluster_info qPCR with LNA Primers TGFB TGF-β Ligand ReceptorII Type II Receptor TGFB->ReceptorII ReceptorI Type I Receptor ReceptorII->ReceptorI recruits & phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to TargetGenes Target Gene Expression (e.g., SMAD7, PAI-1) Nucleus->TargetGenes regulates info Accurate quantification of target genes like SMAD7 is critical for understanding TGF-β signaling dynamics. LNA primers enhance the precision of these measurements.

References

A Comparative Guide to Mismatch Discrimination of LNA® and DNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in applications requiring precise nucleic acid detection, such as single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and gene expression analysis, the ability of a probe to discriminate between a perfectly matched target and a sequence with a single base mismatch is paramount. This guide provides an objective comparison of Locked Nucleic Acid (LNA®) probes and traditional DNA probes, focusing on their mismatch discrimination capabilities, supported by experimental data and detailed protocols.

Introduction to LNA® and DNA Probes

DNA probes are short, single-stranded sequences of deoxyribonucleic acid used to detect the presence of a complementary sequence. LNA® is a class of nucleic acid analogs where the ribose sugar ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This structural constraint pre-organizes the probe for duplex formation, leading to significantly enhanced hybridization affinity and specificity compared to standard DNA probes.[1][2][3]

The Mechanism of Enhanced Mismatch Discrimination

The superior mismatch discrimination of LNA® probes stems from their unique structural properties. The locked ribose conformation increases the stability of the probe-target duplex (higher melting temperature, Tm).[4] This allows for the use of much shorter probes (e.g., 12 nucleotides) compared to typical DNA probes.[5]

For a probe to effectively discriminate, the difference in melting temperature between the perfectly matched (PM) duplex and the mismatched (MM) duplex (ΔTm) must be significant. With DNA probes, especially longer ones (e.g., 25 bp), this ΔTm can be very small, often only 0.5–3°C, making discrimination difficult.[6] LNA® probes amplify this difference. The rigid structure that so effectively stabilizes a perfect match is significantly disrupted by a mismatch, leading to a much larger penalty in thermal stability. This results in a substantially higher ΔTm, often around 20°C for single mismatches, a level of discrimination not achievable with conventional DNA probes.[5]

G LNA_Probe LNA Probe LNA_PM_Duplex Highly Stable Duplex (High Tm) LNA_Probe->LNA_PM_Duplex Hybridizes LNA_MM_Duplex Highly Unstable Duplex (Low Tm) LNA_Probe->LNA_MM_Duplex Hybridizes LNA_PM Perfect Match Target LNA_PM->LNA_PM_Duplex LNA_MM Mismatch Target LNA_MM->LNA_MM_Duplex DNA_Probe DNA Probe DNA_PM_Duplex Stable Duplex (Moderate Tm) DNA_Probe->DNA_PM_Duplex Hybridizes DNA_MM_Duplex Slightly Unstable Duplex (Slightly Lower Tm) DNA_Probe->DNA_MM_Duplex DNA_PM Perfect Match Target DNA_PM->DNA_PM_Duplex DNA_MM Mismatch Target DNA_MM->DNA_MM_Duplex

Caption: LNA vs. DNA probe hybridization stability with matched and mismatched targets.

Quantitative Data Comparison

The key performance metric for mismatch discrimination is the ΔTm. A larger ΔTm indicates better discrimination. The following table summarizes typical performance data for LNA® and DNA probes.

Probe TypeProbe LengthMismatch TypeΔTm (PM - MM)Reference
DNA Probe ~25 bpSingle Nucleotide0.5 – 3°C[6]
DNA Probe 20 bpSingle Nucleotide3 – 10°C[7]
DNA Probe 12 bpA•C Mismatch~16°C[6]
LNA® Probe ~12 bpSingle Nucleotide~20°C [5]
DNA vs LNA® -A•A Mismatch8.4°C (DNA) vs 12.3°C (LNA®) [1][2]
DNA vs LNA® -G•T Mismatch6.3°C (DNA) vs 5.5°C (LNA®)[1][2]

Note: The performance of LNA® probes can be sequence-dependent. For instance, while discrimination is generally enhanced, certain mismatches like G•T may see a smaller improvement or even a slight decrease in ΔTm depending on the surrounding LNA® placement.[1][2][8]

Experimental Protocol: UV Thermal Melting Analysis

The quantitative data presented above is typically generated using UV thermal melting analysis. This method measures the change in UV absorbance of a nucleic acid solution as the temperature is increased, allowing for the determination of the melting temperature (Tm).

Objective: To determine the Tm of a probe-target duplex for both a perfectly matched and a mismatched target sequence and to calculate the ΔTm.

Materials:

  • Lyophilized DNA and LNA® probes

  • Lyophilized DNA target oligonucleotides (perfect match and mismatch)

  • Annealing Buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, pH 7.0)

  • Nuclease-free water

  • UV-Vis Spectrophotometer with a temperature-controlled cell holder

Methodology:

  • Oligonucleotide Preparation: Resuspend all lyophilized probes and targets in nuclease-free water to create concentrated stock solutions (e.g., 100 µM).

  • Hybridization:

    • Prepare separate hybridization solutions for each condition (e.g., LNA® probe + PM target, LNA® probe + MM target, DNA probe + PM target, etc.).

    • In a microcentrifuge tube, combine the probe and its corresponding target in equal molar amounts (e.g., 2 µM each) in the annealing buffer.

    • Heat the solutions to 95°C for 5 minutes to denature any secondary structures.

    • Allow the solutions to cool slowly to room temperature to facilitate annealing.

  • UV Absorbance Measurement:

    • Transfer the annealed samples to quartz cuvettes suitable for the spectrophotometer.

    • Place the cuvettes in the temperature-controlled cell holder.

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Equilibrate the samples at a low starting temperature (e.g., 25°C).

    • Increase the temperature in a controlled ramp (e.g., 1°C/minute) up to a high temperature (e.g., 95°C). Record the A260 reading at each temperature increment.

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated. This is determined by finding the peak of the first derivative of the melting curve.

    • Calculate the ΔTm for each probe type by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex (ΔTm = Tm(PM) - Tm(MM)).

G A 1. Oligonucleotide Preparation & Quantitation B 2. Probe-Target Annealing (PM and MM samples) A->B C 3. UV Spectrophotometry (Ramp temperature 25°C -> 95°C) B->C D 4. Generate Melting Curve (Absorbance vs. Temperature) C->D E 5. Calculate First Derivative (dA/dT vs. Temperature) D->E F 6. Determine Tm (Peak of first derivative) E->F G 7. Calculate ΔTm (Tm_PM - Tm_MM) F->G H 8. Compare LNA vs DNA Discrimination G->H

Caption: Workflow for comparing mismatch discrimination using UV thermal melting analysis.

Conclusion

LNA® probes offer a significant advantage over traditional DNA probes in applications that demand the highest level of specificity for single nucleotide discrimination. The structurally constrained design of LNA® leads to a dramatic increase in the melting temperature difference (ΔTm) between perfect match and single mismatch targets. This enhanced discriminatory power allows for more robust and reliable detection of SNPs and other genetic variations, making LNA® probes a superior choice for researchers and drug development professionals working on cutting-edge diagnostic and therapeutic applications.

References

Enhancing Oligonucleotide Stability: A Comparative Guide to LNA Modification for Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of oligonucleotides in biological fluids presents a significant hurdle. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their therapeutic and diagnostic potential. This guide provides an objective comparison of Locked Nucleic Acid (LNA) modifications and their performance in conferring nuclease resistance, supported by experimental data and detailed protocols.

The in vivo efficacy of oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs) and siRNAs, is critically dependent on their stability against enzymatic degradation by endo- and exonucleases.[1] To address this, various chemical modifications have been developed to enhance oligonucleotide half-life. Among the most effective are Locked Nucleic Acids (LNAs), which feature a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar.[2][3][4] This "locked" conformation significantly increases binding affinity to target RNA and provides remarkable resistance to nucleases.[2][3]

This guide compares the nuclease resistance of LNA-modified oligonucleotides with other common stabilizing modifications, including Phosphorothioate (B77711) (PS) linkages and 2'-O-Methyl (2'OMe) RNA.

Comparative Nuclease Resistance: A Quantitative Overview

The stability of an oligonucleotide is often quantified by its half-life (t½) in human serum, which contains a complex mixture of nucleases. The data below, compiled from multiple studies, illustrates the substantial increase in stability provided by LNA modifications compared to alternatives.

Modification TypeApproximate Half-life in Human SerumKey Resistance Characteristics
Unmodified DNA Oligonucleotide ~1.5 hours[1][2]Highly susceptible to rapid degradation by both endo- and exonucleases.[1]
Phosphorothioate (PS) ~10 - 53 hours[1][5]The sulfur substitution in the phosphate (B84403) backbone provides broad nuclease resistance.[6] It is considered a standard for backbone stabilization.[6]
2'-O-Methyl (2'OMe) Gapmer ~12 hours[5]The methyl group at the 2' ribose position offers steric hindrance, protecting against endonuclease cleavage.[1][6]
LNA/DNA Gapmer (3 LNA at each end) ~15 hours[5]End-capping with just a few LNA monomers provides significant protection against nucleases.[5][7] Fully modified LNA oligonucleotides show even more remarkable stability.[7]

Studies have shown that incorporating as few as three LNA monomers at each end of a DNA oligonucleotide can increase its half-life in human serum by approximately 10-fold compared to an unmodified oligonucleotide. These chimeric LNA/DNA oligonucleotides are often more stable than their isosequential phosphorothioate and 2'-O-methyl gapmer counterparts.[5] The rigid structure of LNA provides a powerful steric block to the enzymes responsible for degradation.[3]

Experimental Protocols

Accurate assessment of nuclease resistance is paramount in the development of modified oligonucleotides. The following is a detailed methodology for a standard in vitro serum stability assay used to evaluate and compare oligonucleotide stability.[8]

Serum Stability Assay Protocol

This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, which mimics in vivo conditions.

1. Materials:

  • Modified Oligonucleotide (e.g., LNA-modified) and control oligonucleotides (e.g., unmodified, PS-modified).
  • Fetal Bovine Serum (FBS) or Human Serum (Note: Nuclease levels can vary between batches and serum types).[9]
  • Nuclease-free water.
  • Phosphate-Buffered Saline (PBS).
  • Gel loading buffer.
  • Polyacrylamide gel (e.g., 15% TBE-Urea gel for high resolution).
  • Staining agent (e.g., SYBR Gold or GelRed).

2. Procedure:

  • Preparation: Prepare a stock solution of the oligonucleotide duplex to the desired concentration (e.g., 50 pmol) in a solution containing 50% FBS.[9]
  • Incubation: Incubate the mixture at 37°C.
  • Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the reaction.
  • Quenching: Immediately stop the enzymatic degradation by adding a quenching agent (e.g., formamide-containing loading buffer) and/or by freezing the sample at -80°C.[10]
  • Analysis: Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE).[1][5] Run an appropriate amount of the sample (e.g., 5-10 pmol) in each lane.
  • Visualization: Stain the gel with a suitable nucleic acid stain and visualize using a gel documentation system.

3. Data Analysis:

  • Quantify the intensity of the band corresponding to the full-length, intact oligonucleotide at each time point using densitometry software.
  • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.
  • Plot the percentage of intact oligonucleotide versus time and fit the data to a single exponential decay function to determine the half-life (t½).[2]

Visualizing Workflows and Relationships

The following diagrams illustrate the experimental workflow for assessing nuclease resistance and the hierarchical relationship of stability among different oligonucleotide modifications.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oligo Oligonucleotide (LNA, PS, Unmodified) Mix Incubation Mix (Oligo + Serum) Oligo->Mix Serum Human or Bovine Serum Serum->Mix Incubate Incubate at 37°C Mix->Incubate Sample Collect Samples (0, 1, 4, 8, 24h...) Incubate->Sample Quench Quench Reaction (e.g., Freeze) Sample->Quench PAGE Denaturing PAGE Quench->PAGE Stain Stain Gel PAGE->Stain Image Image & Densitometry Stain->Image Calc Calculate Half-Life (t½) Image->Calc

Caption: Experimental workflow for a serum stability assay.

G Unmodified Unmodified Oligo (Lowest Resistance) OMe 2'-O-Methyl (2'OMe) Unmodified->OMe Increased Stability PS Phosphorothioate (PS) Unmodified->PS Increased Stability LNA LNA-Modified (Highest Resistance) OMe->LNA Further Increased Stability PS->LNA Further Increased Stability

Caption: Hierarchy of nuclease resistance for oligo modifications.

References

LNA-Containing Oligonucleotides: A Comparative Analysis of Melting Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of oligonucleotides is a critical parameter. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to enhance the binding affinity and, consequently, the melting temperature (Tm) of oligonucleotides. This guide provides a comparative analysis of the melting temperatures of LNA-containing oligos, supported by experimental data and detailed protocols.

The incorporation of LNA monomers into DNA or RNA oligonucleotides significantly increases their thermal stability. This enhancement is attributed to the "locked" bicyclic structure of the LNA nucleotide, which pre-organizes the sugar moiety in an ideal conformation for Watson-Crick base pairing, leading to a more stable duplex. For each LNA monomer incorporated into a DNA oligonucleotide, the melting temperature (Tm) of the duplex can increase by 2–8°C.[1]

Quantitative Analysis of Melting Temperature

The impact of LNA modifications on the melting temperature is directly proportional to the number of LNA bases incorporated. The following table, based on data for an 18-mer oligonucleotide, illustrates the progressive increase in Tm with an increasing number of LNA substitutions.

Oligonucleotide TypeNumber of LNA BasesMelting Temperature (Tm)
DNA054°C
LNA-modified157°C
LNA-modified260°C
LNA-modified363°C
LNA-modified466°C
LNA-modified569°C
LNA-modified672°C
LNA-modified775°C
LNA-modified878°C

Data adapted from Gene Link. The exact Tm can vary depending on the sequence, position of LNA modifications, and experimental conditions.

This substantial increase in thermal stability allows for the design of shorter oligonucleotides while maintaining a high melting temperature, which is particularly advantageous for applications requiring high specificity, such as in diagnostics and therapeutics.

Experimental Protocol for Melting Temperature Determination

The melting temperature of oligonucleotides is typically determined by measuring the change in UV absorbance as a function of temperature using a UV-Vis spectrophotometer equipped with a thermostatted cell holder.

Materials and Reagents:
  • Lyophilized or vacuum-dried oligonucleotides (LNA-modified and unmodified)

  • Melting Buffer: 0.25 M NaCl, 0.2 mM EDTA, 20 mM Sodium Phosphate (pH 7.0)

  • Nuclease-free water

  • Quartz cuvettes (10 mm path length)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:
  • Oligonucleotide Preparation:

    • Prepare stock solutions of the single-stranded oligonucleotides in nuclease-free water to a concentration of 100 µM.

    • To form the duplex, mix equal molar amounts of the complementary oligonucleotides in the melting buffer to the desired final concentration (e.g., 1 µM).

  • Annealing:

    • Heat the duplex solution to 90°C for 1 minute to ensure complete denaturation of any secondary structures.

    • Slowly cool the solution to room temperature (approximately 25°C) to allow for proper annealing of the complementary strands.

  • UV-Vis Spectrophotometer Setup:

    • Turn on the UV lamp and temperature controller of the spectrophotometer at least 15 minutes before the measurement to allow for warm-up and stabilization.

    • Set the wavelength to 260 nm.

  • Melting Curve Measurement:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. Use a cuvette with the melting buffer as a blank.

    • Set the temperature program to ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a rate of 1°C/minute.[2]

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the absorbance transition.

    • Mathematically, the Tm can be determined from the peak of the first derivative of the melting curve.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the melting temperature of oligonucleotides.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Tm Measurement cluster_analysis Data Analysis oligo_prep Oligonucleotide Stock Solutions duplex_formation Duplex Formation in Melting Buffer oligo_prep->duplex_formation annealing Annealing (90°C -> 25°C) duplex_formation->annealing spectro_setup Spectrophotometer Setup (260 nm) annealing->spectro_setup melting_curve Melting Curve Acquisition (20-90°C) spectro_setup->melting_curve plot_data Plot Absorbance vs. Temperature melting_curve->plot_data first_derivative Calculate First Derivative plot_data->first_derivative determine_tm Determine Tm first_derivative->determine_tm

Caption: Experimental workflow for determining the melting temperature (Tm) of oligonucleotides.

References

LNA vs. PNA Probes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleic acid analogs, Locked Nucleic Acid (LNA) and Peptide Nucleic Acid (PNA) probes have emerged as powerful tools for researchers, scientists, and drug development professionals. Their enhanced binding affinity and specificity compared to traditional DNA probes have revolutionized applications ranging from diagnostics to therapeutics.[][2][3][4] This guide provides an objective comparison of LNA and PNA probes, supported by experimental data and detailed methodologies, to aid in the selection of the optimal tool for your research needs.

At a Glance: Key Differences and Properties

Both LNA and PNA probes offer significant advantages over conventional DNA probes, primarily stemming from their unique structural modifications. LNA probes incorporate a methylene (B1212753) bridge that locks the ribose ring in an ideal conformation for Watson-Crick base pairing, leading to increased thermal stability and mismatch discrimination.[3][5] In contrast, PNA probes feature a neutral polyamide backbone instead of the negatively charged sugar-phosphate backbone of DNA, which eliminates electrostatic repulsion and results in very strong and specific binding to target nucleic acids.[2][6]

The choice between LNA and PNA often depends on the specific application, with each having distinct advantages and disadvantages.

FeatureLocked Nucleic Acid (LNA) ProbesPeptide Nucleic Acid (PNA) Probes
Backbone Structure Modified ribose with a methylene bridge connecting the 2'-O and 4'-C atoms.[3]N-(2-aminoethyl)-glycine units linked by peptide bonds.[2]
Charge Negatively charged phosphate-sugar backbone.[7]Neutral backbone.[2][8]
Binding Affinity (Tm) High; each LNA monomer increases Tm by 2-8°C.[3][9]Extremely high; PNA/DNA duplexes are more stable than DNA/DNA duplexes.[2]
Mismatch Discrimination Excellent; can detect single nucleotide mismatches.[3][10]Excellent; a single mismatch is more destabilizing than in a DNA/DNA duplex.[2]
Solubility Good aqueous solubility, similar to DNA.[11][12]Reduced solubility in aqueous media, may require hydrophilic modifications.[13]
Synthesis Can be readily synthesized and mixed with DNA/RNA.[5][11]More challenging and costly to synthesize compared to DNA probes.[4]
Nuclease Resistance High resistance to endonucleases and exonucleases.[3][9]Highly resistant to both nucleases and proteases.[2][4]
in vivo/in vitro Stability High stability.[3][9]Very high stability over a wide pH range.[2][6]
Common Applications qPCR, FISH, microarrays, antisense therapy, miRNA detection.[3][5]FISH, antigene and antisense therapies, PCR clamping, biosensors.[2][14]

Performance in Key Applications: A Data-Driven Comparison

The superior performance of LNA and PNA probes is evident across a range of molecular biology techniques.

Fluorescence in situ Hybridization (FISH)

Both LNA and PNA probes have demonstrated enhanced sensitivity and specificity in FISH applications, allowing for the detection of shorter targets and better discrimination between closely related sequences.[11][15]

ParameterLNA-FISHPNA-FISH
Probe Length Shorter probes (14-24 nt) can be used effectively.[16]Short probes (e.g., 18-mer for telomeres) are widely used due to high Tm.[17]
Hybridization Time Can be optimized for shorter hybridization times.[16]Generally faster hybridization kinetics than DNA probes.[4]
Signal Intensity High signal intensity and good signal-to-noise ratio.[9][12]Low background signals and high signal intensity.[15]
Specificity Excellent for discriminating between highly similar sequences.[3]Can discriminate between sequences with a single base pair difference.[15]
Quantitative PCR (qPCR)

In qPCR, the ability to design shorter, more specific probes is a significant advantage, particularly for challenging targets.

ParameterLNA qPCR ProbesPNA in PCR Applications
Probe Design Shorter probe designs lead to improved quenching and higher signal-to-noise ratios.[18][19]Used as PCR clamps to suppress amplification of wild-type alleles and enrich for mutant sequences.[8][20]
Melting Temperature (Tm) Tm can be precisely controlled by varying the number of LNA bases.[3][18]High Tm allows for use as effective clamps at annealing temperatures.
Mismatch Discrimination Superior for SNP genotyping and detection of low-level mutations.[9][21]Enables the detection of mutations in a large excess of wild-type DNA.[20]
Sensitivity Enhanced sensitivity for detecting low-abundance targets.[3]Increases the sensitivity of mutation detection.[22]

Experimental Methodologies

To provide a practical context, detailed protocols for key experiments are outlined below.

LNA-based in situ Hybridization (ISH) for mRNA Detection

This protocol is adapted for the detection of mRNAs in whole-mount embryos.[16]

  • Probe Design: Design 20-24 nucleotide LNA-containing DNA probes. Check for self-complementarity and specificity using appropriate software and BLAST analysis.

  • Embryo Fixation and Preparation: Fix embryos in 4% paraformaldehyde (PFA), followed by dehydration and storage in methanol. Rehydrate embryos before use.

  • Hybridization: Pre-hybridize embryos in hybridization buffer. Hybridize with DIG-labeled LNA probes (final concentration of ~5nM) at a temperature 22°C below the calculated probe:RNA duplex melting temperature.

  • Washing: Perform a series of stringent washes to remove unbound probe.

  • Immunodetection: Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

  • Visualization: Develop the signal using a chromogenic substrate like NBT/BCIP.

PNA-FISH for Telomere Length Analysis

This protocol provides a general framework for using PNA probes to label telomeres.[17]

  • Probe Preparation: Reconstitute lyophilized telomere-specific PNA probe in formamide (B127407) to create a stock solution. Dilute the stock solution in a hybridization buffer to a final concentration of 200 nM.

  • Slide Preparation: Prepare slides with metaphase chromosome spreads.

  • Denaturation: Denature the chromosomal DNA on the slide at 85°C for 10 minutes.

  • Hybridization: Apply the PNA probe solution to the denatured slide, cover with a coverslip, and incubate in a humidified chamber at room temperature for 1 hour.

  • Washing: Wash the slides to remove excess probe.

  • Counterstaining and Mounting: Counterstain the DNA with a dye such as DAPI and mount the slide for microscopy.

Visualizing the Fundamentals

To further clarify the concepts discussed, the following diagrams illustrate the structures of LNA and PNA, a typical FISH workflow, and an example of their application in antisense therapy.

cluster_LNA Locked Nucleic Acid (LNA) cluster_PNA Peptide Nucleic Acid (PNA) lna_backbone Sugar-Phosphate Backbone lna_sugar Locked Ribose Sugar (Methylene Bridge) lna_backbone->lna_sugar lna_base Nucleobase lna_sugar->lna_base pna_backbone Polyamide Backbone (N-(2-aminoethyl)-glycine) pna_linker Methyl Carbonyl Linker pna_backbone->pna_linker pna_base Nucleobase pna_linker->pna_base

Caption: Molecular structures of LNA and PNA.

start Sample Preparation (Fixation & Permeabilization) denaturation Denaturation of Target DNA/RNA start->denaturation hybridization Hybridization with Labeled LNA/PNA Probe denaturation->hybridization washing Stringent Washes to Remove Unbound Probe hybridization->washing detection Microscopy & Imaging washing->detection

Caption: Generalized workflow for FISH using LNA or PNA probes.

probe Antisense LNA or PNA Oligonucleotide mrna Target mRNA probe->mrna Binds to no_protein Translation Blocked probe->no_protein prevents translation ribosome Ribosome mrna->ribosome associates with mrna->no_protein prevents translation protein Protein Synthesis (Translation) ribosome->protein leads to

Caption: Antisense mechanism of LNA and PNA probes.

Conclusion

Both LNA and PNA probes represent significant advancements in nucleic acid technology, offering unparalleled binding affinity, specificity, and stability. LNA probes, with their aqueous solubility and compatibility with standard DNA/RNA synthesis, are readily integrated into a variety of hybridization-based assays.[11][12] PNA probes, characterized by their exceptionally stable binding and resistance to enzymatic degradation, are ideal for in vivo applications and for clamping PCR reactions.[2][14] The choice between these powerful tools will ultimately be guided by the specific requirements of the experimental design, including target type, desired sensitivity, and cost considerations. This guide provides the foundational knowledge and comparative data to make an informed decision for your research endeavors.

References

LNA Probes Eclipse Traditional DNA Probes in miRNA Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of microRNA (miRNA) detection, the choice of probe technology is paramount. This guide provides a comprehensive comparison of Locked Nucleic Acid (LNA) probes and traditional DNA probes, highlighting the superior performance of LNA technology in sensitivity, specificity, and thermal stability. Supported by experimental data and detailed protocols, this guide serves as an essential resource for optimizing miRNA detection workflows.

MicroRNAs, short non-coding RNA molecules, are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer. Accurate and sensitive detection of these fleeting molecules is therefore crucial for both basic research and the development of novel diagnostic and therapeutic strategies. While traditional DNA probes have been a mainstay in molecular biology, their application in miRNA detection is often hampered by the short length and low abundance of these targets. The advent of LNA technology has revolutionized the field, offering a powerful alternative that overcomes many of the limitations of conventional DNA probes.

The LNA Advantage: Unlocking Superior Hybridization

Locked Nucleic Acid is a class of nucleic acid analogues where the ribose moiety is chemically "locked" in a C3'-endo conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the LNA oligonucleotide into a helical geometry, leading to a significant increase in binding affinity for its complementary RNA or DNA target.[1][2][3] This enhanced affinity is the cornerstone of the superior performance of LNA probes in miRNA detection.

In contrast, traditional DNA probes are more flexible, resulting in a less stable hybrid with the target miRNA. This lower binding affinity often necessitates longer probe sequences, which is impractical for short miRNAs, and can lead to reduced sensitivity and specificity.

Performance Head-to-Head: LNA vs. DNA Probes

Experimental evidence consistently demonstrates the superiority of LNA probes over traditional DNA probes across key performance metrics in various miRNA detection applications, including Northern blotting, in situ hybridization (ISH), and quantitative PCR (qPCR).

Performance MetricLNA ProbesTraditional DNA ProbesKey Advantages of LNA Probes
Sensitivity At least 10-fold higher than DNA probes.[1][4] Can detect as little as 1 pg of total RNA.[5]Lower sensitivity, often requiring larger amounts of starting material.[1]Enables detection of low-abundance miRNAs and reduces the required sample volume.[6]
Specificity Capable of single-nucleotide discrimination.[5][6]Prone to off-target hybridization, especially with closely related miRNA family members.Drastically reduces false-positive signals and allows for the specific detection of individual miRNA isoforms.[5]
Thermal Stability (Tm) Significant increase in melting temperature (Tm) of +1–8°C per LNA monomer against DNA and +2–10°C per monomer against RNA.[1]Lower Tm values, requiring less stringent hybridization and washing conditions, which can compromise specificity.Allows for higher stringency in experimental conditions, leading to cleaner signals and more reliable data.[7][8]
Signal-to-Noise Ratio Exceptionally high signal-to-noise ratio.[6]Lower signal-to-noise ratio due to non-specific binding.Results in clearer and more easily interpretable data, particularly in imaging applications like ISH.

Visualizing the LNA Advantage

To better understand the structural and functional differences between LNA and traditional DNA probes, the following diagrams illustrate key concepts.

LNA_vs_DNA_Structure cluster_LNA LNA Probe cluster_DNA Traditional DNA Probe lna_probe LNA Nucleotide Methylene Bridge (2'-O to 4'-C) Locked C3'-endo Conformation dna_probe DNA Nucleotide Flexible Deoxyribose C2'-endo Conformation

Caption: Structural comparison of an LNA nucleotide and a traditional DNA nucleotide.

Hybridization_Affinity cluster_LNA LNA Probe Hybridization cluster_DNA DNA Probe Hybridization LNA_Probe LNA Probe LNA_Hybrid Stable LNA-miRNA Hybrid (High Tm) LNA_Probe->LNA_Hybrid High Affinity miRNA_LNA miRNA Target miRNA_LNA->LNA_Hybrid DNA_Probe DNA Probe DNA_Hybrid Less Stable DNA-miRNA Hybrid (Low Tm) DNA_Probe->DNA_Hybrid Lower Affinity miRNA_DNA miRNA Target miRNA_DNA->DNA_Hybrid

Caption: Enhanced binding affinity of LNA probes to miRNA targets leads to more stable hybrids.

Experimental_Workflow start RNA Extraction labeling Probe Labeling (e.g., DIG, Biotin) start->labeling hybridization Hybridization (LNA or DNA Probe) labeling->hybridization washing Stringent Washes hybridization->washing detection Signal Detection washing->detection analysis Data Analysis detection->analysis

Caption: A generalized experimental workflow for miRNA detection using hybridization-based methods.

Experimental Protocols

To facilitate the adoption of LNA-based miRNA detection, this section provides detailed methodologies for two key applications: Northern blotting and in situ hybridization.

Protocol 1: miRNA Detection by Northern Blot Analysis Using LNA-Modified Oligonucleotide Probes

This protocol is adapted from Válóczi et al. (2004) and demonstrates the increased sensitivity of LNA probes.[1]

1. RNA Extraction and Gel Electrophoresis:

  • Extract total RNA from cells or tissues using a standard method (e.g., TRIzol).

  • Separate 10-30 µg of total RNA on a 15% denaturing polyacrylamide gel.

2. RNA Transfer:

  • Transfer the separated RNA to a nylon membrane (e.g., Hybond-N+) by electroblotting.

  • Cross-link the RNA to the membrane using UV irradiation.

3. Probe Labeling:

  • Synthesize LNA-modified DNA oligonucleotides with LNA substitutions at every third nucleotide position.

  • Label the 5' end of the LNA probe with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Purify the labeled probe using a ProbeQuant G-50 Micro Column.

4. Hybridization:

  • Pre-hybridize the membrane in a hybridization buffer (e.g., UltraHyb-Oligo) for 30 minutes at 42°C.

  • Add the labeled LNA probe to the hybridization buffer and incubate overnight at 42°C.

5. Washing:

  • Perform two low-stringency washes with 2x SSC, 0.1% SDS for 30 minutes each at 42°C.

  • Perform one high-stringency wash with 0.1x SSC, 0.1% SDS for 10 minutes at 42°C.

6. Detection:

  • Expose the membrane to a phosphor screen and visualize the signal using a phosphorimager.

Protocol 2: In Situ Hybridization of miRNA in Tissue Sections Using LNA Probes

This protocol is based on the methods described by Obernosterer et al. (2007) for sensitive histological detection of miRNAs.[7][8]

1. Tissue Preparation:

  • Fix fresh frozen cryosections (10-20 µm) in 4% paraformaldehyde in PBS for 10 minutes.

  • Wash twice with PBS.

  • Acetylate the sections with 0.1 M triethanolamine (B1662121) and acetic anhydride.

  • Permeabilize the sections with 1% Triton X-100 in PBS.

2. Probe Hybridization:

  • Pre-hybridize the sections in hybridization buffer (50% formamide, 5x SSC, 0.1% Tween-20, 50 µg/mL heparin, 500 µg/mL yeast RNA) for 1-2 hours at a temperature 22-25°C below the calculated Tm of the LNA probe.

  • Hybridize overnight with a DIG-labeled LNA probe at a final concentration of 1-10 pmol/mL in hybridization buffer.

3. Post-Hybridization Washes:

  • Wash twice with 50% formamide, 2x SSC at the hybridization temperature.

  • Wash three times with MABT (maleic acid buffer containing Tween-20).

4. Immunological Detection:

  • Block the sections with blocking solution (2% blocking reagent, 20% heat-inactivated sheep serum in MABT) for 1 hour.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

  • Wash extensively with MABT.

5. Signal Development:

  • Equilibrate the sections in NTMT buffer (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl₂, 0.1% Tween-20).

  • Develop the colorimetric signal by incubating with NBT/BCIP substrate in NTMT buffer in the dark.

  • Monitor the color development and stop the reaction by washing with PBS.

6. Mounting and Imaging:

  • Mount the sections with a suitable mounting medium and visualize under a microscope.

Conclusion: The Clear Choice for miRNA Research

The evidence overwhelmingly supports the adoption of LNA probes for miRNA detection. Their superior sensitivity, unparalleled specificity, and enhanced thermal stability translate to more reliable and reproducible data, enabling researchers to confidently explore the subtle yet significant roles of miRNAs in health and disease. While the initial cost of LNA probes may be higher than traditional DNA probes, the significant improvements in data quality and the ability to work with smaller sample sizes offer a compelling return on investment. For any researcher, scientist, or drug development professional serious about advancing their miRNA studies, LNA technology is not just an alternative; it is the new gold standard.

References

A Comparative Guide to the Characterization of Oligonucleotides Featuring DMTr-LNA-5MeU-3-CED-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oligonucleotides containing the modified nucleoside, 5-methyluridine (B1664183) Locked Nucleic Acid (LNA-5MeU), synthesized using DMTr-LNA-5MeU-3-CED-phosphoramidite. We will delve into the essential characterization techniques, compare its performance against alternative modifications, and provide detailed experimental protocols to aid in the design and evaluation of next-generation oligonucleotide therapeutics.

Executive Summary

The incorporation of LNA modifications into oligonucleotides has revolutionized the field of nucleic acid therapeutics and diagnostics by conferring unprecedented binding affinity and nuclease resistance. The specific use of 5-methyluridine within an LNA framework (LNA-5MeU) further enhances these properties, leading to superior duplex stability and enzymatic stability. This guide will explore the critical aspects of synthesizing and characterizing these advanced oligonucleotides, providing a direct comparison with other commonly used modifications such as standard LNA-uridine (LNA-U), 2'-O-Methoxyethyl-5-methyluridine (2'-MOE-5MeU), and 2'-O-methyl-uridine (2'-OMe-U).

Performance Comparison of Oligonucleotide Modifications

The choice of chemical modification is a critical determinant of an antisense oligonucleotide's (ASO) therapeutic efficacy. The following tables summarize the key performance indicators of oligonucleotides modified with LNA-5MeU compared to other relevant modifications.

Performance Metric LNA-5MeU LNA-U 2'-MOE-5MeU 2'-OMe-U Unmodified DNA
Binding Affinity (ΔTm per modification vs. DNA) +4 to +8°C[1]+3 to +8°C[2]+0.9 to +1.7°C[1]~+1.2°C[3]N/A
Nuclease Resistance High[4][5]High[4][5]High[1]Moderate[3]Low
RNase H Activation No (when in flanking regions)[5]No (when in flanking regions)[5]No (when in flanking regions)[6]No (when in flanking regions)[3]Yes
Toxicity Profile Sequence-dependent, potential for hepatotoxicity[1]Sequence-dependent, potential for hepatotoxicity[1]Generally favorable safety profile[1]Generally well-toleratedLow

Note: The 5-methyl group on the uracil (B121893) base in LNA-5MeU is known to contribute to increased thermal stability and nuclease resistance compared to the non-methylated LNA-U.

Experimental Characterization of LNA-5MeU Oligonucleotides

The robust characterization of synthetic oligonucleotides is paramount to ensure their quality, purity, and performance. The primary analytical techniques employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Electrospray Ionization Mass Spectrometry (ESI-MS), and Thermal Denaturation (Melting Temperature, Tm) Analysis.

Oligonucleotide Synthesis and Purification Workflow

The synthesis of oligonucleotides containing LNA-5MeU is achieved through standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer. The this compound is a key building block in this process.[7] Post-synthesis, the oligonucleotide is cleaved from the solid support, deprotected, and purified to isolate the full-length product from shorter failure sequences and other impurities.

Oligonucleotide Synthesis and Purification cluster_synthesis Solid-Phase Synthesis cluster_purification Purification start CPG Solid Support coupling Coupling of DMTr-LNA-5MeU Phosphoramidite start->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation deprotection Cleavage & Deprotection oxidation->deprotection crude Crude Oligonucleotide deprotection->crude Yields crude product hplc RP-HPLC Purification crude->hplc desalting Desalting hplc->desalting pure Purified Oligonucleotide desalting->pure

Caption: Workflow for the synthesis and purification of LNA-5MeU oligonucleotides.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Purification

RP-HPLC is a high-resolution technique used to separate the full-length oligonucleotide product from shorter failure sequences based on hydrophobicity.[8][9] The 5'-DMTr group, if left on after synthesis ("trityl-on"), significantly increases the hydrophobicity of the full-length product, aiding in its separation.[10]

Protocol:

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in nuclease-free water.

  • HPLC System: Utilize a system equipped with a C8 or C18 reversed-phase column.[8]

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile (B52724)/water.

  • Gradient: Run a linear gradient from a low percentage of Buffer B to a high percentage over 20-30 minutes to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length product.

  • Post-Purification: If a "trityl-on" purification was performed, the collected fraction must be treated with a mild acid (e.g., 80% acetic acid) to remove the DMTr group, followed by desalting.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for the precise mass determination of oligonucleotides, confirming the identity and integrity of the synthesized product.[5][11]

Protocol:

  • Sample Preparation: The purified oligonucleotide is desalted and dissolved in a solvent compatible with ESI-MS, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of a volatile salt such as ammonium (B1175870) acetate.[12]

  • Infusion: The sample solution is introduced into the ESI source at a low flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, generating a fine spray of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase, multiply charged oligonucleotide ions.

  • Mass Analysis: The mass-to-charge ratios (m/z) of the ions are measured by the mass analyzer.

  • Data Analysis: The resulting series of m/z peaks is deconvoluted to determine the molecular weight of the oligonucleotide. The measured mass should be compared to the calculated theoretical mass.

ESI-MS Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis sample Purified Oligonucleotide dissolve Dissolve in ESI-compatible solvent sample->dissolve infuse Infusion into ESI Source dissolve->infuse ionize Ionization infuse->ionize analyze Mass Analysis (m/z) ionize->analyze deconvolute Deconvolution analyze->deconvolute result Molecular Weight Determination deconvolute->result

Caption: Workflow for ESI-MS analysis of modified oligonucleotides.

Thermal Denaturation (Tm) Analysis

Thermal denaturation studies are performed to determine the melting temperature (Tm) of an oligonucleotide duplex, which is a direct measure of its thermal stability and binding affinity.[13]

Protocol:

  • Duplex Formation: Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) by heating to 90-95°C for 5 minutes and then slowly cooling to room temperature.[14]

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the maximum of the first derivative of the melting curve (absorbance vs. temperature).

Comparison with Alternatives

While LNA-5MeU offers superior binding affinity, other modifications present a different balance of properties that may be advantageous for specific applications.

  • 2'-O-Methoxyethyl (2'-MOE): This modification provides a good balance of increased nuclease resistance and binding affinity, with a more favorable safety profile compared to LNA in some cases.[1] The increase in thermal stability per modification is more moderate than that of LNA.[1]

  • 2'-O-Methyl (2'-OMe): A widely used modification that enhances nuclease resistance and binding affinity, though to a lesser extent than LNA or 2'-MOE.[3]

  • Phosphorothioates (PS): This backbone modification significantly increases nuclease resistance but can decrease binding affinity and may be associated with toxicity at high doses.[15] It is often used in combination with other modifications like LNA or 2'-MOE in "gapmer" ASO designs to enable RNase H-mediated cleavage of the target RNA.

Signaling Pathway for Antisense Oligonucleotide Action

The primary mechanism of action for many antisense oligonucleotides, including those with LNA modifications in a "gapmer" design, is the recruitment of RNase H to cleave the target mRNA, thereby inhibiting protein expression.

ASO Mechanism of Action ASO LNA Gapmer ASO Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH recruits Cleavage mRNA Cleavage RNaseH->Cleavage catalyzes Inhibition Inhibition of Protein Translation Cleavage->Inhibition

Caption: RNase H-mediated cleavage of target mRNA by a gapmer ASO.

Conclusion

Oligonucleotides containing this compound represent a significant advancement in nucleic acid chemistry, offering enhanced binding affinity and nuclease resistance. The characterization of these molecules through a combination of RP-HPLC, ESI-MS, and thermal denaturation studies is crucial for ensuring their quality and performance. While LNA-5MeU provides superior duplex stability, a careful consideration of alternative modifications is necessary to balance efficacy and safety for specific therapeutic applications. This guide provides the foundational knowledge and experimental protocols to aid researchers in the successful development and characterization of next-generation oligonucleotide therapeutics.

References

Safety Operating Guide

Navigating the Disposal of DMTr-LNA-5MeU-3-CED-phosphoramidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and oligonucleotide synthesis, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of DMTr-LNA-5MeU-3-CED-phosphoramidite, a modified nucleoside used in the synthesis of locked nucleic acids (LNAs). Adherence to these guidelines is paramount, as the toxicological properties of this specific compound have not been exhaustively investigated. Therefore, it should be handled as a hazardous substance.

Immediate Safety and Disposal Protocols

The primary directive for the disposal of this compound is to avoid conventional waste streams. This includes drains and regular laboratory trash. The recommended course of action is to engage a licensed professional waste disposal service.

Key Disposal Principles:

  • Do Not Drain Dispose: Phosphoramidites and their byproducts should not be poured down the sink.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

  • Consult Safety Data Sheets (SDS): Always refer to the manufacturer's SDS for the most specific handling and disposal information.

  • Follow Local Regulations: Disposal procedures must comply with all federal, state, and local environmental regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, reaction residues, and contaminated consumables (e.g., pipette tips, vials), in a designated, clearly labeled, and chemically compatible waste container.

    • The container should be sealed to prevent leakage or evaporation.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include any other components present in the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

  • Contaminated Packaging:

    • The original product packaging, if not completely empty, should be treated as hazardous waste and disposed of along with the chemical waste.[1]

    • If the container is thoroughly emptied (i.e., triple-rinsed with a suitable solvent), the rinsate must be collected and treated as hazardous waste.

Quantitative Disposal Data

Given the lack of comprehensive toxicological data for this compound, there are no established permissible exposure limits or concentration thresholds for drain disposal. The prevailing guideline is a zero-tolerance policy for release into the sanitary sewer system.

ParameterGuideline
Drain Disposal Not Recommended / Prohibited
Solid Waste Disposal Prohibited for untreated chemical
Recommended Disposal Licensed Hazardous Waste Contractor

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated decision1 Is the material unused or surplus? start->decision1 contaminated_consumables Are there contaminated consumables (e.g., pipette tips, vials)? start->contaminated_consumables No waste_collection Collect in a designated hazardous waste container decision1->waste_collection Yes labeling Label container with 'Hazardous Waste' and full chemical name waste_collection->labeling storage Store in a designated hazardous waste accumulation area labeling->storage contact_ehs Contact EHS or licensed disposal company for pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end contaminated_consumables->labeling No collect_consumables Collect contaminated consumables in the same hazardous waste container contaminated_consumables->collect_consumables Yes collect_consumables->labeling

Disposal workflow for this compound.

References

Personal protective equipment for handling DMTr-LNA-5MeU-3-CED-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling DMTr-LNA-5MeU-3-CED-phosphoramidite. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining chemical integrity.

Chemical and Physical Properties

PropertyValue
Formal Name 1-[2,5-anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-3-O-[--INVALID-LINK--phosphino]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione[1]
CAS Number 206055-75-6[1]
Molecular Formula C41H49N4O9P[1]
Formula Weight 772.8 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Sparingly soluble (1-10 mg/ml)[1]
Storage -20°C[1][2][3]
Stability ≥ 4 years[1]

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a splash hazard.[4]
Skin Protection Chemical-resistant GlovesHandle with chemical-impermeable gloves, such as nitrile. Inspect gloves prior to use and dispose of contaminated gloves properly.[4]
Laboratory CoatA standard laboratory coat must be worn to protect from minor spills and contamination.[4]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as an N95 or P1 type dust mask, particularly if ventilation is inadequate or dust is generated. A self-contained breathing apparatus may be necessary in case of fire or major spills.[4]

Operational Plan: Handling and Storage

This product should only be handled by, or under the close supervision of, individuals qualified in the handling and use of potentially hazardous chemicals.[4]

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly sealed container at -20°C in a dry, well-ventilated area.[1][4][5]

  • Protect from moisture, air, heat, flames, sparks, and oxidizing agents.[4]

Handling:

  • All handling should be conducted in a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid the formation of dust and aerosols.[6]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling the compound.[6]

Emergency Procedures

In case of exposure:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Obtain medical attention.[6]

  • Skin Contact: Remove any contaminated clothing. Wash off with soap and plenty of water. Obtain medical attention.[6]

  • Eye Contact: Flush eyes copiously with water for at least 15 minutes. Use a sterile eye wash if available. Obtain medical attention.[6]

  • Ingestion: Keep the person calm and immobile. Rinse mouth with water if conscious. Never give anything by mouth to an unconscious person. Obtain medical attention.[6]

In case of a spill:

  • Wear protective clothing, a respirator, chemical safety goggles, rubber gloves, and rubber boots.[6]

  • Contain the spill using adsorbent barriers.

  • Clean the contaminated area thoroughly with a suitable solvent and absorbent material, taking care to avoid breathing fumes.[6]

  • Dispose of all cleaning materials in sealed containers for appropriate disposal.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection: Collect all waste containing the phosphoramidite, including unused product, contaminated consumables (e.g., gloves, wipes), and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Treatment: Due to the reactive nature of phosphoramidites, they should not be disposed of directly. Treatment to neutralize their reactivity may be required. This can involve oxidation to the more stable phosphate.

  • Final Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing Weighing Work in Fume Hood->Weighing Dissolving Dissolving Weighing->Dissolving Use in Synthesis Use in Synthesis Dissolving->Use in Synthesis Decontaminate Glassware Decontaminate Glassware Use in Synthesis->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Waste Collection Waste Collection Dispose of Waste->Waste Collection Spill Spill Contain & Clean Contain & Clean Spill->Contain & Clean Exposure Exposure First Aid & Medical Attention First Aid & Medical Attention Exposure->First Aid & Medical Attention

Caption: Workflow for handling this compound.

References

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